1H,1H,2H-Perfluoro-1-decene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodec-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3F17/c1-2-3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAMGQZDVMQEJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F17CH=CH2, C10H3F17 | |
| Record name | 1-Decene, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074616 | |
| Record name | 1H,1H,2H-Perfluoro-1-decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21652-58-4 | |
| Record name | Heptadecafluoro-1-decene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21652-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H,1H,2H-Perfluoro-1-decene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021652584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Decene, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H,1H,2H-Perfluoro-1-decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodec-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.442 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H,1H,2H-PERFLUORO-1-DECENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8TG27S5YB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: Understanding the Unique Character of 1H,1H,2H-Perfluoro-1-decene
An In-Depth Technical Guide to the Physical Properties of 1H,1H,2H-Perfluoro-1-decene
For Researchers, Scientists, and Drug Development Professionals
This compound is a partially fluorinated alkene that holds significant interest in various fields, including materials science, surface chemistry, and as a versatile intermediate in organic synthesis. Its defining structural feature is the combination of a long perfluorinated carbon chain (C8F17) and a reactive terminal double bond, separated by a -CH2- group. This unique molecular architecture imparts a distinct set of physical properties that differentiate it from both fully hydrogenated and fully fluorinated counterparts. The high electronegativity of the fluorine atoms creates a molecule with a low polarizability, leading to weak intermolecular forces. This guide provides a comprehensive overview of the core physical properties of this compound, offering insights into its behavior and handling for research and development applications.
Core Physical and Chemical Properties
The physical characteristics of this compound are a direct consequence of its molecular structure. The dominance of the long perfluoroctyl chain results in properties typical of fluorinated compounds, such as high density and low refractive index.
| Property | Value | Source(s) |
| Molecular Formula | C10H3F17 | [1][2][3][4] |
| Molecular Weight | 446.10 g/mol | [1][2][4] |
| Appearance | Clear, colorless liquid | [1] |
| Density | 1.677 g/mL at 25 °C | [1][5][6] |
| Boiling Point | 146-147 °C | [7][8] |
| Refractive Index | n20/D 1.301 | [1][6][9] |
| Solubility | Insoluble in water. Sparingly soluble in chloroform and slightly in methanol. | [5][6][9] |
| Flash Point | >110 °C (>230 °F) | [8][9] |
| CAS Number | 21652-58-4 | [2][3][4][7] |
Structural Influence on Physical Properties
The interplay between the perfluorinated tail and the hydrocarbon double bond is crucial to understanding the compound's behavior. The diagram below illustrates this relationship.
Caption: Relationship between molecular structure and physical properties.
Experimental Protocol: Determination of Density
The density of this compound can be accurately determined using a pycnometer. This method provides a self-validating system for ensuring the purity of the substance, as density is a sensitive indicator of impurities.
Objective: To measure the density of this compound at a controlled temperature (25 °C).
Materials:
-
10 mL Gay-Lussac pycnometer
-
Analytical balance (readable to 0.0001 g)
-
Constant temperature water bath (set to 25.0 ± 0.1 °C)
-
This compound sample
-
Deionized water (for calibration)
-
Acetone (for cleaning and drying)
-
Lint-free tissues
Methodology:
-
Cleaning and Drying:
-
Thoroughly clean the pycnometer with deionized water, followed by a rinse with acetone to facilitate drying.
-
Dry the pycnometer completely in an oven at 105 °C for at least 1 hour.
-
Allow the pycnometer to cool to ambient temperature in a desiccator.
-
-
Calibration with Deionized Water:
-
Weigh the clean, dry pycnometer on the analytical balance (m_empty).
-
Fill the pycnometer with deionized water, ensuring no air bubbles are trapped.
-
Insert the stopper and place the pycnometer in the constant temperature water bath at 25 °C for 30 minutes to allow for thermal equilibrium.
-
Remove the pycnometer, carefully wipe the exterior dry with a lint-free tissue, and weigh it (m_water).
-
The volume of the pycnometer (V) can be calculated using the known density of water at 25 °C (ρ_water ≈ 0.99704 g/mL):
-
V = (m_water - m_empty) / ρ_water
-
-
-
Measurement with this compound:
-
Empty and thoroughly dry the pycnometer as described in step 1.
-
Fill the pycnometer with the this compound sample.
-
Equilibrate the filled pycnometer in the water bath at 25 °C for 30 minutes.
-
Dry the exterior and weigh the pycnometer (m_sample).
-
-
Calculation of Density:
-
The density of the sample (ρ_sample) is calculated as follows:
-
ρ_sample = (m_sample - m_empty) / V
-
-
Safety and Handling
This compound is classified as a substance that causes skin and serious eye irritation, and may also cause respiratory irritation[7][10].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors[6][7].
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[7].
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
The physical properties of this compound are a direct reflection of its unique molecular structure. Its high density, low refractive index, and insolubility in water are characteristic of highly fluorinated compounds, while the terminal double bond provides a site for chemical modification. A thorough understanding of these properties is essential for its effective and safe use in research and development. The experimental protocol provided for density determination serves as a reliable method for quality control and characterization of this versatile chemical.
References
- 1. This compound Technical Grade, 96% Purity at an Attractive Price [nacchemical.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. scbt.com [scbt.com]
- 5. This compound | 21652-58-4 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. chemwhat.com [chemwhat.com]
- 9. This compound CAS#: 21652-58-4 [m.chemicalbook.com]
- 10. This compound | C10H3F17 | CID 88990 - PubChem [pubchem.ncbi.nlm.nih.gov]
1H,1H,2H-Perfluoro-1-decene chemical structure and formula
An In-depth Technical Guide to 1H,1H,2H-Perfluoro-1-decene: Structure, Properties, and Applications for Advanced Research
Introduction: Situating a Unique Fluorinated Alkene
This compound is a fascinating and highly functionalized organofluorine compound. It belongs to the broad class of per- and polyfluoroalkyl substances (PFAS), distinguished by a structure that marries a dominant, inert perfluorinated tail with a reactive terminal alkene functional group.[1][2] This unique duality makes it a valuable intermediate and monomer in various fields, from materials science to proteomics research.[1][3] This guide, intended for researchers and drug development professionals, provides a detailed exploration of its chemical identity, synthesis, properties, and applications, grounding all claims in established scientific data. We will delve into not just the "what" but the "why"—the causal relationships between its structure and its utility in advanced applications.
Chemical Identity and Structure Elucidation
The precise identification and structural confirmation of a reagent are foundational to any rigorous scientific endeavor. This compound is unambiguously identified by its CAS Registry Number: 21652-58-4.[4]
Molecular Formula and Structure
The compound's nomenclature, this compound, describes its structure explicitly. It is a ten-carbon chain (decene) with a double bond at the first position. The locants "1H,1H,2H" indicate the presence of three hydrogen atoms on the first and second carbon atoms, while the remainder of the chain is fully fluorinated.
-
Common Synonyms: 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decene, (Perfluoro-n-octyl)ethylene.[1][4]
The structure combines a long, hydrophobic, and lipophobic perfluorooctyl group with a reactive vinyl group, which is the key to its utility as a chemical building block.
Caption: Chemical structure of this compound.
Spectroscopic Signature
While detailed spectral data requires access to specific databases, the structure can be unequivocally confirmed by a combination of NMR (¹H, ¹³C, ¹⁹F), IR, and Mass Spectrometry.
-
¹H NMR: Would show characteristic signals for the vinyl protons (-CH=CH₂) in the olefinic region and potentially complex splitting patterns due to coupling with adjacent fluorine atoms.
-
¹⁹F NMR: Would display a series of complex multiplets corresponding to the different CF₂ groups and the terminal CF₃ group, with chemical shifts indicative of their position relative to the electron-withdrawing double bond.
-
IR Spectroscopy: A sharp absorption band corresponding to the C=C stretching of the alkene group would be a key diagnostic feature. Strong C-F stretching bands would also dominate the spectrum.
-
Mass Spectrometry: Electron ionization mass spectrometry data is available through the NIST Chemistry WebBook, allowing for confirmation of the molecular weight and fragmentation patterns consistent with the structure.[9]
Physicochemical Properties
The physical properties of this compound are dictated by its highly fluorinated nature. Fluorine's high electronegativity and the strength of the C-F bond result in a chemically stable molecule with weak intermolecular forces.
| Property | Value | Source(s) |
| Appearance | Clear, colorless liquid | [5][10] |
| Purity | ≥99% (typical commercial grade) | [5][6] |
| Density | 1.677 g/mL at 25 °C | [8][11] |
| Boiling Point | 146-147 °C | [8] |
| Refractive Index (n²⁰/D) | 1.301 | [8][11] |
| Water Solubility | Insoluble | [8][11] |
| Flash Point | >110 °C (>230 °F) | [8] |
The high density is characteristic of perfluorinated compounds. Its insolubility in water and low refractive index are consequences of the low polarizability of the C-F bonds. These properties are crucial for its application in creating non-stick, hydrophobic, and oleophobic surfaces.
Synthesis and Reactivity
Understanding the synthesis of this compound is key to appreciating its availability and potential cost for research and development. The reactivity, centered on the terminal alkene, provides the foundation for its use as a versatile building block.
A Representative Synthesis Protocol
A common method for synthesizing terminal perfluoroalkyl alkenes is through the base-induced elimination of hydrogen iodide from a 1H,1H,2H,2H-perfluoroalkyl iodide precursor. This approach is both efficient and high-yielding.
Reaction: CF₃(CF₂)₇CH₂CH₂I + Base → CF₃(CF₂)₇CH=CH₂ + HB⁺ + I⁻
Detailed Step-by-Step Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stirrer and a Dimroth condenser.
-
Base Preparation: Dissolve sodium hydroxide (approx. 1.05 molar equivalents) in methanol at 50 °C with stirring until a clear solution is formed.[11]
-
Reactant Addition: To the methanolic base solution, add 1H,1H,2H,2H-1-iodoperfluorodecane (1.0 molar equivalent) slowly.[11]
-
Reaction: Maintain the reaction mixture at 50 °C and continue stirring for approximately 2 hours. The reaction progress can be monitored by techniques like GC-MS or TLC.[11]
-
Workup: After cooling to room temperature, the biphasic solution is allowed to stand and separate. The lower, denser layer containing the product is collected.[11]
-
Purification: The collected product layer can be washed with water to remove residual methanol and salts. Further purification can be achieved by fractional distillation under reduced pressure to yield the final product with high purity (e.g., >98%).[11]
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity
The reactivity is dominated by the terminal double bond. It can undergo all the typical reactions of an alkene, providing a gateway to a wide range of derivatives.
-
Polymerization: It can act as a monomer in free-radical or other polymerization reactions to create fluorinated polymers with low surface energy.
-
Hydrosilylation: The alkene can react with silanes to form perfluoroalkyl-functionalized siloxanes, which are useful for surface modification.
-
Addition Reactions: It can undergo addition of various reagents across the double bond, such as halogens, thiols (thiol-ene click chemistry), and other electrophiles. This allows for the precise introduction of the perfluorooctyl moiety onto other molecules.
Applications in Research and Drug Development
The unique combination of an inert, bulky perfluorinated chain and a reactive handle makes this compound a valuable tool for scientists.
Material Science and Surface Modification
A primary application is the creation of hydrophobic and oleophobic surfaces.[3]
-
Coating Formulations: When polymerized or grafted onto surfaces like cotton, it imparts superior water and oil repellency.[3]
-
Battery Technology: It has been explored for creating electrolyte-phobic surfaces, which could be beneficial for next-generation nanostructured battery electrodes.[11]
-
Biomaterials: It can be used for the surface modification of materials like hollow fiber membranes used in artificial lungs, improving biocompatibility and reducing fouling.[3]
Life Sciences and Drug Development
While direct applications as a therapeutic agent are not its primary use, its role as a specialized reagent is significant.
-
Proteomics Research: It is cited as a fluorinated alkene for use in proteomics research.[1] This likely involves using it to introduce a fluorine-rich tag onto proteins or peptides. The high number of fluorine atoms provides a unique signal for ¹⁹F NMR-based screening or a mass tag for mass spectrometry.
-
Drug Delivery: Although not this specific molecule, structurally related fluorinated compounds are heavily researched in drug delivery.[12] Fluorinated polymers can self-assemble into nanoparticles for encapsulating therapeutic agents. The lipophobicity and stability of the perfluoroalkyl chain can enhance drug stability and control release profiles. The terminal alkene of this compound provides a perfect anchor point to conjugate these fluorinated chains to drugs, targeting ligands, or other polymer blocks.
-
Molecular Probes: The perfluorooctyl group can serve as a "phase tag" in fluorous chemistry, a technique used for the purification of reaction products, including in peptide and small-molecule synthesis.
Caption: Relationship between structure, properties, and applications.
Safety, Handling, and Environmental Profile
As a Senior Application Scientist, it is my responsibility to emphasize that technical utility must always be balanced with rigorous safety protocols and environmental awareness.
Hazard Identification and Handling
This compound is classified as an irritant.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[7][13]
-
Handling: Avoid breathing fumes, mist, or vapors. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[13][14]
-
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[13]
Environmental Considerations: The PFAS Context
This compound is a member of the PFAS family, often referred to as "forever chemicals" due to their environmental persistence.[13]
-
Biodegradability: It is not readily biodegradable and may cause long-term adverse effects in the environment.[13]
-
Disposal: Waste must be handled as hazardous chemical waste. Dispose of contents and container in accordance with local, regional, and national regulations. It should be sent to an authorized incinerator equipped with an afterburner and scrubber. Do not release to the environment or discharge into drains.[13]
Researchers using this and other PFAS compounds have a critical responsibility to employ strict containment and disposal protocols to prevent environmental release.
Conclusion
This compound is a highly specialized chemical tool whose value lies in its structural dichotomy. The stable, non-polar perfluorinated tail imparts unique surface properties, while the terminal alkene provides a versatile reactive site for covalent modification and polymerization. For researchers in materials science, its utility in creating functional surfaces is well-established. For professionals in drug development and the life sciences, it offers a robust method for introducing fluorine-rich tags for analysis or for conjugating perfluoroalkyl chains to create advanced drug delivery vehicles. Its use demands adherence to stringent safety protocols and a conscious approach to environmental stewardship, reflecting the dual nature of modern chemical science: innovation paired with responsibility.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C10H3F17 | CID 88990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound [webbook.nist.gov]
- 5. lanhaiindustry.com [lanhaiindustry.com]
- 6. 1H,1H,2H-パーフルオロ-1-デセン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound 99 21652-58-4 [sigmaaldrich.com]
- 8. chemwhat.com [chemwhat.com]
- 9. This compound [webbook.nist.gov]
- 10. This compound Technical Grade, 96% Purity at an Attractive Price [nacchemical.com]
- 11. This compound | 21652-58-4 [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. synquestlabs.com [synquestlabs.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to the Synthesis of 1H,1H,2H-Perfluoro-1-decene
<G3>
Introduction
1H,1H,2H-Perfluoro-1-decene, also known as 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-1-decene, is a fluorinated alkene that serves as a versatile building block in the synthesis of a wide array of fluorinated materials.[1][2][3] Its unique combination of a reactive double bond and a long perfluoroalkyl chain imparts desirable properties such as low surface energy, hydrophobicity, oleophobicity, and high thermal and chemical stability to the resulting products.[4] These characteristics make it a valuable monomer and chemical intermediate in the development of advanced polymers, surfactants, surface coatings, and materials for biomedical applications.[4][5] This guide provides a comprehensive overview of the predominant synthesis routes for this compound, with a focus on the underlying reaction mechanisms, detailed experimental protocols, and critical process parameters.
Molecular and Physical Properties
| Property | Value |
| Chemical Formula | C₁₀H₃F₁₇[1][2] |
| Molecular Weight | 446.10 g/mol [1][2][3] |
| Appearance | Clear, colorless liquid[6] |
| Density | 1.677 g/mL at 25 °C[7] |
| Refractive Index (n20/D) | 1.301[7] |
| Boiling Point | 143-145 °C[8] |
| CAS Number | 21652-58-4[1][2][3] |
Core Synthesis Pathways
The synthesis of this compound is primarily achieved through a two-step process originating from perfluorooctyl iodide (C₈F₁₇I). This intermediate is typically produced via telomerization, a process involving the reaction of a telogen, such as pentafluoroethyl iodide, with a taxogen, like tetrafluoroethylene, to generate a mixture of longer-chain perfluoroalkyl iodides.[9][10] The two key stages following the availability of perfluorooctyl iodide are:
-
Ethylene Addition: A free-radical addition of ethylene to perfluorooctyl iodide to form 1-iodo-1H,1H,2H,2H-perfluorodecane.
-
Dehydroiodination: The elimination of hydrogen iodide from 1-iodo-1H,1H,2H,2H-perfluorodecane to yield the target alkene, this compound.
Logical Synthesis Workflow
References
- 1. scbt.com [scbt.com]
- 2. This compound | C10H3F17 | CID 88990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. guidechem.com [guidechem.com]
- 6. This compound Technical Grade, 96% Purity at an Attractive Price [nacchemical.com]
- 7. This compound | 21652-58-4 [chemicalbook.com]
- 8. CN1405209A - Fluoro organosilicon polymer preparation and application - Google Patents [patents.google.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. researchgate.net [researchgate.net]
Spectroscopic Data for 1H,1H,2H-Perfluoro-1-decene: An In-Depth Technical Guide
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 1H,1H,2H-Perfluoro-1-decene (CAS No. 21652-58-4). As a key building block in the synthesis of fluorinated materials and pharmaceuticals, a thorough understanding of its spectral characteristics is paramount for identification, purity assessment, and mechanistic studies. This document delves into the nuclear magnetic resonance (¹H, ¹³C, ¹⁹F NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data of the title compound. Each section presents a detailed interpretation of the spectra, underpinned by fundamental principles and field-proven insights into the analysis of fluorinated molecules. Experimental protocols and data are presented in a clear and concise manner to aid researchers in their practical applications.
Introduction
This compound, with the linear formula CF₃(CF₂)₇CH=CH₂, is a fluorinated alkene that finds application in various fields, including proteomics research.[1] The unique properties imparted by the perfluoroalkyl chain, such as high thermal stability, chemical inertness, and hydrophobicity, make it a valuable synthon. Accurate and unambiguous characterization of this compound is crucial for ensuring the quality and reproducibility of downstream applications. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular structure. This guide aims to be a definitive resource for the interpretation of the key spectroscopic data of this compound.
Molecular Structure and Key Spectroscopic Features
The structure of this compound presents distinct regions that give rise to characteristic spectroscopic signals: the vinyl group (-CH=CH₂) and the perfluorooctyl chain (-(CF₂)₇CF₃). The interplay of these two moieties, particularly the strong electron-withdrawing nature of the perfluoroalkyl group, significantly influences the electronic environment of the vinyl protons and carbons, a key aspect that will be explored in the subsequent sections.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are indispensable.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by the signals of the three vinyl protons. The strong electron-withdrawing effect of the adjacent perfluorooctyl group deshields these protons, shifting their resonances downfield compared to a typical terminal alkene.
Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and the spectrum is recorded on a standard NMR spectrometer (e.g., 400 MHz).
Data Interpretation: The ¹H NMR spectrum will exhibit a complex multiplet system for the three vinyl protons due to geminal, cis, and trans H-H couplings, as well as couplings to the adjacent CF₂ group. A representative spectrum can be found in various chemical databases.[2]
Expected Chemical Shifts and Coupling Constants:
-
Ha (geminal to perfluoroalkyl chain): This proton will appear as a doublet of doublets of triplets (ddt) due to coupling with Hb, Hc, and the two fluorine atoms of the adjacent CF₂ group.
-
Hb and Hc (terminal vinyl protons): These protons will also show complex splitting patterns due to geminal, cis, and trans couplings to each other and to Ha.
A detailed analysis of the coupling constants is essential for the unambiguous assignment of each proton.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of fluorine atoms significantly influences the chemical shifts and introduces C-F coupling.
Experimental Protocol: The ¹³C NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum. The sample is prepared as for ¹H NMR.
Data Interpretation: The spectrum will show distinct signals for the two vinyl carbons and a series of signals for the carbons in the perfluoroalkyl chain. The carbon atoms directly bonded to fluorine will appear as triplets due to one-bond C-F coupling. The vinyl carbons will also exhibit coupling to the adjacent CF₂ group.
| Carbon Position | Expected Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |
| C H=CH₂ | ~120-140 | t |
| CH=C H₂ | ~110-130 | d |
| C F₂(CH₂)₇CF₃ | ~105-120 | t |
| (CF₂)₅ | ~110-125 | m |
| CF₂C F₂CF₃ | ~110-125 | m |
| C F₃ | ~115-120 | qt |
Note: The exact chemical shifts can vary depending on the solvent and the reference standard.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule, offering a wide chemical shift range that minimizes signal overlap.
Experimental Protocol: The ¹⁹F NMR spectrum is recorded on a multinuclear NMR spectrometer. The sample is prepared as for ¹H NMR. Chemical shifts are typically referenced to an external standard like CFCl₃.
Data Interpretation: The ¹⁹F NMR spectrum of this compound will show distinct signals for the CF₃ group and each of the seven non-equivalent CF₂ groups. The terminal CF₃ group will appear as a triplet due to coupling with the adjacent CF₂ group. The CF₂ groups will exhibit complex multiplets due to coupling with neighboring CF₂ groups. The CF₂ group adjacent to the vinyl moiety will show additional coupling to the vinyl protons.
| Fluorine Position | Expected Chemical Shift (ppm vs. CFCl₃) | Multiplicity |
| CF₃ | ~ -81 | t |
| CF₃CF₂ | ~ -126 | m |
| (CF₂)₅ | ~ -122 to -124 | m |
| CF₂ CH=CH₂ | ~ -114 | m |
Note: The chemical shifts are approximate and can be influenced by the solvent.
Workflow for NMR Analysis
References
An In-Depth Technical Guide to the ¹H NMR Spectrum of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-1-decene
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-1-decene, a terminal alkene bearing a long perfluoroalkyl chain. The presence of the highly electronegative perfluoroalkyl group significantly influences the electronic environment of the vinyl protons, leading to characteristic chemical shifts and complex coupling patterns. This guide will delve into the theoretical underpinnings of these spectral features, predict the ¹H NMR spectrum, outline experimental best practices, and provide a systematic workflow for spectral interpretation. Understanding the detailed NMR signature of this molecule is crucial for its unambiguous identification, purity assessment, and the characterization of its derivatives in various scientific and industrial applications.
Introduction: The Structural Significance of a Fluorinated Alkene
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-1-decene (CAS 21652-58-4) is a unique monomer and chemical intermediate.[1][2][3] Its structure, featuring a reactive terminal double bond and a lipophobic, chemically inert perfluorooctyl chain, makes it a valuable building block in the synthesis of fluorinated polymers, surfactants, and surface modifiers.
¹H NMR spectroscopy is an indispensable tool for the structural elucidation of such molecules.[4] However, the presence of numerous fluorine atoms introduces complexities not typically seen in hydrocarbon NMR. The high electronegativity of fluorine dramatically deshields adjacent protons, and through-bond scalar (J) couplings between ¹H and ¹⁹F nuclei can extend over several bonds, leading to intricate signal multiplicities.[5][6] A thorough understanding of these principles is paramount for accurate spectral interpretation.
Theoretical Framework: Deciphering the ¹H NMR Spectrum
The ¹H NMR spectrum of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-1-decene is governed by three primary vinyl protons. The molecule's structure is:
CF₃(CF₂)₇-CHₐ=CHbHc
-
Hₐ: The proton on C2.
-
Hb and Hc: The two geminal protons on C1.
The spectral appearance is dictated by two key NMR parameters: chemical shift (δ) and spin-spin coupling (J).
Chemical Shift (δ)
The chemical shift of a proton is highly sensitive to its local electronic environment.[7]
-
Vinyl Protons (Hₐ, Hb, Hc): Protons on a carbon-carbon double bond typically resonate in the range of 4.5-7.0 ppm.[7][8] In this molecule, the powerful electron-withdrawing effect of the C₈F₁₇ perfluoroalkyl chain causes significant deshielding of all three vinyl protons, shifting them further downfield within this range. The Hₐ proton, being closer to the fluorinated chain, is expected to be the most deshielded.
Spin-Spin Coupling (J)
Spin-spin coupling arises from the interaction of nuclear spins through the bonding electrons, resulting in the splitting of NMR signals.[9] For this molecule, we anticipate three types of proton-proton coupling and one key type of proton-fluorine coupling.
-
Geminal Coupling (²JHH): This occurs between the two non-equivalent protons on the same carbon (Hb and Hc). For terminal alkenes, ²JHH is typically small, ranging from 0 to 3 Hz.
-
Vicinal cis Coupling (³JHH-cis): The coupling between two protons on adjacent carbons in a cis relationship. In this molecule, this would be between Hₐ and the C1 proton that is cis to it. This coupling is typically in the range of 6-12 Hz.
-
Vicinal trans Coupling (³JHH-trans): The coupling between two protons on adjacent carbons in a trans relationship. This occurs between Hₐ and the C1 proton that is trans to it. This coupling is generally larger than the cis coupling, ranging from 12-18 Hz.
-
Vicinal Proton-Fluorine Coupling (³JHF): This is the coupling between the C2 proton (Hₐ) and the two fluorine atoms on C3. This three-bond coupling is significant and will split the Hₐ signal. The magnitude can vary but is often in the range of 20-30 Hz.
-
Long-Range Proton-Fluorine Coupling (⁴JHF): Coupling can also occur over four bonds between the C1 protons (Hb, Hc) and the C3 fluorine atoms. While weaker than ³JHF, these couplings (typically 1-5 Hz) will further increase the complexity of the signals for Hb and Hc.[10]
Predicted ¹H NMR Spectrum
Based on the principles above, we can predict the appearance of the signals for each unique proton.
Detailed Signal Analysis
-
Proton Hₐ (=CH-):
-
Chemical Shift: Expected to be the most downfield signal, likely in the 6.0 - 6.5 ppm range.
-
Multiplicity: This proton is coupled to Hb, Hc, and the two fluorine atoms on C3. It will appear as a doublet of doublets of triplets (ddt) .
-
The large splitting will be from the trans coupling to one of the C1 protons (³JHH-trans ≈ 12-18 Hz).
-
The next splitting will be from the cis coupling to the other C1 proton (³JHH-cis ≈ 6-12 Hz).
-
The smallest splitting will be a triplet due to coupling with the two equivalent fluorine atoms on C3 (³JHF ≈ 20-30 Hz - Note: While the J-value is large, it appears as a triplet splitting pattern).
-
-
-
Protons Hb and Hc (H₂C=):
-
Chemical Shift: Expected to be upfield relative to Hₐ, likely in the 5.5 - 6.0 ppm range.
-
Multiplicity: These two protons are chemically non-equivalent. Each will be coupled to Hₐ, to each other (geminal coupling), and to the two fluorine atoms on C3 (long-range coupling).
-
Proton trans to Hₐ: Will appear as a doublet of doublets of triplets (ddt) . The largest splitting is from the trans coupling to Hₐ. The next splitting is from the geminal coupling to the other C1 proton. The triplet splitting is from the long-range ⁴JHF coupling.
-
Proton cis to Hₐ: Will also appear as a doublet of doublets of triplets (ddt) . The largest splitting here is from the cis coupling to Hₐ. The subsequent splittings are from the geminal and long-range ⁴JHF couplings.
-
-
Summary of Predicted Spectral Data
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (Hz) |
| Hₐ | 6.0 - 6.5 | ddt | ³JHH-trans ≈ 12-18, ³JHH-cis ≈ 6-12, ³JHF ≈ 20-30 |
| Hb/Hc | 5.5 - 6.0 | ddt | ³JHH(cis/trans), ²JHH ≈ 0-3, ⁴JHF ≈ 1-5 |
Experimental Protocol and Workflow
To obtain a high-quality ¹H NMR spectrum, adherence to a validated protocol is essential.
Sample Preparation and Instrumentation
-
Solvent Selection: Use a deuterated solvent that fully dissolves the sample, such as chloroform-d (CDCl₃) or acetone-d₆. CDCl₃ is a common first choice.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) to achieve optimal signal dispersion and resolution, which is critical for resolving the complex multiplets.
Data Acquisition and Processing Workflow
The following diagram illustrates a systematic workflow for acquiring and interpreting the ¹H NMR spectrum.
Caption: Workflow for NMR data acquisition, processing, and interpretation.
Advanced Analytical Techniques
For unequivocal structural confirmation, especially in the presence of impurities or complex mixtures, advanced NMR techniques are invaluable.
-
¹⁹F NMR Spectroscopy: Given the 17 fluorine atoms, a ¹⁹F NMR spectrum will provide a wealth of information.[11][12] It can confirm the structure of the perfluoroalkyl chain and is highly sensitive to the local chemical environment.[13]
-
2D NMR Spectroscopy (COSY): A ¹H-¹H Correlation Spectroscopy (COSY) experiment will show correlations between coupled protons. This would definitively link Hₐ to both Hb and Hc, confirming their connectivity.
-
Heteronuclear Correlation (HSQC/HMBC): An HSQC experiment would correlate each proton to its directly attached carbon. An HMBC experiment would show longer-range ¹H-¹³C correlations, helping to assign the carbon backbone.
Conclusion
The ¹H NMR spectrum of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-1-decene is a rich source of structural information. Its key features are the downfield-shifted vinyl protons and the complex splitting patterns arising from both H-H and long-range H-F couplings. By understanding the underlying theoretical principles and following a systematic analytical workflow, researchers can confidently interpret the spectrum to verify the structure and assess the purity of this important fluorinated compound. The use of higher field strengths and complementary 2D NMR techniques will further enhance the accuracy of the analysis.
References
- 1. 1H,1H,2H-Perfluoro-1-decene | C10H3F17 | CID 88990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. biophysics.org [biophysics.org]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 12. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 13. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 1H,1H,2H-Perfluoro-1-decene in organic solvents
An In-Depth Technical Guide to the Solubility of 1H,1H,2H-Perfluoro-1-decene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound in a range of common organic solvents. As a partially fluorinated olefin, this compound exhibits unique solubility behavior that is critical to understand for its application in various fields, including chemical synthesis, materials science, and drug delivery. This document delves into the theoretical principles governing its solubility, provides predicted solubility data based on Hansen Solubility Parameters (HSP), and outlines detailed experimental protocols for empirical determination. The information presented herein is intended to serve as a valuable resource for researchers and professionals working with fluorinated compounds.
Introduction: The Unique Nature of Fluorinated Compounds
This compound (CAS 21652-58-4) is a fluorinated alkene with the linear formula CF₃(CF₂)₇CH=CH₂[1][2]. The high degree of fluorination in its C8 perfluoroalkyl chain imparts distinct physicochemical properties that differentiate it from its hydrocarbon analogs. Fluorinated compounds are known for their high density, chemical inertness, and low surface energy. A key characteristic is their often-limited miscibility with both aqueous and common organic solvents, a property sometimes referred to as "fluorophilicity" or the tendency to form a distinct "fluorous" phase[3].
Understanding the solubility of this compound is paramount for its effective use. Whether it is used as a reagent, a monomer for polymerization, a surface modifier, or a component in a formulation, its interaction with the solvent system will dictate reaction kinetics, product purity, and material properties. This guide aims to provide both a theoretical framework and practical data to aid in solvent selection and solubility prediction.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₁₀H₃F₁₇ | [4][5][6] |
| Molecular Weight | 446.10 g/mol | [2] |
| Density | 1.677 g/mL at 25 °C | [1][7][8] |
| Boiling Point | 146-147 °C | [6] |
| Refractive Index | n20/D 1.301 | [1][7][8] |
| Water Solubility | Insoluble | [1][6][7] |
Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters
The principle of "like dissolves like" is a fundamental concept in solubility. Hansen Solubility Parameters (HSP) provide a quantitative way to express this principle by breaking down the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH)[9][10]. The total Hildebrand solubility parameter (δt) is related to these components by the equation:
δt² = δD² + δP² + δH²
For two substances to be miscible, their HSP values should be similar. The "distance" (Ra) between two substances in the three-dimensional Hansen space can be calculated using the following equation, where the subscripts 1 and 2 refer to the solute and solvent, respectively:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
A smaller Ra value indicates a higher likelihood of solubility. A dimensionless parameter, the Relative Energy Difference (RED), can be used to predict solubility, where R₀ is the interaction radius of the solute. A RED value less than 1 generally indicates good solubility.
Estimating Hansen Solubility Parameters for this compound
Based on the structure of this compound (CF₃(CF₂)₇CH=CH₂), the following group contributions can be considered:
-
-CF₃ group: This highly fluorinated terminal group contributes significantly to the dispersion forces and has minimal contribution to polar and hydrogen bonding forces.
-
-CF₂- groups: The repeating fluorinated methylene units also primarily contribute to dispersion forces.
-
-CH=CH₂ group: This vinyl group introduces a small degree of polarity and potential for weak hydrogen bonding interactions.
Using established group contribution methods, the estimated Hansen Solubility Parameters for This compound are:
-
δD (Dispersion): ~15.0 MPa½
-
δP (Polar): ~2.5 MPa½
-
δH (Hydrogen Bonding): ~2.0 MPa½
These estimated values reflect the predominantly non-polar, low-interactivity nature of the molecule, with the perfluoroalkyl chain dominating its properties.
Predicted Solubility in Common Organic Solvents
Using the estimated HSP for this compound and known HSP values for various organic solvents, we can predict its relative solubility. The following table presents the calculated Ra (distance in Hansen space) and a qualitative prediction of solubility.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (Calculated) | Predicted Solubility |
| Hexane | 14.9 | 0.0 | 0.0 | 2.5 | Good |
| Heptane | 15.3 | 0.0 | 0.0 | 2.5 | Good |
| Toluene | 18.0 | 1.4 | 2.0 | 6.2 | Moderate |
| Xylene | 17.6 | 1.0 | 3.1 | 5.5 | Moderate |
| Chloroform | 17.8 | 3.1 | 5.7 | 7.2 | Moderate to Poor |
| Dichloromethane | 18.2 | 6.3 | 6.1 | 8.8 | Poor |
| Acetone | 15.5 | 10.4 | 7.0 | 9.6 | Poor |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 6.4 | Moderate to Poor |
| Ethanol | 15.8 | 8.8 | 19.4 | 18.5 | Very Poor |
| Methanol | 15.1 | 12.3 | 22.3 | 22.6 | Very Poor |
| Isopropanol | 15.8 | 6.1 | 16.4 | 15.2 | Very Poor |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 16.9 | Very Poor |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 16.2 | Very Poor |
Disclaimer: These are theoretical predictions and should be confirmed by experimental data. The "Good," "Moderate," and "Poor" classifications are relative and based on the calculated Ra values.
Experimental Determination of Solubility
While theoretical predictions are a valuable starting point, empirical determination of solubility is crucial for accurate and reliable data. The "shake-flask" method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a liquid in a liquid.
Shake-Flask Method for Liquid-Liquid Solubility
This method involves mixing an excess of the solute (this compound) with the solvent of interest, allowing the system to reach equilibrium, and then quantifying the concentration of the solute in the solvent phase.
Workflow for Shake-Flask Solubility Determination:
Caption: Workflow for the shake-flask method.
Detailed Protocol:
-
Preparation: In a series of sealed glass vials with PTFE-lined caps, add a known volume of the organic solvent to be tested. To each vial, add an excess amount of this compound. The presence of a distinct second phase (undissolved solute) should be visible.
-
Equilibration: Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached[14].
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled bath for several hours to ensure complete separation of the two liquid phases. Centrifugation at the same temperature can be used to accelerate and improve phase separation.
-
Sampling: Carefully withdraw a known volume of the solvent phase (the supernatant) using a calibrated pipette. Extreme care must be taken to avoid disturbing the solute phase or the interface.
-
Quantification: Prepare a series of calibration standards of this compound in the pure solvent. Analyze the collected sample and the calibration standards using a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS), to determine the concentration of the solute in the solvent phase.
-
Replicates: Perform the entire experiment in triplicate to ensure the reproducibility and statistical validity of the results.
Analytical Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly suitable technique for quantifying the concentration of this compound in organic solvents due to its volatility and the specificity of mass spectrometric detection[5][15][16].
GC-MS Analysis Workflow:
Caption: General workflow for GC-MS analysis.
Typical GC-MS Parameters:
-
Injector: Split/splitless, operated at a temperature sufficient to ensure complete vaporization (e.g., 250 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms or equivalent) is generally suitable.
-
Oven Program: A temperature gradient program should be optimized to ensure good separation of the analyte from any solvent impurities.
-
Mass Spectrometer: Operated in Electron Ionization (EI) mode. Selected Ion Monitoring (SIM) of characteristic fragment ions of this compound can be used to enhance sensitivity and selectivity.
Discussion: Interpreting the Solubility Behavior
The predicted solubility of this compound aligns with the general principles of fluorinated compound solubility. Its highest predicted solubility is in non-polar, aliphatic hydrocarbons like hexane and heptane. This is because the dominant intermolecular forces for both the fluorinated alkene and the alkanes are London dispersion forces. The perfluoroalkyl chain of this compound has low polarizability, leading to weak van der Waals interactions, which are most compatible with the weak interactions present in alkanes[3].
As the polarity and hydrogen bonding capability of the solvent increase (e.g., in alcohols and DMSO), the solubility of this compound is predicted to decrease significantly. This is because the strong cohesive forces within the polar solvents (due to dipole-dipole interactions and hydrogen bonds) are not overcome by the weak interactions with the fluorinated molecule. The thermodynamics of mixing become unfavorable as the enthalpy of mixing becomes highly positive[17].
The slight solubility in methanol and sparing solubility in chloroform reported in some sources can be understood within this framework. While methanol is highly polar, its small molecular size may allow for some interstitial solvation. Chloroform, with its moderate polarity and some hydrogen bond donating capability, can have more favorable interactions with the partially hydrogenated end of the this compound molecule compared to highly polar, aprotic solvents.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area. It is classified as a skin and eye irritant and may cause respiratory irritation. Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
The solubility of this compound in organic solvents is governed by its unique chemical structure, dominated by the highly fluorinated alkyl chain. Theoretical predictions using Hansen Solubility Parameters suggest a preference for non-polar, aliphatic solvents and poor solubility in polar and hydrogen-bonding solvents. This guide provides a robust framework for understanding and predicting this behavior, as well as detailed experimental protocols for its empirical determination. For researchers and professionals in drug development and materials science, a thorough understanding of these solubility characteristics is essential for the successful application of this and similar fluorinated compounds.
References
- 1. youtube.com [youtube.com]
- 2. This compound | C10H3F17 | CID 88990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. chemwhat.com [chemwhat.com]
- 7. This compound | 21652-58-4 [chemicalbook.com]
- 8. This compound 99 21652-58-4 [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kinampark.com [kinampark.com]
- 12. Hoy delta-parameter calculation with solvent data base [compchemcons.com]
- 13. Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers [mdpi.com]
- 14. Achievements [compchemcons.com]
- 15. hansen-solubility.com [hansen-solubility.com]
- 16. This compound CAS#: 21652-58-4 [m.chemicalbook.com]
- 17. synquestlabs.com [synquestlabs.com]
A Technical Guide to the Research Applications of 1H,1H,2H-Perfluoro-1-decene: From Advanced Surface Modification to Next-Generation Energy Storage
Abstract
This technical guide provides an in-depth exploration of the research applications of 1H,1H,2H-Perfluoro-1-decene (CAS 21652-58-4), a versatile fluorinated alkene. We will delve into its fundamental chemical and physical properties, which are foundational to its utility in various advanced scientific fields. The guide will then transition to its practical applications, offering detailed protocols and mechanistic insights into its use in the creation of superhydrophobic and oleophobic surfaces, its role as a monomer in the synthesis of high-performance fluoropolymers, and a forward-looking perspective on its potential in modifying battery electrodes to enhance stability and safety. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this compound in their work.
Introduction to this compound: A Molecule of Unique Properties
This compound, also known as 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-1-decene, is an organofluorine compound characterized by a C10 carbon backbone.[1][2] A key structural feature is the perfluorinated C8 tail attached to a vinyl group via a two-carbon hydrocarbon spacer. This unique molecular architecture, with its highly fluorinated, low-polarity tail and a reactive double bond, imparts a set of desirable properties that are the cornerstone of its diverse applications.
The strong carbon-fluorine bonds in the perfluoroalkyl chain result in high thermal and chemical stability.[3] Furthermore, the fluorinated segment leads to exceptionally low surface energy, which is the driving force behind its application in creating water- and oil-repellent surfaces.[3] The terminal double bond provides a reactive handle for polymerization and surface grafting reactions.[4]
Below is a summary of the key physicochemical properties of this compound:
| Property | Value | Reference |
| CAS Number | 21652-58-4 | [1][2][5] |
| Molecular Formula | C10H3F17 | [5][6] |
| Molecular Weight | 446.10 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | [7] |
| Density | 1.677 g/mL at 25 °C | [2][7] |
| Refractive Index | n20/D 1.301 | [2][7] |
| Boiling Point | 143-145 °C | [8] |
| Solubility | Insoluble in water | [9] |
Application in Advanced Surface Modification: Engineering Repellent Interfaces
A primary and well-established application of this compound is in the creation of superhydrophobic and oleophobic surfaces. This is achieved by leveraging the low surface energy of the perfluoroalkyl chains. When grafted onto a surface, these chains orient themselves outwards, forming a dense, low-energy interface that repels both water and oils.[3]
Scientific Principle: The Role of Surface Energy and Roughness
The creation of highly repellent surfaces is governed by the principles of surface chemistry and physics. A low surface energy material, such as one functionalized with perfluoroalkyl chains, will inherently resist wetting. This effect can be dramatically enhanced by introducing micro- or nanoscale roughness to the surface. The combination of low surface energy and high roughness leads to the Cassie-Baxter state, where liquid droplets are suspended on a composite surface of solid and trapped air, minimizing contact and leading to very high contact angles and easy roll-off.
Experimental Workflow: Surface Grafting via Plasma Polymerization
Plasma polymerization is a versatile technique for creating thin, conformal, and highly cross-linked polymer coatings on a variety of substrates. The high reactivity of the vinyl group in this compound makes it an excellent monomer for this process.
Caption: Workflow for surface modification via plasma polymerization.
Detailed Experimental Protocol: Plasma Polymerization
Materials:
-
Substrates (e.g., silicon wafers, glass slides, metal plates)
-
This compound
-
Plasma reactor with a radio frequency (RF) power source
-
Vacuum pump
-
Monomer vapor delivery system
-
Solvents for cleaning (e.g., acetone, isopropanol, deionized water)
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the substrates by sequential ultrasonication in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of dry nitrogen gas.
-
For enhanced adhesion on glass or silicon, a pre-treatment with an oxygen plasma can be performed to activate the surface.
-
-
Plasma Polymerization:
-
Place the cleaned and dried substrates into the plasma reactor chamber.
-
Evacuate the chamber to a base pressure of at least 10⁻³ mbar.
-
Introduce the this compound monomer vapor into the chamber at a controlled flow rate.
-
Set the deposition pressure to a range of 0.2 to 0.3 mbar.
-
Apply RF power in the range of 10 to 30 W to initiate the plasma.
-
Maintain the plasma for a deposition time of 1 to 3 minutes, depending on the desired coating thickness.
-
-
Post-Deposition Characterization:
-
Vent the chamber and remove the coated substrates.
-
Characterize the surface properties using techniques such as contact angle goniometry (to measure hydrophobicity and oleophobicity), scanning electron microscopy (SEM) (to observe surface morphology), and X-ray photoelectron spectroscopy (XPS) (to confirm the chemical composition of the coating).
-
Application in Fluoropolymer Synthesis: Building Blocks for High-Performance Materials
The terminal alkene functionality of this compound makes it a valuable monomer for the synthesis of fluoropolymers. These polymers inherit the desirable properties of the monomer, including chemical inertness, thermal stability, and low surface energy, making them suitable for a wide range of applications, from advanced coatings to biomedical devices.
Scientific Principle: Free-Radical Polymerization
This compound can be polymerized via free-radical polymerization. This process is initiated by a molecule that can generate free radicals, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The initiator radical adds to the double bond of the monomer, creating a new radical that can then react with subsequent monomer units in a chain reaction, leading to the formation of a long polymer chain.
Caption: Workflow for free-radical polymerization of this compound.
Detailed Experimental Protocol: Free-Radical Polymerization
Materials:
-
This compound
-
Radical initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., toluene, hexafluorobenzene)
-
Non-solvent for precipitation (e.g., methanol, hexane)
-
Schlenk flask
-
Magnetic stir bar
-
Oil bath
Procedure:
-
Reaction Setup:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve the this compound monomer and the radical initiator (typically 0.1-1 mol% with respect to the monomer) in the chosen anhydrous solvent. The solvent to monomer ratio is typically in the range of 90:10 (w/w).
-
De-gas the solution by performing three freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove oxygen, which can inhibit the polymerization.
-
-
Polymerization:
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) in an oil bath under an inert atmosphere with continuous stirring.
-
Allow the polymerization to proceed for a set time, typically several hours, depending on the desired molecular weight and conversion. The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy.
-
-
Polymer Isolation and Purification:
-
After the desired reaction time, cool the mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a stirred non-solvent.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
-
Characterization:
-
Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity, and Differential Scanning Calorimetry (DSC) to determine thermal properties like the glass transition temperature.
-
Proposed Research Application: Enhancing Lithium-Ion Battery Safety and Performance
While direct literature on the use of this compound in battery technology is sparse, its chemical properties strongly suggest a promising, yet-to-be-explored application in creating protective, "electrolyte-phobic" surfaces on battery electrodes. This proposed application is grounded in the established benefits of fluorinated materials in enhancing battery safety and stability.[2][10]
Scientific Rationale: The Concept of an Electrolyte-Phobic Interface
A major challenge in high-performance lithium-ion batteries is the degradation of the electrode-electrolyte interface. Parasitic reactions between the electrode material and the liquid electrolyte can lead to the formation of an unstable solid-electrolyte interphase (SEI), consuming active lithium, generating gas, and ultimately causing capacity fade and safety concerns.[11]
An "electrolyte-phobic" or "solvent-phobic" surface modification aims to create a protective barrier on the electrode that minimizes direct contact with the bulk electrolyte.[1][2] This can suppress unwanted side reactions. A thin, uniform coating of a fluorinated polymer, derived from a monomer like this compound, could serve as such a barrier. The hydrophobic and oleophobic nature of the perfluoroalkyl chains would repel the organic carbonate-based electrolytes, while the thinness of the layer would still permit lithium-ion transport.
Proposed Experimental Workflow: In-Situ Polymerization on a Battery Anode
A promising approach to creating this protective layer is through in-situ polymerization, where the monomer is polymerized directly on the surface of the electrode. This can lead to a more conformal and well-adhered coating compared to ex-situ deposition methods.
Caption: Proposed workflow for in-situ polymerization on a battery anode.
Hypothetical Experimental Protocol: In-Situ Polymerization
Materials:
-
Graphite anode on copper foil
-
This compound
-
Thermal initiator (e.g., AIBN)
-
Standard lithium-ion battery electrolyte (e.g., 1 M LiPF6 in EC/DMC)
-
Separator (e.g., Celgard)
-
Lithium metal counter electrode
-
Coin cell components (casings, spacers, springs)
Procedure:
-
Precursor Electrolyte Preparation:
-
Prepare a solution containing the standard electrolyte, this compound (e.g., 1-5 wt%), and a small amount of a thermal initiator like AIBN.
-
-
Cell Assembly:
-
In an argon-filled glovebox, assemble a coin cell using the graphite anode, a separator soaked in the precursor electrolyte, and a lithium metal counter electrode.
-
-
In-Situ Polymerization:
-
Heat the assembled coin cell to a temperature sufficient to activate the thermal initiator (e.g., 60-80 °C for AIBN) for a set period to induce polymerization of the this compound on the anode surface.
-
-
Electrochemical Formation and Testing:
-
Perform initial electrochemical formation cycles at a low current rate. This step is crucial for the formation of a stable SEI, which will now be influenced by the presence of the fluoropolymer layer.
-
Conduct electrochemical performance testing, including cycling stability, rate capability, and coulombic efficiency, and compare the results to a control cell without the fluorinated monomer.
-
-
Post-Mortem Analysis:
-
Disassemble the cells after cycling and analyze the anode surface using techniques like XPS and SEM to characterize the morphology and composition of the protective layer.
-
Safety and Handling
This compound is a chemical that requires careful handling. It is classified as an irritant to the skin and eyes.[5] It is also suspected of causing cancer and may damage fertility or the unborn child.[2] Therefore, it is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[5]
Conclusion
This compound is a fluorinated alkene with a unique combination of properties that make it a valuable tool for researchers in materials science and beyond. Its ability to form low-energy surfaces has been effectively harnessed for creating hydrophobic and oleophobic coatings. As a monomer, it provides a pathway to novel fluoropolymers with tailored properties. Furthermore, its potential to enhance the performance and safety of lithium-ion batteries through the formation of protective electrode interfaces represents an exciting frontier for future research. This guide has provided a comprehensive overview of these applications, complete with detailed protocols and the underlying scientific principles, to empower researchers to explore the full potential of this versatile molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. "Inhibition of solid electrolyte interface formation on cathode particl" by Wentao Li and Brett L. Lucht [digitalcommons.uri.edu]
- 4. digital.csic.es [digital.csic.es]
- 5. researchgate.net [researchgate.net]
- 6. US20150303481A1 - Dry energy storage device electrode and methods of making the same - Google Patents [patents.google.com]
- 7. Collection - Electrolyte-Phobic Surface for the Next-Generation Nanostructured Battery Electrodes - Nano Letters - Figshare [acs.figshare.com]
- 8. EP4261914A1 - Electrode - Google Patents [patents.google.com]
- 9. web.stanford.edu [web.stanford.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Senior Application Scientist's Guide to 1H,1H,2H-Perfluoro-1-decene: From Hydrophobic Monomer to Advanced Therapeutic Applications
Abstract: This technical guide provides a comprehensive overview of 1H,1H,2H-Perfluoro-1-decene, a fluorinated monomer of significant interest for the development of advanced materials. We will delve into its fundamental chemical and physical properties, explore its polymerization into novel hydrophobic polymers, and detail its applications in creating robust hydrophobic surfaces. Furthermore, this guide will illuminate the burgeoning role of polymers derived from this monomer in the sophisticated realm of drug development and targeted delivery systems. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique characteristics of fluorinated polymers.
Introduction: The Unique Molecular Architecture of this compound
This compound is a unique olefinic monomer characterized by a long perfluoroalkyl chain attached to a terminal double bond.[1] Its chemical formula is C10H3F17, with the structure CF3(CF2)7CH=CH2. This molecular design imparts a distinct amphiphilicity, albeit with a dominant hydrophobic character due to the highly fluorinated tail. The electron-withdrawing nature of the fluorine atoms creates a molecule with low surface energy, which is a cornerstone of its utility in generating hydrophobic and oleophobic surfaces.[2]
Diagram 1: Chemical Structure of this compound
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 21652-58-4 | [3][4] |
| Molecular Formula | C10H3F17 | [3][5] |
| Molecular Weight | 446.10 g/mol | [5] |
| Appearance | Liquid | |
| Boiling Point | 146 - 147 °C | [3] |
| Density | 1.677 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.301 | [6] |
| Solubility | Insoluble in water | [6] |
It is important to note that this compound is classified as a per- and polyfluoroalkyl substance (PFAS).[5] As such, appropriate safety precautions must be taken during handling, including the use of personal protective equipment and working in a well-ventilated area.[3][7] It is known to cause skin and serious eye irritation.[3][5]
Polymerization and Material Characteristics
The terminal double bond of this compound allows it to undergo polymerization, typically via free-radical mechanisms, to form poly(this compound). While specific literature on the polymerization of this exact monomer is not abundant, valuable insights can be drawn from the well-documented polymerization of structurally similar fluorinated monomers, such as 1H,1H,2H,2H-perfluorodecyl acrylate.[8][9]
The polymerization process endows the resulting material with a backbone from which the long perfluoroalkyl side chains extend. These side chains are responsible for the polymer's remarkably low surface energy, leading to pronounced hydrophobicity and oleophobicity. The resulting polymers are often characterized by high thermal and chemical stability.[2]
Diagram 2: Conceptual Representation of Free-Radical Polymerization
Caption: A simplified workflow of free-radical polymerization.
Crafting Hydrophobic Surfaces: Principles and Protocols
The primary application of poly(this compound) and related fluoropolymers is in the creation of hydrophobic coatings.[10][11] The low surface energy of the fluorinated side chains leads to high water contact angles, often exceeding 100 degrees, indicating a highly non-wetting surface.[2][12] These coatings find use in a variety of applications, from water-repellent textiles to anti-fouling surfaces.[13]
Experimental Protocol: Fabrication of a Hydrophobic Coating via In Situ Plasma Polymerization
This protocol is adapted from methodologies used for similar fluorinated monomers and provides a robust framework for creating hydrophobic surfaces.[11]
Materials:
-
This compound monomer
-
Substrate (e.g., cotton fabric, glass slide)
-
Ethanol (anhydrous)
-
Dielectric Barrier Discharge (DBD) plasma reactor
Procedure:
-
Solution Preparation: Prepare a dilute solution of this compound in ethanol. The concentration can be varied (e.g., 0.2% to 1% by weight) to control the thickness and properties of the resulting coating.
-
Substrate Preparation: Ensure the substrate is clean and dry. For fabrics, pre-washing and drying are recommended. For solid substrates, cleaning with a suitable solvent (e.g., acetone, isopropanol) followed by drying is essential.
-
Plasma Polymerization:
-
Place the substrate within the DBD plasma reactor.
-
Introduce the monomer solution into the reactor, ensuring even wetting of the substrate.
-
Initiate the atmospheric plasma discharge. The plasma will initiate the polymerization of the monomer directly on the substrate surface.
-
The duration of the plasma treatment can be adjusted to control the coating thickness and cross-linking.
-
-
Post-Treatment:
-
After plasma treatment, the coated substrate is removed from the reactor.
-
The substrate is then rinsed with ethanol to remove any unreacted monomer and oligomers.[11]
-
Finally, the coated substrate is dried in an oven at a moderate temperature (e.g., 60-80 °C).
-
Characterization: The hydrophobicity of the coating can be quantified by measuring the static water contact angle. Surface morphology and chemical composition can be analyzed using techniques such as Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), and X-ray Photoelectron Spectroscopy (XPS).[10]
Table 2: Representative Water Contact Angles for Fluorinated Polymer Coatings
| Polymer System | Substrate | Water Contact Angle (°) | Reference |
| Poly(dodecafluoroheptyl methacrylate-co-methyl methacrylate) | Glass | 105.4 | [12] |
| Plasma-polymerized fluorinated monomer | Cotton | ~110 (stable) | [11] |
| Poly(1H,1H,2H,2H-perfluorodecyl acrylate) | Silicon Wafer | ~120 | [9] |
Advanced Applications in Drug Development
The unique properties of fluorinated polymers extend beyond simple surface coatings and are finding increasing application in the sophisticated field of drug delivery.[14] Nanoparticles formulated from polymers such as poly(1H,1H,2H,2H-perfluorodecyl acrylate) have shown promise as carriers for therapeutic agents.[13] The hydrophobic nature of these polymers allows for the encapsulation of hydrophobic drugs, potentially enhancing their solubility and bioavailability.[8]
The high density of the fluorinated segments can also be leveraged for imaging applications, and the chemical inertness of the polymer can protect the encapsulated drug from degradation.
Conceptual Workflow: Nanoparticle-based Drug Delivery
Diagram 3: Workflow for Drug Encapsulation and Delivery
Caption: Encapsulation of a hydrophobic drug within a fluorinated polymer nanoparticle and subsequent cellular delivery.
Experimental Protocol: Preparation of Drug-Loaded Fluorinated Polymer Nanoparticles
This protocol outlines a general method for preparing drug-loaded nanoparticles using an oil-in-water emulsion-solvent evaporation technique, a common method for encapsulating hydrophobic drugs.
Materials:
-
Poly(this compound) or a suitable derivative (e.g., poly(1H,1H,2H,2H-perfluorodecyl acrylate))
-
Hydrophobic drug of interest
-
Dichloromethane (DCM) or other suitable organic solvent
-
Aqueous solution of a surfactant (e.g., polyvinyl alcohol (PVA), Pluronic F68)
-
Deionized water
-
Homogenizer or sonicator
Procedure:
-
Organic Phase Preparation: Dissolve a known amount of the fluorinated polymer and the hydrophobic drug in the organic solvent (e.g., DCM).
-
Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant. The surfactant is crucial for stabilizing the emulsion.
-
Emulsification:
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication.
-
This process creates a fine oil-in-water emulsion where the oil phase consists of droplets of the polymer/drug solution dispersed in the aqueous phase.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate.
-
As the solvent evaporates, the polymer precipitates, encapsulating the drug to form solid nanoparticles.
-
-
Nanoparticle Recovery and Purification:
-
The nanoparticle suspension is then centrifuged to pellet the nanoparticles.
-
The supernatant is discarded, and the nanoparticles are washed several times with deionized water to remove any residual surfactant and unencapsulated drug.
-
The purified nanoparticles can be lyophilized for long-term storage.
-
Characterization: The size, size distribution, and zeta potential of the nanoparticles can be determined using dynamic light scattering (DLS). The morphology of the nanoparticles can be visualized using transmission electron microscopy (TEM) or SEM. Drug loading and encapsulation efficiency can be quantified using techniques such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
Conclusion and Future Perspectives
This compound is a versatile monomer that serves as a gateway to a fascinating class of fluorinated polymers. Its unique chemical structure gives rise to materials with exceptionally low surface energy, making them ideal for creating robust hydrophobic and oleophobic surfaces. Beyond these established applications, the derived polymers are demonstrating significant potential in the realm of advanced drug delivery. The ability to encapsulate and deliver hydrophobic drugs, coupled with their inherent stability, positions these materials as a promising platform for developing novel therapeutics. As research in this area continues, we can anticipate the emergence of even more sophisticated applications, from theranostic nanoparticles to advanced biocompatible coatings for medical devices. The continued exploration of the structure-property relationships of these fluorinated polymers will undoubtedly unlock new avenues for innovation in materials science and medicine.
References
- 1. This compound [webbook.nist.gov]
- 2. Influence of Fluorine-Containing Monomer Content on the Hydrophobic and Transparent Properties of Nanohybrid Silica Polyacrylate Coating Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synquestlabs.com [synquestlabs.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. This compound | C10H3F17 | CID 88990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 21652-58-4 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of fluorinated monomer and formation of hydrophobic surface therefrom - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. 1H,1H,2H,2H-Perfluorodecyl acrylate tert-butylcatechol 100ppm inhibitor, 97 27905-45-9 [sigmaaldrich.com]
- 14. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical reactivity of the vinyl group in 1H,1H,2H-Perfluoro-1-decene
An In-Depth Technical Guide to the Chemical Reactivity of the Vinyl Group in 1H,1H,2H-Perfluoro-1-decene
Abstract
This technical guide provides a comprehensive examination of the chemical reactivity of the terminal vinyl group in this compound (PFDE). The presence of a long-chain perfluoroalkyl segment (C₈F₁₇) adjacent to the olefinic moiety imparts unique electronic characteristics that profoundly influence its reaction pathways. This document is intended for researchers, chemists, and materials scientists engaged in the development of fluorinated materials, surface modifiers, and advanced therapeutics. We will delve into the mechanistic underpinnings of key transformations including radical additions, hydrosilylation, and polymerization, supported by field-proven experimental protocols and causality-driven explanations.
Introduction: The Unique Electronic Nature of this compound
This compound, with the chemical structure CF₃(CF₂)₇CH₂CH=CH₂, is a fluorinated alkene that serves as a critical building block in advanced materials science.[1][2] Its alternate name is 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decene.[1] The molecule's reactivity is dominated by the interplay between the electron-rich vinyl group (-CH=CH₂) and the exceptionally electron-withdrawing C₈F₁₇ perfluorooctyl chain.
The intense inductive effect (-I) of the perfluoroalkyl group polarizes the C-C single bond adjacent to the double bond, which in turn depletes the electron density of the π-system. This electronic deficiency is the cornerstone of its reactivity, making the vinyl group highly susceptible to certain reaction classes while inhibiting others. Specifically, it becomes an excellent substrate for radical additions and reactions involving electron-rich species, while classical electrophilic additions are significantly disfavored.
Caption: Electronic effect of the C₈F₁₇ group on the vinyl moiety.
Synthesis Overview
The common industrial synthesis of PFDE involves a two-step process. First, perfluorooctyl iodide is reacted with ethylene in a free-radical addition to form 1-iodo-1H,1H,2H-perfluorodecane.[3] This intermediate is then subjected to dehydroiodination using a base, such as potassium hydroxide in ethanol, to yield the terminal alkene, this compound.[3]
Caption: Synthetic pathway for this compound.
Radical Addition Reactions: The Dominant Pathway
The electron-deficient nature of the PFDE double bond makes it an excellent acceptor for radical species. These reactions typically proceed via an anti-Markovnikov addition mechanism, where the adding radical bonds to the terminal CH₂ carbon, generating a more stable secondary radical on the internal CH carbon.
Thiol-Ene "Click" Reaction
The radical-mediated addition of thiols to the vinyl group of PFDE is a prime example of a "click" chemistry reaction: it is high-yielding, rapid, stereoselective, and tolerant of various functional groups.[4][5] This pathway is invaluable for surface modification and the synthesis of fluorinated thioethers.
Mechanism: The reaction is initiated by the formation of a thiyl radical (RS•) from a thiol (RSH), typically using a photoinitiator or thermal initiator.[5] This radical adds to the terminal carbon of the vinyl group. The resulting carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the final anti-Markovnikov thioether product.[5]
Table 1: Key Parameters for Thiol-Ene Reactions
| Parameter | Typical Value/Condition | Rationale / Causality |
| Initiator | AIBN (thermal), DMPA (photo) | Provides a controlled source of radicals to initiate the chain reaction at a desired temperature or wavelength. |
| Solvent | Anhydrous, deoxygenated Toluene or THF | Prevents quenching of radical intermediates by oxygen and side reactions with protic impurities. |
| Temperature | 60-80 °C (AIBN) or Ambient (DMPA/UV) | Must be sufficient to decompose the thermal initiator or provide photons for the photoinitiator without degrading reactants. |
| Stoichiometry | Slight excess of thiol | Ensures complete consumption of the alkene and maximizes the rate of the hydrogen abstraction step over competing side reactions like polymerization. |
Experimental Protocol: Synthesis of a Perfluorodecyl Thioether
-
System Preparation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and 1-dodecanethiol (1.1 eq) in anhydrous, deoxygenated toluene.
-
Initiator Addition: Add a catalytic amount of Azobisisobutyronitrile (AIBN, ~1-2 mol%).
-
Reaction: Heat the mixture to 70 °C with vigorous stirring. Monitor the reaction progress by TLC or ¹H NMR by observing the disappearance of the vinyl protons. The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by column chromatography on silica gel to yield the pure thioether product.
Radical Addition of HBr
While the ionic addition of HBr to alkenes follows Markovnikov's rule, the reaction with PFDE in the presence of peroxides (e.g., benzoyl peroxide) or UV light proceeds via a radical mechanism to yield the anti-Markovnikov product.[6]
Mechanism: Peroxides initiate the formation of a bromine radical (Br•).[6] This radical adds to the terminal CH₂ of the vinyl group, forming a secondary carbon radical. This intermediate then abstracts a hydrogen atom from HBr to yield 1-bromo-1H,1H,2H,3H-perfluorodecane and regenerate a bromine radical to continue the chain.[6] The regioselectivity is driven by the formation of the more stable secondary radical intermediate.[6]
Hydrosilylation: Crafting Fluoro-Silicone Polymers
Hydrosilylation is a powerful reaction for forming stable carbon-silicon bonds. The vinyl group of PFDE readily undergoes hydrosilylation with silicon hydrides (Si-H) in the presence of a platinum catalyst, such as Karstedt's catalyst.[3] This reaction is fundamental to the production of fluorinated silicone polymers, which combine the properties of both materials: low surface energy and high thermal stability.[3]
Caption: Workflow for the synthesis of fluorinated polysiloxanes.
Experimental Protocol: Synthesis of a Perfluoroalkyl-Modified Polysiloxane [3]
-
Reactor Charging: To a reaction flask under a nitrogen atmosphere, add polymethylhydrogensiloxane (PMHS), this compound, and distilled toluene.[3]
-
Inerting: Bubble nitrogen through the solution for 40-60 minutes to remove dissolved oxygen, which can poison the catalyst.[3]
-
Catalyst Addition: Raise the system temperature to 60-65 °C and add a solution of Karstedt's catalyst (typically a few drops of a 3% solution in xylene).[3]
-
Reaction: Maintain the temperature and stir the reaction for several days (e.g., 5 days). The progress can be monitored by IR spectroscopy, observing the disappearance of the Si-H stretch (~2160 cm⁻¹).[3]
-
Purification: After the reaction is complete, filter the product and remove the solvent via rotary evaporation. Dissolve the resulting polymer in a fluorinated solvent (like F-112) and precipitate it into ethanol. Repeat this dissolution-precipitation cycle three times to remove unreacted starting materials and catalyst residues.[3]
-
Drying: Dry the final product under vacuum to yield a colorless, transparent fluorosilicone polymer.[3]
Table 2: Representative Hydrosilylation Reaction Data [3]
| Reactant | Moles | Solvent Volume | Catalyst | Temp. | Time | Product |
| PMHS | 0.8 mol | 400 mL Toluene | Karstedt's Cat. | 65 °C | 5 days | 288 g (Polymer) |
| PFDE | 0.6 mol | (2 mL of 3% soln.) |
Causality Note: The choice of Karstedt's catalyst is critical due to its high activity and solubility in organic solvents. The multi-day reaction time is necessary due to the steric hindrance of the polymer backbone and the need to drive the reaction to high conversion for desired material properties.
Polymerization and Copolymerization
As a monomer, this compound can be polymerized to form poly(this compound).[7] This homopolymer possesses extremely low surface energy, making it suitable for creating superhydrophobic and oleophobic surfaces. The polymerization can be initiated by radical initiators.
Furthermore, PFDE can be copolymerized with other monomers, such as ethylene or other α-olefins, using metallocene or other coordination catalysts.[8] This allows for the precise tuning of polymer properties, introducing fluorinated side chains onto a polyolefin backbone to enhance chemical resistance, reduce surface friction, and modify barrier properties.
Applications in Research and Drug Development
The unique chemical reactivity of PFDE makes it a versatile tool for scientists and engineers.
-
Surface Modification: The reactions of the vinyl group are widely used to graft a low-energy perfluoroalkyl chain onto various substrates, including cotton, paper, and even artificial lung membranes, to impart hydrophobicity and oleophobicity.[7][9]
-
Fluoropolymer Synthesis: PFDE is a key monomer for creating specialty fluoropolymers and elastomers with high thermal stability and chemical inertness.[9]
-
Biomedical Applications: Polymers and nanoparticles derived from PFDE are being explored for use in drug delivery.[10] The fluorinated segments can enhance drug stability and create well-defined nanoparticle structures for encapsulating therapeutic agents.[10] Its derivatives are also used for proteomics research.[1]
-
Advanced Materials: Fluorinated silicones produced via hydrosilylation are used as high-performance lubricants, sealants, and coatings in demanding environments.
Conclusion
The vinyl group of this compound exhibits a rich and distinct reactivity profile governed by the powerful electron-withdrawing nature of its perfluoroalkyl chain. This guide has detailed the primary reaction pathways—radical addition, hydrosilylation, and polymerization—that are most effective for its chemical transformation. By understanding the mechanistic principles and leveraging the provided protocols, researchers can effectively utilize this valuable fluorinated building block to design and synthesize next-generation materials for a wide array of scientific and industrial applications.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C10H3F17 | CID 88990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN1405209A - Fluoro organosilicon polymer preparation and application - Google Patents [patents.google.com]
- 4. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 5. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Effect of para‐Substituents in Ethylene Copolymerizations with 1‐Decene, 1‐Dodecene, and with 2‐Methyl‐1‐Pentene Using Phenoxide Modified Half‐Titanocenes‐MAO Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to Research-Grade 1H,1H,2H-Perfluoro-1-decene for Scientific Applications
This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of 1H,1H,2H-Perfluoro-1-decene (CAS No. 21652-58-4). We will delve into its essential properties, sourcing, handling, and key applications, offering field-proven insights to empower your research endeavors.
Introduction to this compound: A Versatile Fluorinated Alkene
This compound is a fluorinated alkene, also known by its alternative name, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decene.[1][2] Its structure, characterized by a perfluorinated tail and a vinyl group, imparts unique properties that make it a valuable building block in various scientific fields. This compound is particularly noted for its use in proteomics research and as a monomer for the synthesis of specialty polymers.[1][2][3]
Physicochemical Properties and Quality Benchmarks
Understanding the physicochemical properties of this compound is paramount for its effective application in research. The quality of the research-grade material is typically assessed by its purity, which is often determined by gas chromatography.[4] Reputable suppliers will provide a Certificate of Analysis (CoA) detailing the purity and other quality control parameters.[5][6]
| Property | Value | Source(s) |
| CAS Number | 21652-58-4 | [1][7] |
| Molecular Formula | C₁₀H₃F₁₇ | [1][7] |
| Molecular Weight | 446.10 g/mol | [1][7][8] |
| Appearance | Colorless liquid | [3][9] |
| Density | 1.677 g/mL at 25 °C | [9][10][11] |
| Boiling Point | 146-147 °C | [9][12] |
| Refractive Index | n20/D 1.301 | [10][11][12] |
| Solubility | Insoluble in water.[10][12][13] Soluble in chloroform and slightly soluble in methanol.[12][14] | |
| Purity (Research Grade) | Typically ≥98% | [3][4] |
Synthesis and Quality Control of Research-Grade Material
A common laboratory-scale synthesis of this compound involves the reaction of 1H,1H,2H,2H-1-iodoperfluorodecane with a base, such as sodium hydroxide in methanol, to induce dehydroiodination.[4] The reaction mixture is typically heated, and upon completion, the product is isolated, often as a denser lower layer, which can then be purified.[4]
Illustrative Synthesis Reaction:
CF₃(CF₂)₇CH₂CH₂I + NaOH → CF₃(CF₂)₇CH=CH₂ + NaI + H₂O
The purity of the final product is a critical parameter for research applications. Gas chromatography (GC) is a standard analytical technique used to determine the assay of this compound.[4] Additionally, structural confirmation is achieved through various spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the molecular structure.[1][8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis reveals characteristic peaks for the C-F and C=C bonds.[15]
-
Mass Spectrometry (MS): Mass spectrometry is employed to verify the molecular weight and fragmentation pattern of the compound.[8][9]
Researchers should always request and scrutinize the Certificate of Analysis from the supplier to ensure the material meets the required specifications for their experiments.
Key Research Applications
The unique properties of this compound make it a versatile reagent in several areas of research and development:
Surface Modification
A primary application of this compound is in the creation of low-energy, hydrophobic, and oleophobic surfaces. The perfluoroalkyl chain orients away from the substrate, creating a non-stick, repellent surface. This is achieved by grafting the molecule onto various materials.[3]
Experimental Protocol: Surface Grafting for Hydrophobic Properties
-
Substrate Preparation: The material to be modified (e.g., cotton fabric, hollow fiber membrane) is cleaned and activated to introduce reactive sites on its surface.
-
Solution Preparation: A solution of this compound and a suitable catalyst (e.g., a Karstedt's catalyst for hydrosilylation if a silane-containing linker is used) in an appropriate solvent (e.g., n-hexane) is prepared.[3]
-
Grafting Reaction: The prepared substrate is immersed in the solution and the reaction is allowed to proceed for a specified time (e.g., 6-24 hours) at a controlled temperature (e.g., 10-30 °C).[3]
-
Washing and Curing: The modified substrate is thoroughly washed to remove any unreacted reagents and then cured to ensure the stability of the grafted layer.
Polymer Synthesis
As a monomer, this compound can be polymerized to create fluorinated polymers with specialized properties such as high thermal stability, chemical resistance, and low refractive index. These polymers find applications in advanced coatings, membranes, and optical materials.[3]
Proteomics Research
In the field of proteomics, fluorinated compounds like this compound are utilized for their unique properties in separation and analysis techniques.[1][2]
Sourcing Research-Grade this compound: A Supplier Selection Workflow
Choosing the right supplier is crucial for ensuring the quality and consistency of your research material. The following workflow provides a structured approach to selecting a reputable supplier.[5][6][16][17]
Caption: A workflow for selecting a reliable chemical supplier.
Reputable Suppliers of Research-Grade this compound:
-
Sigma-Aldrich (now MilliporeSigma): A well-established supplier with a wide range of research chemicals.[7][15]
-
Santa Cruz Biotechnology: Offers this compound for proteomics research applications.[1][2]
-
Simson Pharma Limited: A manufacturer and exporter that provides a Certificate of Analysis with their products.[5]
-
Dakenchem: A professional supplier with extensive experience in fine chemical synthesis.[8]
-
Sinograce Chemical: Provides this compound and details its physical properties.[9]
-
Fluoryx Labs: Specializes in fluorinated compounds.[6]
Safe Handling, Storage, and Disposal
Fluorinated organic compounds require careful handling to ensure laboratory safety. Always consult the Safety Data Sheet (SDS) provided by the supplier before use.[18]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.[14]
-
Hand Protection: Use chemically resistant gloves. It is advisable to consult the glove manufacturer's compatibility chart.[14]
-
Body Protection: A lab coat should be worn at all times.[14]
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[14][19]
Storage:
-
Store in a cool, dry, and well-ventilated area.[18]
-
Keep the container tightly closed when not in use.[18]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[18]
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.[19]
-
As a halogenated organic compound, it should be disposed of in a designated "Halogenated Organic Waste" container.[19]
Caption: Key safety considerations for handling this compound.
Conclusion
This compound is a valuable and versatile chemical for researchers in materials science, polymer chemistry, and biotechnology. Its unique properties enable the development of novel materials and analytical methods. By understanding its characteristics, sourcing it from reputable suppliers, and adhering to strict safety protocols, researchers can effectively and safely incorporate this compound into their work to achieve their scientific objectives.
References
- 1. This compound(21652-58-4) 1H NMR spectrum [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound Technical Grade, 96% Purity at an Attractive Price [nacchemical.com]
- 4. This compound | 21652-58-4 [chemicalbook.com]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. 4 Tips for Choosing Reliable Suppliers for Lab Chemicals [postapplescientific.com]
- 7. A Complete Guide to Buying Research Chemicals for Laboratories in 2025 - AiFChem [aifchem.com]
- 8. This compound | C10H3F17 | CID 88990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [webbook.nist.gov]
- 10. benchchem.com [benchchem.com]
- 11. This compound(21652-58-4) IR Spectrum [chemicalbook.com]
- 12. This compound | 21652-58-4 [amp.chemicalbook.com]
- 13. CN1405209A - Fluoro organosilicon polymer preparation and application - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. citizen.co.za [citizen.co.za]
- 17. Choosing the Right Chemical Supplier | Chemical Supplier - Elchemy [elchemy.com]
- 18. spectrabase.com [spectrabase.com]
- 19. scienceready.com.au [scienceready.com.au]
Navigating the Safety Landscape of 1H,1H,2H-Perfluoro-1-decene: A Technical Guide for Researchers
Introduction
1H,1H,2H-Perfluoro-1-decene (CAS No. 21652-58-4), a member of the broad class of per- and polyfluoroalkyl substances (PFAS), is a fluorinated alkene utilized in specialized chemical synthesis, including the preparation of fluorosilicone polymers and as an intermediate for creating electrolyte-phobic surfaces in advanced battery technologies.[1][2][3] Its unique molecular structure, featuring a long perfluorinated chain and a reactive vinyl group, imparts desirable properties for materials science and drug development applications. However, this structure also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.
This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the safety and handling precautions for this compound. It moves beyond standard safety data sheet (SDS) information to offer deeper insights into the causality behind safety measures, grounded in available scientific and technical information.
Hazard Identification and Risk Assessment
This compound is classified under the Globally Harmonized System (GHS) as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5] A comprehensive risk assessment is the foundational step for its safe handling.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for anticipating its behavior in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₁₀H₃F₁₇ | [4][6][7] |
| Molecular Weight | 446.10 g/mol | [7] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 146 - 147 °C | [4] |
| Density | 1.677 g/mL at 25 °C | [3] |
| Solubility | Insoluble in water | [3] |
Toxicological Profile: Understanding the Irritation Potential
While specific mechanistic studies on the dermal and ocular irritation of this compound are not extensively available in public literature, the irritant nature of unsaturated fluorocarbons is recognized.[8] The reactivity of the electron-deficient double bond in perfluoroalkenes makes them susceptible to nucleophilic attack.[8] This reactivity could potentially lead to interactions with biological macromolecules in the skin and eyes, triggering an inflammatory response.
It is crucial to note that while acute toxicity (oral, dermal, inhalation) is not classified, this does not imply a lack of chronic or other long-term health effects.[4] As a PFAS compound, concerns about persistence and potential for bioaccumulation warrant a cautious approach.[4]
Occupational Exposure Limits: A Data Gap
Currently, there are no specific Occupational Exposure Limits (OELs), such as Threshold Limit Values (TLVs) or Permissible Exposure Limits (PELs), established for this compound.[9][10][11] In the absence of a specific OEL, a conservative approach to exposure control is imperative. The principles of "As Low As Reasonably Practicable" (ALARP) should be strictly adhered to. This involves implementing robust engineering controls and work practices to minimize any potential for inhalation or dermal contact.
Hierarchy of Controls: A Multi-layered Approach to Safety
A systematic approach to controlling exposure, known as the hierarchy of controls, should be implemented when working with this compound.
References
- 1. ftp.cdc.gov [ftp.cdc.gov]
- 2. CN1405209A - Fluoro organosilicon polymer preparation and application - Google Patents [patents.google.com]
- 3. Fluoroalkane and perfluoroalkane synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. thepsci.eu [thepsci.eu]
- 6. This compound [webbook.nist.gov]
- 7. This compound | C10H3F17 | CID 88990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. Fluorine - IDLH | NIOSH | CDC [cdc.gov]
- 11. CDC - FLUORINE - International Chemical Safety Cards - NIOSH [medbox.iiab.me]
An In-depth Technical Guide to Fluorinated Alkenes in Material Science
Introduction
Fluorinated polymers, a unique class of materials, have garnered significant attention across a multitude of industries due to their exceptional properties.[1][2] Since the discovery of polytetrafluoroethylene (PTFE) in 1938, these materials have been the subject of intensive research and development.[3] The remarkable characteristics of fluoropolymers stem from the strong carbon-carbon and exceptionally stable carbon-fluorine bonds in their chemical backbone.[3] This guide provides a comprehensive overview of fluorinated alkenes, covering their synthesis, unique properties, and their transformative applications in modern material science, with a particular focus on their growing importance in the biomedical and drug development fields.
The Chemistry of Fluorinated Alkenes: Structure and Synthesis
The unique properties of fluorinated polymers originate from the distinct electronic structure of the fluorine atom, characterized by high electronegativity, low polarizability, and a small van der Waals radius.[3] This results in polymers with high thermal and chemical stability, low surface energy, and a low coefficient of friction when compared to their non-fluorinated counterparts.[3]
Synthesis of Fluorinated Alkenes
The synthesis of fluorinated alkenes is a cornerstone of organofluorine chemistry, with various methods developed to introduce fluorine into organic molecules. These methods often involve the difunctionalization of unsaturated carbon-carbon double bonds, a powerful strategy for constructing compounds with diverse functional groups.[4] Recent advancements have focused on developing mild and metal-free oxy- and amino-fluorination techniques for creating fluorinated heterocycles.[5]
One notable approach involves the use of photoredox catalysis, which provides new pathways to synthesize fluorinated organic molecules from simple precursors.[6] For instance, a three-component reaction utilizing a phenyl-substituted olefin, an alkyl radical source, and a fluorine source can be catalyzed by an iridium complex under visible light.[6] Furthermore, the development of new nucleophilic fluorination reagents, such as KHSO4-13HF, has enabled the efficient hydrofluorination of a wide range of alkenes, including highly functionalized ones.[7]
Polymerization of Fluorinated Alkenes
Fluoropolymers are synthesized through the polymerization of fluorine-containing monomers.[8] Free-radical polymerization is a common method used for many commodity fluoropolymers.[9] The polymerization process can be controlled to produce a variety of materials, including thermoplastics, elastomers, and thermoplastic elastomers, by copolymerizing fluoroalkenes with other fluorinated or non-halogenated olefins.[9]
A key example is the synthesis of Poly(vinylidene fluoride) (PVDF), which is obtained through the free radical vinyl polymerization of the monomer vinylidene fluoride.[10] The polymerization and crystallization conditions can be manipulated to obtain different conformational structures of PVDF, influencing its final properties.[10]
Intrinsic Properties of Fluorinated Polymers
The strong carbon-fluorine bond endows fluoropolymers with a suite of exceptional properties that make them indispensable in high-performance applications.[2]
Key Physicochemical Properties:
-
High Chemical Resistance: Fluoropolymers are virtually impervious to most acids, bases, and solvents, making them ideal for use in corrosive environments.[1]
-
Thermal Stability: They maintain their mechanical integrity over a wide range of temperatures, from cryogenic conditions to as high as 290°C.[8][11]
-
Low Coefficient of Friction: Their non-stick nature results in a very low coefficient of friction, often compared to "wet ice sliding on wet ice".[1][12]
-
Excellent Electrical Insulation: Fluoropolymers possess high dielectric strength and low dielectric constants, making them excellent insulators for wires and cables.[1][2]
-
Low Surface Energy: This property leads to poor wettability by both oil and water, contributing to their non-stick and anti-fouling characteristics.[11][13]
| Property | Description | Representative Values |
| Chemical Resistance | Resistant to most acids, bases, and organic solvents. | Virtually inert to a wide range of chemicals. |
| Thermal Stability | Maintains properties at extreme temperatures. | Continuous use temperature up to 260°C (PTFE).[8] |
| Coefficient of Friction | Very low friction against other solid materials. | 0.02 to 0.2, depending on the specific fluoropolymer.[11] |
| Dielectric Constant | Low value, indicating excellent electrical insulation. | ~2.1 for PTFE and FEP.[8] |
| Surface Energy | Low, resulting in non-stick and hydrophobic properties. | Poorly wettable by oil and water.[11] |
Stimuli-Responsive and Electroactive Properties
Certain fluorinated polymers exhibit stimuli-responsive properties, meaning they can change their physicochemical characteristics in response to external stimuli like light, temperature, or electrical fields.[3] Poly(vinylidene fluoride) (PVDF) and its copolymers are particularly noted for their piezoelectric, pyroelectric, and ferroelectric properties.[3][10] This ability to convert mechanical energy into electrical energy and vice versa makes them valuable in sensors, actuators, and energy harvesting devices.[3]
Methodologies for Characterization
A variety of analytical techniques are employed to characterize the structure, composition, and properties of fluorinated polymers.
Spectroscopic and Thermal Analysis
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to evaluate structural changes in fluoropolymers upon heating.[14]
-
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): These techniques measure changes in mass and temperature, respectively, as a function of temperature, providing information on thermal stability and decomposition behavior.[14] TGA has shown that PTFE, for example, is thermally stable up to around 500°C.[14]
-
Differential Scanning Calorimetry (DSC): Provides insights into crystallinity, melting points, and glass transition temperatures, which are crucial for understanding mechanical behavior.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution fluorine-19 NMR is used to determine the composition of fluorinated copolymers.[16] Low-field 19F NMR can be used to quantify the crystallinity of semi-crystalline fluoropolymers.[17]
Surface and Mechanical Characterization
-
Contact Angle Measurements: Quantify the hydrophobicity and oleophobicity of fluoropolymer surfaces.[15]
-
X-ray Photoelectron Spectroscopy (XPS) and Secondary Ion Mass Spectrometry (SIMS): Enable the analysis of surface composition at very shallow depths, which is important for evaluating coatings and identifying degradation mechanisms.[15][18]
-
Dynamic Mechanical Analysis (DMA): Provides a comprehensive profile of the viscoelastic properties of the material across a range of temperatures and frequencies.[15]
-
Nanoindentation: Allows for the assessment of mechanical properties at a microscopic scale, which is particularly useful for thin films.[15]
Applications in Material Science
The unique combination of properties offered by fluoropolymers makes them suitable for a vast array of applications across numerous industries.[1][2]
Industrial and Engineering Applications
-
Aerospace and Automotive: Used in seals, gaskets, coatings, and fuel systems due to their chemical resistance and ability to withstand extreme temperatures and harsh environments.[1]
-
Electronics: Serve as insulation for high-performance wires and cables, and as components in connectors.[1]
-
Industrial Coatings: Their non-stick properties reduce friction and wear on machinery.[1]
-
Energy Sector: Employed in lithium batteries, fuel cells, and solar cells.[10]
Surface Modification and Advanced Materials
Fluorinated molecules are used to modify surfaces to create superhydrophobic and oleophobic materials.[3][19] These surfaces have applications in anti-icing, anti-fogging, self-cleaning, and water collection.[3][13] For example, silicon nanowire arrays modified with fluorinated molecules result in superhydrophobic materials.[3]
Focus on Biomedical and Drug Development
The use of fluoropolymers in biomedical applications has grown rapidly due to their biocompatibility, chemical inertness, and high purity.[11][13]
Medical Devices and Implants
Fluoropolymers such as PTFE, FEP, and PVDF are widely used in a variety of medical devices:[20]
-
Catheters and Tubing: The low friction surfaces of PTFE and FEP allow for smooth insertion and removal, minimizing patient discomfort.[20]
-
Implantable Devices: Used in artificial heart valves and orthopedic implants due to their long-term stability and biocompatibility.[20] PTFE-coated stents have shown reduced rates of restenosis.[20]
-
Surgical Instruments: Non-stick coatings on surgical instruments facilitate easier cleaning and sterilization.[20]
-
Biopharmaceutical Filtration: PVDF membranes are used for their excellent chemical compatibility and low protein binding characteristics.[20]
Drug Delivery Systems
Fluoropolymers are being explored for their potential in controlled drug delivery systems.[3][10] Their unique properties, such as hydrophobicity and lipophobicity, can be leveraged to create novel drug carriers.[13] Semifluorinated alkanes (SFAs), for instance, can dissolve lipophilic drugs and are being investigated for various drug delivery applications, including topical, oral, and intravenous routes.[21]
Environmental and Safety Considerations
While fluoropolymers themselves are generally considered to be of low health concern during their intended use, their lifecycle, from production to disposal, raises environmental questions.[22] The manufacturing of some fluoropolymers involves the use of per- and polyfluoroalkyl substances (PFAS) as processing aids, which have raised concerns due to their potential toxicity and environmental persistence.[23]
Furthermore, the disposal of fluoropolymer products is a challenge. While many fluoropolymers are resistant to environmental degradation, incineration at high temperatures can lead to the formation of hazardous substances like hydrogen fluoride.[24][25] Research is ongoing to develop more sustainable end-of-life options, including recycling and advanced degradation techniques.[26]
Future Perspectives and Conclusion
The field of fluorinated alkenes in material science continues to evolve, with ongoing research focused on the synthesis of new monomers and polymers with tailored properties.[27][28] The development of more efficient and environmentally friendly synthetic methods is a key area of focus.[6] In the biomedical field, the unique properties of fluoropolymers will continue to drive innovation in medical devices, tissue engineering, and drug delivery.[10][13]
References
- 1. peflon.com [peflon.com]
- 2. tstar.com [tstar.com]
- 3. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Alkyl Fluorination of Alkenes - ChemistryViews [chemistryviews.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ultimate Guide to Fluoropolymers & Applications [kinsoe.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. boydbiomedical.com [boydbiomedical.com]
- 12. crab.rutgers.edu [crab.rutgers.edu]
- 13. researchgate.net [researchgate.net]
- 14. shimadzu.com [shimadzu.com]
- 15. Modern Testing for Fluoropolymers – Dalau Ltd [dalau.com]
- 16. researchgate.net [researchgate.net]
- 17. research.utwente.nl [research.utwente.nl]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. The Critical Role of Fluoropolymers in Modern Medical Technology – Dalau Ltd [dalau.com]
- 21. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cswab.org [cswab.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 25. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 26. researchgate.net [researchgate.net]
- 27. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Recent Advances on Fluorine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Surface Modification with 1H,1H,2H-Perfluoro-1-decene for Ultra-Hydrophobic and Oleophobic Surfaces
Introduction: The Imperative for Low-Energy Surfaces
In fields ranging from biomedical device engineering to high-throughput drug screening, the interface between a solid surface and a biological or chemical medium is of paramount importance. Uncontrolled adhesion of proteins, cells, or reagents can lead to device failure, assay variability, and data artifacts.[1][2] The generation of surfaces that actively repel both aqueous and organic liquids—a property known as hydrophobicity and oleophobicity, respectively—is a critical strategy to mitigate these challenges.
Fluorinated compounds are the cornerstone of low-surface-energy materials. The intrinsic properties of the carbon-fluorine bond, including its high bond strength and low polarizability, result in exceptionally weak intermolecular forces.[3] When molecules containing long perfluoroalkyl chains are assembled into a dense monolayer on a substrate, they create a stable, chemically inert, and highly repellent interface.[4][5]
This application note provides a detailed protocol for the surface modification of substrates using 1H,1H,2H-Perfluoro-1-decene (C₁₀H₃F₁₇), a fluorinated alkene.[6][7][8] We will detail a methodology based on a hydrosilylation reaction to form a reactive fluorinated silane, which subsequently self-assembles on hydroxylated surfaces. This process yields a robust, covalently bound monolayer that imparts superior hydrophobic and oleophobic properties to substrates like glass, silicon, and metal oxides.
Mechanism of Covalent Immobilization via Hydrosilylation
Directly reacting an alkene like this compound with a standard hydroxylated surface (e.g., SiO₂) is inefficient. A more robust and widely applicable strategy involves a two-stage process, which can be performed sequentially or as a one-pot reaction.
-
Hydrosilylation: The terminal double bond of this compound reacts with a hydrosilane (a compound containing a Si-H bond), such as trichlorosilane (HSiCl₃) or trimethoxysilane (HSi(OCH₃)₃). This reaction is typically catalyzed by a platinum complex, such as Karstedt's catalyst, and results in the formation of a perfluoroalkyl silane. This new molecule combines the repellent properties of the perfluoroalkyl chain with the surface-reactive nature of the silane headgroup.
-
Surface Condensation (Silanization): The newly formed fluorinated silane readily reacts with surface hydroxyl (-OH) groups present on the substrate.[9] The reactive groups on the silane (e.g., -Cl or -OCH₃) hydrolyze and condense with the surface, forming stable covalent siloxane (Si-O-Substrate) bonds. Neighboring silane molecules can also cross-link, creating a durable, self-assembled monolayer (SAM).
This mechanism ensures a strong, covalent attachment of the fluorinated moiety, leading to a highly stable and uniform low-energy surface.
Caption: Reaction mechanism for surface modification.
Experimental Protocols
The following protocols provide step-by-step methodologies for preparing and modifying common laboratory substrates. Adherence to these steps is critical for the formation of a high-quality, uniform monolayer.
PART A: Substrate Preparation (Critical Foundation)
The quality of the fluorinated monolayer is critically dependent on the cleanliness and hydroxylation state of the substrate. The goal is to remove all organic contaminants and generate a high density of surface hydroxyl (-OH) groups.
Materials:
-
Substrates (e.g., glass microscope slides, silicon wafers)
-
Acetone (ACS grade or higher)
-
Isopropanol (ACS grade or higher)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Piranha solution: 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and explosive if mixed with organic solvents. Prepare fresh, handle only in a fume hood with appropriate personal protective equipment (PPE), and never store in a sealed container.
-
UV-Ozone cleaner or Oxygen Plasma system (Alternative to Piranha)
Protocol:
-
Solvent Cleaning: Sequentially sonicate the substrates in acetone, isopropanol, and DI water for 15 minutes each.
-
Drying: Dry the substrates under a stream of high-purity nitrogen or in an oven at 110 °C for 30 minutes.
-
Surface Activation (Choose one method):
-
Piranha Etching (for glass/silicon): Immerse the cleaned, dry substrates in freshly prepared Piranha solution for 30-45 minutes. After etching, rinse copiously with DI water (at least 5-6 cycles) and dry thoroughly with nitrogen.
-
UV/Ozone or Plasma Treatment: Place the substrates in a UV-Ozone or Oxygen Plasma cleaner and treat for 10-15 minutes according to the manufacturer's instructions. This is a safer and effective alternative to Piranha solution.
-
-
Immediate Use: The activated, hydroxylated surface is highly energetic and prone to contamination. Use the substrates immediately in the deposition protocol.
PART B: Solution-Phase Deposition Protocol
This method is ideal for flat substrates and provides excellent monolayer uniformity. All steps involving the silane reagent must be performed in an anhydrous environment to prevent premature polymerization in solution.
Materials:
-
Activated substrates
-
Anhydrous toluene or hexane (in a surety-seal bottle)
-
This compound
-
Trichlorosilane (or Trimethoxysilane)
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex, ~2% in xylene)
-
Glass staining jars or petri dishes with ground glass lids
-
Nitrogen or Argon gas source
Protocol:
-
Prepare Deposition Solution: In a fume hood, prepare a 1-2% (v/v) solution of this compound in anhydrous toluene inside a clean, dry glass vessel.
-
Add Reagents:
-
Add trichlorosilane to the solution at a 1.1:1 molar ratio relative to the perfluorodecene.
-
Add 1-2 drops of Karstedt's catalyst per 50 mL of solution. The solution may turn a faint yellow.
-
-
Substrate Immersion: Immediately place the activated substrates into the deposition solution. Ensure they are fully submerged and do not overlap.
-
Reaction: Seal the vessel and leave it undisturbed for 2-4 hours at room temperature in a desiccator or glovebox to maintain an inert atmosphere.
-
Rinsing: Remove the substrates from the deposition solution and rinse thoroughly with fresh anhydrous toluene to remove any non-covalently bound molecules. Follow with a rinse in isopropanol.
-
Curing: Dry the coated substrates with nitrogen and then cure them in an oven at 110-120 °C for 1 hour. This step removes residual solvent and promotes cross-linking within the monolayer, enhancing its stability.
-
Final Cleaning: Sonicate the cured substrates briefly in isopropanol to remove any remaining physisorbed material and dry with nitrogen. The surface is now ready for characterization and use.
Caption: Experimental workflow for surface modification.
Characterization and Validation
Validating the successful formation of the monolayer is a crucial step. The following techniques provide quantitative and qualitative confirmation of the surface modification.
Contact Angle Goniometry
This is the primary and most direct method for assessing surface energy. A successful modification will result in a dramatic increase in both water and oil repellency.
-
Static Contact Angle: Measures the angle of a stationary droplet on the surface.[10]
-
Dynamic Contact Angles: Measuring the advancing and receding angles provides information about contact angle hysteresis (the difference between the two), which is an indicator of surface uniformity and chemical homogeneity.[11][12] Low hysteresis is desirable for applications requiring droplets to slide off easily.
| Parameter | **Unmodified Substrate (Glass/SiO₂) ** | Modified with Perfluoro-1-decene SAM |
| Water Contact Angle (WCA) | < 15° | 110° - 120° |
| n-Hexadecane Contact Angle | < 5° | 70° - 80° |
| Contact Angle Hysteresis | N/A | < 10° |
Table 1: Typical contact angle values before and after modification.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides elemental and chemical state information about the top few nanometers of the material. It is used to confirm the presence and integrity of the fluorinated monolayer.
-
Expected Elemental Peaks: A successful coating will show a strong Fluorine (F 1s) signal and an attenuated Silicon (Si 2p) signal from the underlying substrate.
-
High-Resolution C 1s Spectrum: This spectrum can be deconvoluted to show distinct peaks corresponding to the different chemical environments of carbon: C-C/C-H from the ethyl linker, multiple C-F₂ peaks from the perfluoroalkyl chain, and a terminal -CF₃ group.[13]
Applications in Life Sciences
The robust hydrophobic and oleophobic surfaces created with this protocol have numerous high-value applications:
-
Anti-Fouling Biomedical Devices: Coating implants, catheters, or surgical tools can significantly reduce the non-specific adsorption of proteins and the subsequent adhesion of bacteria, a primary cause of device-related infections.[2][14]
-
Cell Culture and Tissue Engineering: Creating patterned surfaces with both repellent and adhesive regions to control cell attachment and guide tissue growth.[15]
-
High-Throughput Screening (HTS): Modifying microtiter plates to minimize reagent loss and prevent cross-contamination between wells, enabling the use of smaller sample volumes and improving assay precision.
-
Microfluidics and Diagnostics: Ensuring smooth, lossless flow of biological samples in microfluidic channels and preventing non-specific binding of analytes to sensor surfaces.
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low contact angles after coating | 1. Incomplete substrate cleaning/activation. 2. Moisture contamination in solvent or on substrate. 3. Deposition solution is old or degraded. | 1. Repeat substrate preparation; verify Piranha/Plasma efficacy. 2. Use fresh anhydrous solvent; ensure substrates are completely dry before immersion. 3. Prepare fresh deposition solution immediately before use. |
| Hazy or cloudy surface appearance | 1. Silane concentration too high, causing polymerization in solution. 2. Inadequate rinsing after deposition. | 1. Reduce the concentration of the silane precursor in the solution. 2. Increase rinsing time and/or add a sonication step during the rinse. |
| Inconsistent contact angles across the surface | 1. Uneven cleaning or activation. 2. Contamination during handling. 3. Substrates were overlapping during deposition. | 1. Ensure uniform exposure to the activation agent. 2. Use clean, non-shedding tweezers for handling. 3. Use a substrate rack to ensure separation during immersion. |
References
- 1. researchgate.net [researchgate.net]
- 2. Surface Engineering Strategies to Enhance the In Situ Performance of Medical Devices Including Atomic Scale Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The impact of fluorination on the structure and properties of self-assembled monolayer films - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 6. This compound | 21652-58-4 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. This compound [webbook.nist.gov]
- 9. Silanization - Wikipedia [en.wikipedia.org]
- 10. measurlabs.com [measurlabs.com]
- 11. biolinscientific.com [biolinscientific.com]
- 12. biolinscientific.com [biolinscientific.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Silanization Strategies for Tailoring Peptide Functionalization on Silicon Surfaces: Implications for Enhancing Stem Cell Adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
Creating superhydrophobic surfaces with 1H,1H,2H-Perfluoro-1-decene
An Application Guide to the Fabrication and Characterization of Superhydrophobic Surfaces Using 1H,1H,2H-Perfluoro-1-decene
Introduction: The Imperative of Controlled Wettability
In fields ranging from advanced materials to drug delivery systems, the ability to control surface-liquid interactions is paramount. Superhydrophobic surfaces, inspired by the self-cleaning properties of the lotus leaf, represent the apex of this control.[1] These surfaces are defined by a static water contact angle (WCA) exceeding 150° and a very low sliding angle (SA) or contact angle hysteresis (CAH), typically less than 10°.[2][3] This remarkable water repellency is not achieved by chemistry alone but by the synergistic interplay of two fundamental factors: low surface energy and a hierarchical micro/nanostructure.[1][4][5]
The low surface energy component ensures that the surface is inherently non-wetting. Fluorinated compounds are exemplary in this regard due to the extremely low polarizability of the carbon-fluorine bond.[6] this compound (C₁₀H₃F₁₇, CAS: 21652-58-4) is a particularly effective molecule for this purpose.[7][8][9] Its long perfluorinated tail (CF₃(CF₂)₇-) provides the requisite low surface energy, while the terminal vinyl group (-CH=CH₂) offers a reactive handle for covalent attachment to suitably prepared surfaces, ensuring a durable finish.
This guide provides detailed protocols for researchers to create and validate superhydrophobic surfaces using this compound. We will explore multiple field-proven fabrication methods, from simple solution immersion to scalable spray-coating, and detail the necessary characterization techniques to validate the superhydrophobic state.
Part 1: Foundational Principles & Design Logic
The creation of a robust superhydrophobic surface is a two-stage process. The first is the generation of surface roughness on multiple length scales (micro and nano). The second is the chemical modification of this roughened surface with a low-surface-energy molecule like this compound.
The roughness is critical for achieving the Cassie-Baxter state, where a water droplet rests upon a composite interface of solid peaks and trapped air pockets. This trapped air minimizes the solid-liquid contact area, leading to the characteristic high contact angle and low droplet adhesion. Without this roughness, a smooth surface modified with the same fluorochemical would only be hydrophobic (WCA ~120°), not superhydrophobic.[1]
References
- 1. biolinscientific.com [biolinscientific.com]
- 2. biolinscientific.com [biolinscientific.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ltrc.lsu.edu [ltrc.lsu.edu]
- 6. Structure–Property Relationships for Fluorinated and Fluorine-Free Superhydrophobic Crack-Free Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H,1H,2H-全氟-1-癸烯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | C10H3F17 | CID 88990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [webbook.nist.gov]
The Formation of Robust Hydrophobic Surfaces: A Guide to 1H,1H,2H,2H-Perfluorodecyl Self-Assembled Monolayers
Abstract
This document provides a comprehensive guide for the formation of self-assembled monolayers (SAMs) using long-chain fluorinated silanes, specifically focusing on derivatives of 1H,1H,2H,2H-perfluorodecane. These SAMs create highly ordered, low-energy surfaces that are exceptionally hydrophobic and oleophobic. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require detailed protocols for creating robust, functionalized surfaces. We will delve into the underlying chemical principles, provide step-by-step protocols for both solution and vapor-phase deposition, and outline essential characterization techniques.
Introduction: The Power of Fluorinated Surfaces
Self-assembled monolayers are highly organized molecular layers that spontaneously form on a solid substrate. When the molecules are terminally fluorinated, the resulting surface exhibits unique properties, including high hydrophobicity, oleophobicity, chemical inertness, and low surface energy.[1][2] These characteristics are attributed to the stable, low-polarizability C-F bonds and the helical structure of perfluorinated chains, which minimize surface energy.[3]
The molecule of interest, which we will refer to by its common silane derivative name, (1H,1H,2H,2H-Perfluorodecyl)trichlorosilane (FDTS) or its ethoxy equivalent, is an ideal candidate for forming such surfaces.[4] The molecule consists of three key parts: a reactive silane headgroup (e.g., trichlorosilane or triethoxysilane) that anchors to the substrate, a hydrocarbon spacer, and a long perfluorinated tail that forms the functional surface.[2]
The formation of the SAM is a two-step process. First, the silane headgroup reacts with hydroxyl (-OH) groups present on the substrate surface, forming strong covalent Si-O-Si bonds.[5] Second, van der Waals interactions between the long fluorinated alkyl chains drive the molecules to arrange into a dense, ordered monolayer. The presence of a small amount of water is crucial for the initial hydrolysis of the silane headgroup, which then condenses with the surface hydroxyls and polymerizes with adjacent silane molecules.[6]
Pre-Deposition: The Critical Step of Substrate Preparation
The quality of the resulting SAM is critically dependent on the cleanliness and hydroxylation of the substrate surface. The goal is to remove all organic contaminants and to generate a high density of surface hydroxyl groups, which serve as the anchor points for the silane molecules. Silicon wafers with a native oxide layer, glass, quartz, and other metal oxides are common substrates.
Substrate Cleaning and Hydroxylation Protocols
Two highly effective methods for preparing silicon-based substrates are Piranha solution cleaning and UV/Ozone treatment.
Protocol 2.1.1: Piranha Solution Cleaning
-
WARNING: Piranha solution is a strong oxidizer and is extremely dangerous. It reacts violently with organic materials and should be handled with extreme caution in a fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and an apron.
-
Prepare the Piranha solution by carefully and slowly adding 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄). Always add the peroxide to the acid. The mixture is highly exothermic and will become very hot.[7]
-
Immerse the substrates in the still-hot Piranha solution for 10-15 minutes. Bubbling indicates the oxidation of organic residues.[8]
-
Carefully remove the substrates and rinse them copiously with deionized (DI) water.
-
Dry the substrates with a stream of high-purity nitrogen gas. The surface should be extremely hydrophilic.
Protocol 2.1.2: UV/Ozone Treatment
-
Safety Note: UV/Ozone cleaners generate UV radiation and ozone. Ensure the system is properly shielded and operated in a well-ventilated area.
-
Pre-clean the substrates by sonicating in acetone, followed by isopropanol, and finally DI water (10 minutes each). Dry with nitrogen gas.
-
Place the substrates in a UV/Ozone cleaner.
-
Expose the substrates to UV/Ozone for 15-20 minutes. This process effectively removes organic contaminants and generates surface hydroxyl groups.[9] The substrates are ready for use immediately after treatment.
SAM Formation: Solution-Phase vs. Vapor-Phase Deposition
There are two primary methods for depositing fluorinated silane SAMs: liquid-phase deposition (LPD) and chemical vapor deposition (CVD). The choice of method depends on the desired film quality, substrate geometry, and available equipment.
Liquid-Phase Deposition (LPD)
LPD is a straightforward method that involves immersing the substrate in a dilute solution of the silane.
Protocol 3.1.1: LPD of (1H,1H,2H,2H-Perfluorodecyl)trichlorosilane (FDTS)
-
Solution Preparation: In an anhydrous environment (e.g., a glovebox), prepare a 1-5 mM solution of FDTS in an anhydrous solvent such as toluene or hexane.[10] The solvent must be of high purity to prevent unwanted side reactions.
-
Deposition: Immerse the freshly cleaned and hydroxylated substrates into the silane solution. The deposition is typically carried out for 2-4 hours at room temperature. The container should be sealed to prevent the ingress of atmospheric moisture.
-
Rinsing: After deposition, remove the substrates from the solution and rinse them thoroughly with the same anhydrous solvent to remove any physisorbed molecules.
-
Curing: Cure the coated substrates in an oven at 100-120°C for 1 hour. This step promotes further cross-linking of the silane molecules and strengthens the bond to the surface.[3]
Chemical Vapor Deposition (CVD)
CVD is a solvent-free method that often results in more uniform and higher-quality monolayers.[3] This process is typically performed in a vacuum chamber.
Protocol 3.2.1: CVD of (1H,1H,2H,2H-Perfluorodecyl)trichlorosilane (FDTS)
-
System Setup: Place the freshly cleaned substrates inside a vacuum deposition chamber. Place a small, open vial containing 100-200 µL of liquid FDTS in the chamber, ensuring it does not touch the substrates.[11]
-
Deposition: Evacuate the chamber to a base pressure of <1 Torr. The deposition can proceed at room temperature. The low pressure will cause the FDTS to vaporize and fill the chamber. A controlled introduction of a small amount of water vapor can be used to catalyze the surface reaction.[6] The deposition process typically takes 15-60 minutes.
-
Post-Deposition: After the desired deposition time, vent the chamber with dry nitrogen gas.
-
Curing (Optional but Recommended): As with LPD, an optional baking step at 100-120°C for 30-60 minutes can improve the monolayer's stability.
Characterization of the SAM
After deposition, it is crucial to characterize the quality of the SAM. Several techniques can be employed to assess the properties of the monolayer.
| Parameter | Technique | Typical Value for FDTS SAM | Reference |
| Hydrophobicity | Static Water Contact Angle | > 115° | [10] |
| Film Thickness | Ellipsometry | ~1.0 - 1.5 nm | [6][12] |
| Chemical Composition | X-ray Photoelectron Spectroscopy (XPS) | Presence of F, C, Si, O peaks | [13] |
| Surface Morphology | Atomic Force Microscopy (AFM) | Smooth, uniform surface | [9] |
Table 1: Typical Characterization Data for FDTS Self-Assembled Monolayers
Contact Angle Goniometry
This is a simple yet powerful technique to confirm the hydrophobicity of the surface. A droplet of water is placed on the surface, and the angle it makes with the surface is measured. A high contact angle indicates a low-energy, hydrophobic surface. For a well-formed FDTS SAM, water contact angles are typically in the range of 115-125°.[10]
Ellipsometry
Ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface. It is highly sensitive to the thickness of thin films and can be used to confirm the formation of a monolayer.[12] The expected thickness of an FDTS monolayer is approximately 1-1.5 nanometers.[6]
Visualizing the Workflow and Mechanism
To better understand the processes described, the following diagrams illustrate the experimental workflow and the chemical mechanism of SAM formation.
References
- 1. researchgate.net [researchgate.net]
- 2. 1H,1H,2H,2H-Perfluorodecyltrichlorosilane | 78560-44-8 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Applications of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane_Chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. afm4nanomedbio.eu [afm4nanomedbio.eu]
- 9. researchgate.net [researchgate.net]
- 10. The Effect of Physicochemical Properties of Perfluoroalkylsilanes Solutions on Microtribological Features of Created Self-Assembled Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 12. details | Park Systems [parksystems.com]
- 13. researchgate.net [researchgate.net]
Initiators for the radical polymerization of 1H,1H,2H-Perfluoro-1-decene
Application Notes & Protocols
Topic: Initiators for the Radical Polymerization of 1H,1H,2H-Perfluoro-1-decene
For: Researchers, scientists, and drug development professionals.
Executive Summary
The synthesis of fluoropolymers is a cornerstone of advanced materials science, offering unparalleled thermal stability, chemical resistance, and unique surface properties. This compound is a valuable monomer for creating such materials, which are integral to high-tech applications ranging from specialty coatings to biomedical devices.[1][2] This document serves as a comprehensive guide to the selection and application of initiators for the free-radical polymerization of this fluorinated alkene. We will explore the mechanistic basis for initiator choice, provide a comparative analysis of common initiator systems, and present detailed, field-tested protocols for both thermal and redox-initiated polymerization.
The Crucial Role of the Initiator in Fluoropolymer Synthesis
Free-radical polymerization is a chain-growth process reliant on the generation of highly reactive radical species to initiate the reaction.[3] The choice of initiator is paramount as it dictates not only the initiation rate but also influences the final polymer's molecular weight, polydispersity, and even end-group functionality.[4][5]
The polymerization of fluorinated alkenes like this compound presents unique challenges. The high electronegativity of fluorine atoms can influence the reactivity of the monomer and the propagating radical, making the selection of an efficient initiator system critical for successful polymerization.[6] Fluoropolymers are typically synthesized via radical polymerization, often under conditions of high pressure.[1]
The overall process can be visualized as follows:
Figure 1: General mechanism of free-radical polymerization.
A Comparative Guide to Initiator Selection
The selection of an initiator is primarily governed by the desired reaction temperature and solvent compatibility. Three main classes of initiators are suitable for the radical polymerization of this compound.
Thermal Initiators
Thermal initiators decompose at a predictable rate at a given temperature to generate radicals.[7][8][9] This is the most common method for initiating radical polymerization.
-
Azo Initiators: Compounds like 2,2'-Azobis(isobutyronitrile) (AIBN) are widely used due to their clean decomposition, which produces nitrogen gas and two carbon-centered radicals.[10] They are not prone to induced decomposition, leading to more predictable kinetics.[]
-
Peroxide Initiators: Organic peroxides such as benzoyl peroxide (BPO) or di-tert-butyl peroxide cleave at the weak oxygen-oxygen bond to form oxygen-centered radicals.[10][] These are highly effective but can be susceptible to side reactions, such as hydrogen abstraction from the solvent or monomer.
Redox Initiators
Redox initiation systems consist of an oxidizing agent and a reducing agent, which generate radicals through a one-electron transfer reaction.[12] A key advantage of this method is that polymerization can be initiated at much lower temperatures (even room temperature), which minimizes side reactions and is more energy-efficient.[5][13] Common redox pairs include persulfates with a reducing agent or a hydroperoxide with an amine.[13][14][15]
Photochemical Initiators
Photopolymerization initiators generate radicals upon exposure to UV or visible light.[7][8] This method offers excellent temporal and spatial control over the initiation process. Type I photoinitiators undergo unimolecular bond cleavage to form radicals directly.[9]
Table 1: Comparison of Initiator Systems for Fluorinated Alkene Polymerization
| Initiator Type | Examples | Typical Temperature | Advantages | Disadvantages |
| Thermal (Azo) | AIBN, V-50 | 60-80 °C | Predictable kinetics, no induced decomposition.[] | Requires elevated temperatures; potential for bubble formation from N₂ gas in viscous systems. |
| Thermal (Peroxide) | BPO, Luperox® | 70-120 °C | High radical flux, effective for many monomers.[] | Susceptible to side reactions; can be sensitive to impurities. |
| Redox | BPO/DMA, APS/TMEDA | 0-50 °C | Low initiation temperature, energy efficient, reduces side reactions.[5][14] | Can be sensitive to oxygen; reaction can be very fast and difficult to control.[13] |
| Photochemical | Benzoin derivatives | Ambient | Excellent spatial/temporal control; low temperature.[7][8][9] | Limited penetration depth in opaque systems; requires a light source. |
Experimental Protocols
The following protocols provide detailed methodologies for the polymerization of this compound using thermal and redox initiation systems.
Workflow Overview
Figure 2: Experimental workflow for solution-based radical polymerization.
Protocol 1: Thermal Initiation with AIBN
This protocol describes a standard free-radical solution polymerization, a robust and widely applicable method.[16] The choice of AIBN is based on its reliable decomposition rate at moderate temperatures.[9]
Materials:
-
This compound (Monomer)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (Initiator)
-
Anhydrous solvent (e.g., 1,1,1,3,3-pentafluorobutane or another suitable fluorinated solvent)
-
Methanol (Non-solvent for precipitation)
-
Basic alumina (for monomer purification)
-
Schlenk flask with magnetic stir bar
-
Rubber septa, needles, and syringes
-
Schlenk line with nitrogen or argon gas
-
Oil bath with temperature controller
-
Vacuum oven
Procedure:
-
Monomer Purification: To remove any inhibitors, pass the this compound monomer through a short column of basic alumina immediately before use.
-
Reaction Setup: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add the purified monomer (e.g., 5.0 g).
-
Solvent Addition: Via cannula transfer under an inert atmosphere, add the anhydrous solvent. A typical monomer-to-solvent ratio is 1:2 to 1:4 by weight to maintain a homogenous solution.
-
Degassing: Oxygen is a potent inhibitor of radical polymerization and must be removed. Subject the solution to a minimum of three freeze-pump-thaw cycles.
-
Freeze the flask contents using liquid nitrogen.
-
Apply a high vacuum for 10-15 minutes.
-
Close the flask to the vacuum and thaw the contents.
-
Backfill with inert gas (N₂ or Ar). Repeat the cycle.
-
-
Initiator Addition: In a separate, dry container, weigh the AIBN initiator. A typical concentration is 0.1-1.0 mol% relative to the monomer. Add the AIBN to the reaction flask under a positive pressure of inert gas.
-
Polymerization: Immerse the sealed Schlenk flask in a preheated oil bath set to the desired temperature (typically 70 °C for AIBN). Stir the reaction mixture vigorously.
-
Reaction Monitoring & Termination: Allow the polymerization to proceed for a set time (e.g., 12-24 hours). The reaction can be monitored by taking aliquots and analyzing monomer conversion via NMR or by observing the increase in viscosity. To terminate, cool the flask to room temperature and expose the solution to air.
-
Polymer Isolation: Slowly pour the viscous polymer solution into a beaker containing a large excess of a stirred non-solvent, such as methanol, to precipitate the polymer.
-
Purification & Drying: Collect the precipitated polymer by vacuum filtration. Wash the solid polymer with fresh non-solvent to remove unreacted monomer and initiator fragments. Dry the final polymer product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Protocol 2: Low-Temperature Redox Initiation
This protocol utilizes a redox couple to initiate polymerization at or near room temperature, which can be advantageous for preserving sensitive functionalities or preventing thermal degradation.[15] The BPO/DMA system is effective for bulk or solution polymerization of various monomers.[14]
Materials:
-
This compound (Monomer)
-
Benzoyl Peroxide (BPO) (Oxidant)
-
N,N-Dimethylaniline (DMA) (Reductant/Accelerator)
-
Anhydrous, inhibitor-free solvent (if not in bulk)
-
Methanol (Non-solvent)
-
Reaction vessel (e.g., three-neck round-bottom flask) with overhead stirrer
-
Nitrogen or argon inlet
-
Addition funnels
Procedure:
-
Monomer & Solvent Preparation: Purify the monomer as described in Protocol 1. If performing a solution polymerization, add the purified monomer and anhydrous solvent to the reaction vessel.
-
Inert Atmosphere: Purge the vessel with an inert gas (N₂ or Ar) for at least 30 minutes to remove oxygen. Maintain a gentle positive pressure of inert gas throughout the reaction.
-
Initiator Component Addition:
-
Dissolve the BPO (e.g., 0.5-1.5 mol% relative to monomer) in a small amount of the monomer/solvent mixture and add it to the reaction vessel.
-
Separately, dilute the DMA (typically at a molar ratio of 0.5:1 to 1:1 relative to BPO) in a small amount of monomer/solvent and place it in an addition funnel.
-
-
Initiation: Begin vigorous stirring of the contents of the reaction vessel. Slowly add the DMA solution dropwise from the addition funnel. An exotherm may be observed as the polymerization initiates. The rate of addition can be used to control the reaction temperature.
-
Polymerization: Continue stirring at ambient temperature (or with cooling if the exotherm is significant) for the desired reaction time (e.g., 4-8 hours).
-
Isolation and Purification: Isolate and purify the resulting polymer using the precipitation, filtration, and drying steps outlined in Protocol 1 (steps 8 and 9).
Validation and Characterization
Successful polymerization should be validated by characterizing the resulting polymer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are essential for confirming the polymer structure by observing the disappearance of vinyl proton signals and the appearance of the polymer backbone signals.
-
Gel Permeation Chromatography (GPC): GPC (also known as Size Exclusion Chromatography, SEC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution.
-
Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) can identify the glass transition temperature (Tg), while Thermogravimetric Analysis (TGA) determines the thermal stability and decomposition temperature of the polymer.
References
- 1. Suitable radicals and monomers to obtain innovative fluorinated polymers based on vinylidene fluoride and their applications [comptes-rendus.academie-sciences.fr]
- 2. researchgate.net [researchgate.net]
- 3. Explain the role of initiators in the free-radical polymerization of ethene ? | Sathee Forum [forum.prutor.ai]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. materials.alfachemic.com [materials.alfachemic.com]
- 6. researchgate.net [researchgate.net]
- 7. greyhoundchrom.com [greyhoundchrom.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Initiators [sigmaaldrich.com]
- 10. Radical initiator - Wikipedia [en.wikipedia.org]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Bubble-Free Frontal Polymerization of Acrylates via Redox-Initiated Free Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Fluoropolymers using 1H,1H,2H-Perfluoro-1-decene
Introduction: The Strategic Importance of 1H,1H,2H-Perfluoro-1-decene in Advanced Fluoropolymer Synthesis
This compound (CAS 21652-58-4) is a partially fluorinated alkene that serves as a pivotal building block for a new generation of fluoropolymers.[1][2] Its unique structure, featuring a long perfluorinated tail and a reactive vinyl group, allows for the synthesis of polymers with a distinct combination of properties.[3] These materials exhibit exceptional chemical inertness, thermal stability, low surface energy, and hydrophobicity, making them ideal for a wide array of high-performance applications, from advanced coatings and membranes to specialized biomedical devices.[3][4] The presence of the ethylene spacer between the perfluoroalkyl chain and the double bond influences the reactivity of the monomer and the properties of the resulting polymer.
This comprehensive guide provides detailed protocols and expert insights into the synthesis of fluoropolymers from this compound. We will explore various polymerization techniques, offering a robust framework for researchers, scientists, and drug development professionals to design and execute successful polymerization strategies.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is crucial for designing effective polymerization protocols.
| Property | Value | Source |
| CAS Number | 21652-58-4 | [1][2] |
| Molecular Formula | C10H3F17 | [1][2] |
| Molecular Weight | 446.10 g/mol | [1][2] |
| Appearance | Liquid | |
| Density | 1.677 g/mL at 25 °C | [5][6] |
| Refractive Index | n20/D 1.301 | [5][6] |
| Solubility | Insoluble in water | [5][6] |
Polymerization Methodologies: A Strategic Overview
The choice of polymerization method is dictated by the desired polymer architecture, molecular weight, and end-use application. For this compound, several radical polymerization techniques are applicable.
Free-Radical Polymerization
Free-radical polymerization is a robust and widely used method for polymerizing vinyl monomers.[7] It involves the initiation of a chain reaction by a free-radical initiator. The choice of initiator and solvent is critical for controlling the polymerization process and the properties of the resulting polymer.
Causality Behind Experimental Choices:
-
Initiator Selection: Peroxide initiators, such as benzoyl peroxide (BPO) or dicumyl peroxide, are often employed for fluorinated monomers. The decomposition temperature of the initiator dictates the required reaction temperature.
-
Solvent System: Due to the fluorophilic and hydrophobic nature of this compound, fluorinated solvents or supercritical carbon dioxide are often preferred to ensure monomer solubility and prevent phase separation during polymerization.[8]
-
Oxygen Exclusion: Oxygen is a potent inhibitor of free-radical polymerization and must be rigorously excluded from the reaction system.
Emulsion Polymerization
Emulsion polymerization is a heterogeneous polymerization technique carried out in an aqueous medium with the aid of a surfactant. This method is particularly advantageous for producing high molecular weight polymers at a fast polymerization rate.[9]
Causality Behind Experimental Choices:
-
Surfactant Selection: Fluorinated surfactants are typically required to effectively emulsify the highly fluorinated monomer in the aqueous phase.
-
Initiator: Water-soluble initiators, such as potassium persulfate, are commonly used.
-
pH Control: The pH of the aqueous phase can influence the stability of the emulsion and the rate of polymerization.
Controlled Radical Polymerization (CRP)
Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over the polymer's molecular weight, architecture, and dispersity.[10][11] These methods are ideal for synthesizing well-defined block copolymers and other complex architectures.
Causality Behind Experimental Choices:
-
Catalyst/Chain Transfer Agent: The choice of catalyst (for ATRP) or chain transfer agent (for RAFT) is specific to the monomer and the desired level of control.
-
Reaction Conditions: CRP methods are often sensitive to impurities and require careful optimization of reaction conditions (temperature, solvent, and reactant concentrations).
Experimental Protocols
Protocol 1: Free-Radical Solution Polymerization of this compound
This protocol describes a general procedure for the homopolymerization of this compound in a fluorinated solvent.
Materials:
-
This compound (purified by passing through a column of basic alumina to remove inhibitors)
-
Benzoyl Peroxide (BPO) (recrystallized from methanol)
-
1,1,1,3,3-Pentafluorobutane (as solvent)
-
Nitrogen gas (high purity)
-
Methanol (for precipitation)
Equipment:
-
Schlenk flask or similar reaction vessel with a magnetic stirrer
-
Condenser
-
Temperature-controlled oil bath
-
Vacuum line and nitrogen inlet
Procedure:
-
Reactor Setup: Assemble the Schlenk flask with a condenser and magnetic stir bar. Flame-dry the apparatus under vacuum and then cool under a nitrogen atmosphere.
-
Reagent Addition: In a nitrogen-filled glovebox or under a positive flow of nitrogen, add this compound (e.g., 10 g, 22.4 mmol) and 1,1,1,3,3-pentafluorobutane (e.g., 20 mL) to the reaction flask.
-
Initiator Addition: Add the desired amount of BPO (e.g., 0.1 mol% relative to the monomer).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the complete removal of dissolved oxygen.
-
Polymerization: Immerse the reaction flask in a preheated oil bath at 70-80 °C and stir vigorously. The reaction time will vary depending on the desired conversion (typically 12-24 hours).
-
Termination and Precipitation: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the reaction solution to a large excess of cold methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration, wash it several times with fresh methanol, and dry it under vacuum at 40-50 °C to a constant weight.
Data Summary Table:
| Parameter | Value |
| Monomer Concentration | 1.12 M |
| Initiator (BPO) Concentration | 1.12 mM (0.1 mol%) |
| Solvent | 1,1,1,3,3-Pentafluorobutane |
| Temperature | 75 °C |
| Reaction Time | 24 hours |
| Expected Yield | Variable, dependent on conversion |
| Expected Polymer Form | White solid |
Workflow Diagram:
Caption: Free-Radical Polymerization Workflow.
Protocol 2: Emulsion Polymerization of this compound
This protocol provides a general method for the emulsion polymerization of this compound in an aqueous medium.
Materials:
-
This compound (inhibitor removed)
-
Ammonium perfluorooctanoate (APFO) or a similar fluorinated surfactant
-
Potassium persulfate (KPS)
-
Deionized water
-
Nitrogen gas (high purity)
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, condenser, nitrogen inlet, and thermocouple
-
Syringe pump for monomer addition
Procedure:
-
Aqueous Phase Preparation: To the jacketed reactor, add deionized water and the fluorinated surfactant (e.g., 0.5-1.0 wt% based on water). Purge the solution with nitrogen for at least 30 minutes while stirring.
-
Initiator Addition: Add the potassium persulfate initiator (e.g., 0.1-0.5 wt% based on monomer) to the aqueous phase.
-
Reaction Temperature: Heat the reactor to the desired temperature (e.g., 60-70 °C).
-
Monomer Addition: Slowly feed the this compound monomer into the reactor using a syringe pump over a period of 2-4 hours.
-
Polymerization: Continue stirring at the reaction temperature for an additional 4-6 hours after the monomer addition is complete to ensure high conversion.
-
Cooling and Coagulation: Cool the reactor to room temperature. The resulting polymer latex can be used as is or coagulated by adding a salt solution (e.g., MgSO4) or by freezing and thawing.
-
Purification: The coagulated polymer should be washed thoroughly with deionized water and dried under vacuum.
Data Summary Table:
| Parameter | Value |
| Monomer Feed Rate | Variable (e.g., 2-5 g/hour ) |
| Surfactant (APFO) Concentration | 0.5-1.0 wt% (in aqueous phase) |
| Initiator (KPS) Concentration | 0.1-0.5 wt% (based on monomer) |
| Aqueous Medium | Deionized Water |
| Temperature | 65 °C |
| Total Reaction Time | 6-10 hours |
| Expected Product | Polymer latex or coagulated solid |
Workflow Diagram:
Caption: Emulsion Polymerization Workflow.
Characterization of the Resulting Fluoropolymers
A comprehensive characterization of the synthesized polymer is essential to confirm its structure and properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are used to confirm the polymer structure and determine the monomer conversion.[12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic vibrational bands of the polymer.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight and molecular weight distribution (polydispersity) of the polymer.
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of the polymer.
Troubleshooting and Expert Recommendations
-
Low Conversion: If low monomer conversion is observed in free-radical polymerization, consider increasing the initiator concentration, reaction time, or temperature. Ensure that all oxygen has been removed from the system.
-
Broad Molecular Weight Distribution: A broad polydispersity in free-radical polymerization is common. For better control, consider employing a controlled radical polymerization technique.
-
Latex Instability: In emulsion polymerization, instability of the latex can be caused by insufficient surfactant concentration or improper pH. Adjusting these parameters can improve stability.
-
Coagulum Formation: Excessive coagulum formation during emulsion polymerization can be due to a high polymerization rate or poor agitation. Reducing the monomer feed rate or increasing the stirring speed can mitigate this issue.
Conclusion
The synthesis of fluoropolymers from this compound offers a versatile platform for creating materials with exceptional properties. The choice of polymerization method—be it free-radical, emulsion, or a controlled process—is a critical decision that will dictate the final characteristics of the polymer. By carefully considering the principles and protocols outlined in this guide, researchers can confidently develop novel fluoropolymers tailored for a wide range of advanced applications.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C10H3F17 | CID 88990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 21652-58-4 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of Waterborne Fluoropolymers Prepared by the One-Step Semi-Continuous Emulsion Polymerization of Chlorotrifluoroethylene, Vinyl Acetate, Butyl Acrylate, Veova 10 and Acrylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Controlled Radical Copolymerization toward Well-Defined Fluoropolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Grafting 1H,1H,2H-Perfluoro-1-decene onto Polymer Substrates for Advanced Surface Engineering
Introduction: Engineering Surfaces with Fluoropolymers
The covalent attachment, or "grafting," of fluorinated molecules onto polymer substrates is a powerful technique for creating surfaces with unique and desirable properties. Among the various fluorinated compounds, 1H,1H,2H-Perfluoro-1-decene (PFD) is a particularly interesting monomer for surface modification. Its long perfluoroalkyl chain imparts a very low surface energy, leading to exceptional water and oil repellency (superhydrophobicity and oleophobicity), chemical inertness, and reduced friction. These characteristics are highly sought after in a wide range of applications, from self-cleaning surfaces and anti-fouling coatings in biomedical devices to advanced textiles and microfluidics.[1][2][3]
This guide provides a comprehensive overview of the principles and methodologies for grafting this compound onto various polymer substrates. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and discuss the essential characterization techniques to validate the success of the surface modification.
Rationale for Grafting this compound
The primary motivation for grafting PFD onto a polymer surface is to dramatically lower its surface energy. The dense packing of the highly electronegative fluorine atoms along the perfluoroalkyl chain creates a non-polar, low-energy interface that repels both aqueous and organic liquids. This leads to the creation of superhydrophobic surfaces, which are typically defined by a static water contact angle greater than 150° and a low contact angle hysteresis (the difference between the advancing and receding contact angles) of less than 10°.[4][5] Such surfaces exhibit the "lotus effect," where water droplets readily roll off, carrying contaminants with them.[2]
Key Applications of PFD-Grafted Surfaces:
-
Biomedical Devices: Reduced protein adsorption and bacterial adhesion on implants and catheters.[2]
-
Textiles: Creation of water-proof and stain-resistant fabrics.
-
Microfluidics: Precise control of fluid flow in microchannels.
-
Anti-icing Surfaces: Prevention of ice formation on surfaces.[2]
-
Corrosion Resistance: Protection of underlying materials from corrosive environments.[2]
Grafting Methodologies: A Comparative Overview
Several methods can be employed to graft PFD onto polymer substrates. The choice of method depends on the nature of the polymer substrate, the desired grafting density, and the available equipment. The three primary approaches are:
-
Radiation-Induced Grafting: This technique utilizes high-energy radiation (e.g., gamma rays or electron beams) to generate free radicals on the polymer backbone.[6][7][8] These radicals then initiate the polymerization of the PFD monomer, forming grafted chains. This method is versatile and can be applied to a wide range of polymers without the need for specific functional groups.[6]
-
Plasma-Initiated Grafting: In this method, a plasma field is used to create reactive species on the polymer surface, which can then initiate the grafting of PFD.[9][10][11] Plasma treatment can also introduce functional groups that can be used for subsequent chemical grafting. This technique is particularly useful for modifying chemically inert polymers.[12]
-
Chemical Grafting: This approach involves the use of chemical initiators to generate radicals on the polymer surface or the direct reaction of PFD with functional groups present on the polymer backbone.[13][14] This method offers a high degree of control over the grafting process but may require pre-functionalization of the substrate.
The following diagram illustrates the general workflow for these grafting techniques.
Caption: General workflows for grafting this compound.
Detailed Protocols
Protocol 1: Radiation-Induced Grafting of PFD onto Polypropylene (PP) Substrates
This protocol describes a method for grafting PFD onto polypropylene films using gamma irradiation.
Materials:
-
Polypropylene (PP) films (e.g., 100 µm thickness)
-
This compound (PFD), 99%
-
Toluene, anhydrous
-
Methanol, ACS grade
-
Nitrogen gas, high purity
-
Gamma radiation source (e.g., Cobalt-60)
Equipment:
-
Glass reaction vessel with a stopcock
-
Vacuum line
-
Ultrasonic bath
-
Shaking incubator or water bath
-
Soxhlet extraction apparatus
Procedure:
-
Substrate Preparation:
-
Cut the PP films into desired dimensions (e.g., 2 cm x 2 cm).
-
Clean the films by sonicating in methanol for 15 minutes, followed by rinsing with fresh methanol.
-
Dry the films under vacuum at 40°C for 24 hours.
-
Weigh the dry films and record the initial weight (W_i).
-
-
Grafting Reaction:
-
Prepare a 10% (v/v) solution of PFD in anhydrous toluene.
-
Place the dried PP films in the glass reaction vessel.
-
Add the PFD solution to the vessel, ensuring the films are fully submerged.
-
De-gas the solution by bubbling with nitrogen for 30 minutes to remove oxygen, which can inhibit the radical polymerization.
-
Seal the reaction vessel.
-
Expose the sealed vessel to a gamma radiation source at a total dose of 10-50 kGy. The optimal dose will depend on the desired grafting yield.[15]
-
-
Post-Grafting Treatment:
-
After irradiation, carefully open the reaction vessel in a fume hood.
-
Remove the films and wash them thoroughly with fresh toluene to remove any unreacted monomer and homopolymer.
-
Perform Soxhlet extraction with toluene for 24 hours to ensure complete removal of any non-grafted polymer.
-
Dry the grafted films under vacuum at 60°C to a constant weight.
-
Weigh the final grafted films (W_f).
-
-
Calculation of Grafting Yield:
-
The grafting yield (GY) can be calculated using the following formula: GY (%) = [(W_f - W_i) / W_i] x 100
-
Expected Outcomes:
| Parameter | Typical Value Range |
| Grafting Yield | 5 - 20% |
| Water Contact Angle | > 150° |
| Contact Angle Hysteresis | < 10° |
Protocol 2: Plasma-Initiated Grafting of PFD onto Silicone (PDMS) Substrates
This protocol details the use of plasma treatment to graft PFD onto polydimethylsiloxane (PDMS) surfaces.
Materials:
-
PDMS substrates
-
This compound (PFD), 99%
-
Argon gas, high purity
-
Acetone, ACS grade
-
Isopropanol, ACS grade
Equipment:
-
Plasma cleaner/reactor
-
Vacuum chamber with a heated stage
-
Schlenk flask
Procedure:
-
Substrate Preparation:
-
Clean the PDMS substrates by sonicating in acetone and then isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
-
Plasma Treatment:
-
Grafting Reaction:
-
Immediately after plasma treatment, transfer the activated PDMS substrates to a vacuum chamber.
-
Place a small amount of PFD in a separate container within the chamber.
-
Heat the PFD to generate a vapor and allow it to deposit onto the activated PDMS surface.
-
Alternatively, the plasma-treated PDMS can be immersed in a solution of PFD in a non-polar solvent.
-
-
Post-Grafting Treatment:
-
After the grafting reaction, anneal the substrates at 80°C under vacuum for 1 hour to enhance the covalent bonding.
-
Wash the grafted substrates with acetone to remove any physisorbed PFD.
-
Dry the substrates with a stream of nitrogen gas.
-
Expected Outcomes:
| Parameter | Typical Value Range |
| Water Contact Angle | > 160° |
| Oil Contact Angle (Hexadecane) | > 70° |
| Surface Roughness (Ra) | 5 - 20 nm |
Surface Characterization: Validating the Grafting Success
Thorough characterization is crucial to confirm the successful grafting of PFD and to understand the resulting surface properties.
Contact Angle Goniometry
This is the most direct method to assess the hydrophobicity and oleophobicity of the modified surface. Static, advancing, and receding contact angles are measured to determine the wettability and contact angle hysteresis.[4][16][17] A high static contact angle (>150° for water) and low hysteresis (<10°) are indicative of a superhydrophobic surface.[4]
X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful surface-sensitive technique that provides elemental and chemical state information of the top few nanometers of the surface.[18][19][20] Successful grafting of PFD will be confirmed by the appearance of a strong F 1s signal and characteristic C 1s peaks corresponding to CF2 and CF3 groups.[18][21]
The following diagram illustrates the expected change in the XPS spectrum after grafting.
Caption: Expected changes in XPS spectra after PFD grafting.
Atomic Force Microscopy (AFM)
AFM is used to visualize the surface topography at the nanoscale.[22][23][24][25] It can reveal changes in surface roughness and morphology resulting from the grafting process, which can influence the wetting properties.[26]
Safety and Handling of this compound
This compound is a chemical that requires careful handling.[27][28][29]
-
Hazards: Causes skin and serious eye irritation.[27][29] May cause respiratory irritation.[29]
-
Precautions:
-
First Aid:
Conclusion
Grafting this compound onto polymer substrates is a robust and versatile strategy for creating advanced surfaces with exceptional low-energy properties. By carefully selecting the appropriate grafting methodology and optimizing the reaction conditions, researchers can tailor the surface characteristics for a multitude of applications. The protocols and characterization techniques detailed in this guide provide a solid foundation for scientists and engineers to successfully implement this powerful surface modification technology.
References
- 1. researchgate.net [researchgate.net]
- 2. Superhydrophobic Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biolinscientific.com [biolinscientific.com]
- 5. infinitalab.com [infinitalab.com]
- 6. modern-physics.org [modern-physics.org]
- 7. [PDF] Chapter 9 RADIATION-INDUCED GRAFTING | Semantic Scholar [semanticscholar.org]
- 8. Radiation and Radical Grafting Compatibilization of Polymers for Improved Bituminous Binders—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. osti.gov [osti.gov]
- 10. mdpi.com [mdpi.com]
- 11. Plasma-Initiated Grafting of Bioactive Peptide onto Nano-CuO/Tencel Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. researchgate.net [researchgate.net]
- 15. Influence of pH to Increase Grafting Degree into Fluoropolymers [scirp.org]
- 16. nanoscience.com [nanoscience.com]
- 17. pubs.aip.org [pubs.aip.org]
- 18. researchgate.net [researchgate.net]
- 19. XPS analysis of fluorinated polyimides for Journal of Adhesion Science and Technology - IBM Research [research.ibm.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. alvtechnologies.com.ph [alvtechnologies.com.ph]
- 24. researchgate.net [researchgate.net]
- 25. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 26. pubs.acs.org [pubs.acs.org]
- 27. synquestlabs.com [synquestlabs.com]
- 28. This compound | LGC Standards [lgcstandards.com]
- 29. This compound | C10H3F17 | CID 88990 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Chemical Vapor Deposition of 1H,1H,2H-Perfluoro-1-decene Films for Advanced Research and Drug Development
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of poly(1H,1H,2H-Perfluoro-1-decene) thin films via chemical vapor deposition (CVD). The unique properties of this fluoropolymer, including superhydrophobicity, oleophobicity, chemical inertness, and biocompatibility, make it a compelling candidate for a wide range of applications, from non-fouling surfaces for biomedical devices to controlled drug release platforms.[1][2][3] This guide details two robust CVD methodologies: initiated Chemical Vapor Deposition (iCVD) and Plasma-Enhanced Chemical Vapor Deposition (PECVD). We delve into the underlying scientific principles of each technique, provide step-by-step experimental protocols, and discuss critical process parameters and their impact on film characteristics. Furthermore, we outline standard characterization techniques for the resulting films and explore their potential applications in the life sciences.
Introduction: The Promise of Perfluorinated Surfaces
Fluoropolymers are a class of materials renowned for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy.[4] The introduction of a long perfluorinated chain, as in this compound, results in surfaces with extremely low polarizability, leading to pronounced hydrophobic and oleophobic characteristics.[5] When applied as thin films, these materials can create superhydrophobic surfaces, which are of significant interest in biomedical applications for their ability to resist protein adsorption and cellular adhesion, thereby preventing biofouling.[1][6]
Chemical Vapor Deposition (CVD) offers a solvent-free, conformal, and highly controllable method for depositing high-purity thin films on a variety of substrates, including those with complex geometries.[7][8] This makes CVD an ideal technique for modifying the surfaces of medical devices, microfluidic chips, and drug delivery systems.[9] This guide will focus on two key CVD techniques: iCVD, which offers excellent preservation of the monomer's chemical functionality, and PECVD, which allows for deposition at lower temperatures.[7][8][10]
Precursor Overview: this compound
This compound (C₁₀H₃F₁₇) is a fluorinated alkene with a terminal double bond that is susceptible to polymerization.[4][11][12] Its long perfluorinated tail is responsible for the desirable low surface energy of the resulting polymer film.
Key Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₁₀H₃F₁₇ | [11][12] |
| Molecular Weight | 446.10 g/mol | [12] |
| Density | 1.677 g/mL at 25 °C | [13] |
| Refractive Index (n²⁰/D) | 1.301 | [13] |
| Boiling Point | Not specified, requires careful heating for vaporization in CVD | |
| Solubility | Insoluble in water | [13] |
Handling and Storage: this compound should be handled in a well-ventilated fume hood. Store in a cool, dry place away from sources of ignition. It may cause skin and eye irritation.[12]
Initiated Chemical Vapor Deposition (iCVD) Protocol
The iCVD process is a gentle, solvent-free polymerization technique that preserves the chemical functionality of the monomer.[7][14] It utilizes a thermally decomposed initiator to create free radicals that initiate polymerization on a cooled substrate.[14] This method is particularly well-suited for creating well-defined, linear polymer chains from vinyl monomers like this compound.
iCVD Mechanism
The iCVD process for poly(this compound) follows a free-radical polymerization mechanism.
References
- 1. Superhydrophobic Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Superhydrophobic Coating in Site-Specific Drug Delivery Systems [eureka.patsnap.com]
- 3. Comparison of Superhydrophobic vs Hydrophobic Coatings in Pharmaceuticals [eureka.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Initiated chemical vapor deposition of fluoropolymer coatings for the surface modification of complex geometries [dspace.mit.edu]
- 8. Chemical vapor deposition - Wikipedia [en.wikipedia.org]
- 9. svc.org [svc.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. This compound [webbook.nist.gov]
- 12. This compound | C10H3F17 | CID 88990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | 21652-58-4 [chemicalbook.com]
- 14. initiated Chemical Vapor Deposition (iCVD) [lampz.tugraz.at]
Application Notes & Protocols: 1H,1H,2H-Perfluoro-1-decene for Low Surface Energy Anti-Fouling Coatings
Introduction: The Imperative for Advanced Anti-Fouling Solutions
Biofouling, the accumulation of marine organisms on submerged surfaces, poses a significant economic and environmental challenge to maritime industries. It increases hydrodynamic drag on ship hulls, leading to substantial increases in fuel consumption and greenhouse gas emissions.[1][2] Historically, antifouling strategies relied on coatings that leach biocides, such as copper compounds, into the marine environment. However, growing regulatory pressure and environmental concerns have catalyzed a shift towards non-toxic, biocide-free alternatives.[3]
The most promising of these alternatives are "fouling-release" coatings, which operate on a physical rather than chemical principle.[4] These systems create a smooth, low surface energy interface that minimizes the adhesion strength of fouling organisms.[2][5] Any organisms that do manage to attach are typically removed by the hydrodynamic forces generated as a vessel moves through the water.[6]
Fluorinated polymers are exemplary materials for creating low-energy surfaces due to the unique properties of the carbon-fluorine bond.[7][8] The high electronegativity of fluorine atoms results in surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent), a critical feature for resisting the complex adhesives produced by marine organisms.[9]
This document provides detailed protocols and technical guidance on the use of 1H,1H,2H-Perfluoro-1-decene (PFD) , a key fluorinated monomer, in the development of next-generation anti-fouling coatings. PFD's structure, featuring a long perfluorinated tail (C₈F₁₇) and a reactive vinyl head group (CH=CH₂), makes it an exceptionally versatile building block for creating robust, low-energy surfaces through polymerization or direct surface grafting.[10][11][12]
Part 1: Synthesis of Fluorinated Acrylate Copolymers for Coating Formulation
Scientific Principle: The most direct path to a scalable coating is to synthesize a fluorinated polymer that can be formulated into a paint. This compound is an alkene, but for creating robust coating binders, it is often more effective to first convert it to an acrylate or methacrylate monomer, which exhibits more controlled polymerization kinetics. This monomer can then be copolymerized with non-fluorinated monomers (e.g., methyl methacrylate or butyl acrylate) to balance the coating's properties. The fluorinated side chains provide the low surface energy, while the hydrocarbon backbone imparts toughness, adhesion, and solubility in common solvents. The enrichment of the fluorinated segments at the air-polymer interface during film formation is a critical phenomenon that ensures the desired surface properties.[13][14]
Protocol 1.1: Synthesis of a Perfluorodecyl Acrylate Monomer
This protocol outlines the esterification of the corresponding fluorotelomer alcohol. 1H,1H,2H,2H-Perfluoro-1-decanol is a precursor that is structurally similar to PFD and its reaction is well-documented for creating acrylate monomers.[15]
Materials:
-
1H,1H,2H,2H-Perfluoro-1-decanol
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 1H,1H,2H,2H-Perfluoro-1-decanol in anhydrous DCM. Add triethylamine (1.1 molar equivalents).
-
Rationale: TEA acts as a base to neutralize the HCl byproduct of the esterification reaction, driving it to completion.[15]
-
-
Acylation: Cool the flask to 0°C in an ice bath. Slowly add acryloyl chloride (1.05 molar equivalents) dropwise over 30 minutes while stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor progress with Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding saturated sodium bicarbonate solution. Transfer to a separatory funnel and wash the organic layer sequentially with sodium bicarbonate and brine.[15]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1H,1H,2H,2H-heptadecafluorodecyl acrylate monomer. Further purification can be achieved via column chromatography if necessary.
Protocol 1.2: Free-Radical Copolymerization
Procedure:
-
Solution Preparation: In a Schlenk flask, dissolve the synthesized fluorinated acrylate monomer and a co-monomer (e.g., methyl methacrylate) in an anhydrous solvent like toluene or ethyl acetate.
-
Initiator Addition: Add a radical initiator, such as Azobisisobutyronitrile (AIBN), at 0.1-1 mol% relative to the total monomer concentration.[15]
-
Degassing: Remove dissolved oxygen, a polymerization inhibitor, by subjecting the solution to three freeze-pump-thaw cycles or by bubbling with nitrogen for 30 minutes.[15]
-
Polymerization: Heat the reaction mixture to 60-80°C (for AIBN) under a nitrogen atmosphere and stir for 6-24 hours.
-
Precipitation & Drying: After cooling, precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol). Collect the polymer by filtration and dry it under vacuum to a constant weight.
Caption: Synthesis of a fluorinated copolymer via free-radical polymerization.
Part 2: Surface Modification via Direct Grafting
Scientific Principle: For applications requiring a very thin, durable, and chemically bonded anti-fouling layer, PFD can be grafted directly onto a substrate. This approach creates a self-assembled monolayer (SAM) or a polymer brush structure.[16] A common and robust method involves a hydrosilylation reaction between the vinyl group of PFD and a hydride-terminated surface. Substrates like glass, silicon, or metal oxides are first functionalized with a silane coupling agent to introduce Si-H groups, which then serve as anchor points for PFD.[10] This creates a covalent Si-C bond, resulting in a highly stable and durable low-energy surface.
Protocol 2.1: Substrate Preparation and Silanization
Materials:
-
Substrates (e.g., glass slides, silicon wafers)
-
Acetone, Isopropanol, Deionized water
-
UV/Ozone cleaner or Piranha solution (handle with extreme caution)
-
Anhydrous Toluene
-
Trichlorosilane or a similar silane coupling agent
-
Vacuum desiccator
Procedure:
-
Substrate Cleaning: Sequentially sonicate substrates in acetone, isopropanol, and deionized water (15 min each). Dry with a stream of nitrogen.
-
Surface Activation: Treat the cleaned substrates with a UV/Ozone cleaner for 20 minutes. This removes organic contaminants and generates surface hydroxyl (-OH) groups.[17]
-
Rationale: The hydroxyl groups are essential for the subsequent reaction with the silane coupling agent.
-
-
Silanization: Immediately transfer the activated substrates to a vacuum desiccator. Place a small vial containing a few drops of the trichlorosilane agent in the desiccator. Evacuate the desiccator to initiate vapor-phase deposition for 2-3 hours.
-
Rationale: Vapor deposition promotes the formation of a uniform monolayer of the silane, creating the hydride-terminated surface necessary for grafting PFD.
-
Protocol 2.2: Hydrosilylation of PFD onto Functionalized Substrates
Materials:
-
Hydride-terminated substrates from Protocol 2.1
-
This compound (PFD)
-
Anhydrous Toluene
-
Karstedt's catalyst or another platinum catalyst[10]
-
Schlenk flask, reflux condenser
Procedure:
-
Reaction Setup: Place the hydride-terminated substrates in a Schlenk flask. Add a solution of PFD (e.g., 2% v/v) in anhydrous toluene.
-
Catalyst Addition: Add a catalytic amount of Karstedt's catalyst to the solution under a nitrogen atmosphere.
-
Grafting Reaction: Heat the mixture to 60-80°C and allow it to react for 4-12 hours.
-
Rinsing and Curing: After cooling, remove the substrates and rinse them thoroughly with fresh toluene and then ethanol to remove any unreacted PFD and catalyst.
-
Final Curing: Cure the coated substrates in an oven at 100-120°C for 1 hour to stabilize the monolayer.[17]
Caption: Workflow for creating a covalently-bonded PFD anti-fouling surface.
Part 3: Performance Characterization and Efficacy Testing
Scientific Principle: Validating the performance of an anti-fouling coating requires a multi-faceted approach. First, the physical surface properties must be quantified to confirm the presence of a low-energy interface. Second, the coating's ability to resist bio-adhesion must be tested in controlled laboratory assays. Finally, long-term durability and real-world performance are assessed through field testing.[1][18]
Protocol 3.1: Surface Wettability Analysis
The primary indicator of a low-energy surface is high contact angles with probe liquids. Water is used to measure hydrophobicity, while a low-surface-tension liquid like n-hexadecane is used to assess oleophobicity.
Procedure:
-
Setup: Use a goniometer to measure the static contact angle.
-
Measurement: Place a 5 µL droplet of deionized water or n-hexadecane on the coated surface.
-
Analysis: Capture an image of the droplet profile and use software to calculate the angle between the liquid-solid interface and the liquid-vapor tangent.
-
Replication: Take measurements at a minimum of five different locations on each sample to ensure statistical validity.[17]
Table 1: Expected Contact Angle Performance
| Coating Type | Substrate | Water Contact Angle (°) | n-Hexadecane Contact Angle (°) |
|---|---|---|---|
| Uncoated Glass | Glass Slide | < 30° | < 10° |
| PFD-Copolymer | Test Panel | > 110° | > 65° |
| PFD-Grafted SAM | Silicon Wafer | > 115° | > 70° |
Protocol 3.2: Laboratory Biofouling Assay (Algal Spore Settlement)
This assay quantifies the initial settlement of microorganisms, a critical first step in the biofouling process.[1]
Procedure:
-
Spore Suspension: Prepare a suspension of algal spores (e.g., Ulva linza) of a known concentration.
-
Incubation: Place the coated test slides and uncoated control slides in petri dishes and cover them with the spore suspension. Incubate for a set period (e.g., 45 minutes) in the dark.
-
Rinsing: Gently rinse the slides with sterile seawater to remove unsettled spores.
-
Quantification: Using fluorescence microscopy and image analysis software, count the number of settled spores per unit area on each surface.
-
Analysis: Compare the settlement density on the PFD-coated surfaces to the controls. A significant reduction indicates effective anti-settlement properties.
Protocol 3.3: Foul-Release Performance (Water Jet Method)
This dynamic test measures the adhesion strength of settled organisms, which is the core principle of a fouling-release coating.
Procedure:
-
Field Exposure: Immerse coated and control panels in a marine environment for several months during the peak fouling season to allow for natural colonization by organisms like barnacles and algae.[19][20]
-
Adhesion Test: Use a calibrated water jet apparatus to apply a controlled, increasing hydrodynamic force to the fouled surfaces.
-
Analysis: Record the pressure (force) required to remove a certain percentage (e.g., 90%) of the fouling organisms.
-
Evaluation: Coatings requiring significantly lower removal pressures are considered to have superior foul-release performance.
Caption: Mechanism of fouling-release from a low surface energy PFD coating.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Contact Angles | 1. Incomplete surface coverage. 2. Contamination of substrate or coating solution. 3. Insufficient curing/annealing. | 1. Increase reaction time or monomer concentration. 2. Ensure rigorous cleaning of substrates and use of high-purity anhydrous solvents. 3. Increase curing time or temperature as specified in the protocol. |
| Poor Coating Adhesion | 1. Inadequate surface preparation (insufficient -OH groups). 2. Inactive catalyst for grafting. | 1. Optimize the UV/Ozone or Piranha activation step. 2. Use a fresh, active catalyst solution. |
| Inconsistent Bio-Assay Results | 1. Variability in spore/larval concentration. 2. Non-uniform coating. 3. Contamination during assay. | 1. Standardize the biological suspension concentration. 2. Characterize coating uniformity with AFM or ellipsometry. 3. Use sterile techniques and materials. |
| Polymerization Fails or Low Yield | 1. Presence of oxygen (inhibitor). 2. Impure monomer. 3. Incorrect temperature or initiator concentration. | 1. Ensure thorough degassing of the reaction mixture. 2. Purify the monomer before polymerization. 3. Verify reaction temperature and recalculate initiator amount. |
References
- 1. emerald.com [emerald.com]
- 2. mdpi.com [mdpi.com]
- 3. Green Antifouling Coatings for Ships (Biocide-Free) Market | Global Market Analysis Report - 2036 [factmr.com]
- 4. Development of Antifouling Strategies for Marine Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prevention and Control of Biofouling Coatings in Limnoperna fortunei: A Review of Research Progress and Strategies | MDPI [mdpi.com]
- 6. zmsilane.com [zmsilane.com]
- 7. PFAS - Wikipedia [en.wikipedia.org]
- 8. Research Strategies to Develop Environmentally Friendly Marine Antifouling Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Page loading... [wap.guidechem.com]
- 11. This compound | C10H3F17 | CID 88990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. Synthesis of fluorinated monomer and formation of hydrophobic surface therefrom - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Fluorinated Surface Coatings for Anti Fouling Applications [eureka.patsnap.com]
- 17. benchchem.com [benchchem.com]
- 18. tandfonline.com [tandfonline.com]
- 19. environmentagency.no [environmentagency.no]
- 20. endures.co.uk [endures.co.uk]
Application Note & Technical Guide: Surface Modification of Biomedical Devices with 1H,1H,2H-Perfluoro-1-decene
Abstract
The interface between a biomedical device and the biological environment is a critical determinant of its success and longevity. Unmodified surfaces are susceptible to protein adsorption, which can trigger a cascade of adverse events, including bacterial colonization, biofilm formation, and thrombogenesis. 1H,1H,2H-Perfluoro-1-decene (PFDE) is a fluorinated alkene uniquely suited for creating highly hydrophobic, oleophobic, and chemically inert surfaces.[1][2] Its terminal vinyl group allows it to be covalently bonded to or polymerized on a variety of substrates, forming stable, low-energy coatings that significantly enhance the biocompatibility and functionality of medical devices.[3][4] This guide provides an in-depth overview of the rationale, applications, and detailed protocols for utilizing PFDE in the surface engineering of biomedical devices, intended for researchers, materials scientists, and drug development professionals.
Physicochemical Properties and Rationale for Use
This compound, also known as perfluorooctylethylene, possesses a unique molecular structure: a long perfluorinated tail (C₈F₁₇) and a reactive ethylene head group (-CH=CH₂). The perfluoroalkyl chain is responsible for its exceptionally low surface energy, leading to pronounced hydrophobic (water-repellent) and oleophobic (oil-repellent) properties.[5][6] This "Teflon-like" characteristic is central to its utility in biomedical applications. When applied as a coating, the PFDE molecules orient themselves with the fluorinated tails facing outward, creating a non-adhesive surface that resists biological fouling.[4][7]
The rationale for using PFDE is grounded in controlling the initial event that occurs when any material is introduced into the body: protein adsorption.[8][9] By minimizing the adhesion of proteins, PFDE coatings can effectively interrupt the biofouling cascade, thereby preventing subsequent cellular adhesion and biofilm formation.[7][10] This is particularly crucial for devices in contact with blood, such as vascular implants and catheters, and for instruments where biological buildup can impair function.[4][11]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Synonyms | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decene; Perfluorooctylethylene | [12] |
| CAS Number | 21652-58-4 | [12][13] |
| Molecular Formula | C₁₀H₃F₁₇ | [2] |
| Molecular Weight | 446.10 g/mol | [2] |
| Appearance | Clear, colorless liquid | [14] |
| Density | 1.677 g/mL at 25 °C | [13][15] |
| Refractive Index | n20/D 1.301 | [13][15] |
| Water Solubility | Insoluble | [13][16] |
The Biofouling Cascade: Mechanism and Mitigation
The implantation of a medical device initiates a complex series of biological responses at its surface, collectively known as the foreign body response.[9] A simplified, yet critical, pathway is the biofouling cascade, which PFDE surfaces are designed to disrupt.
Figure 1: The biofouling cascade on an unmodified surface versus a PFDE-modified surface.
By creating a low-energy barrier, PFDE coatings prevent the initial nonspecific protein adsorption that is a prerequisite for subsequent, more severe biological reactions.[17] This anti-fouling property is a cornerstone of enhancing the biocompatibility of implantable devices.[18][19]
Key Applications in Biomedical Devices
The unique properties of PFDE make it suitable for a range of biomedical applications where surface interactions must be precisely controlled.
-
Artificial Lungs (ECMO): One of the most promising applications is the surface modification of hollow fiber membranes used in extracorporeal membrane oxygenators (ECMO), or artificial lungs.[3] Modifying these membranes with PFDE can improve gas permeability and biocompatibility, reducing the risk of thrombosis and performance degradation during prolonged use.[3]
-
Vascular Implants and Catheters: Coatings on devices like stents, guidewires, and catheters can reduce friction and prevent the adhesion of blood components, thereby minimizing the risk of blood clots (thrombosis).[4][11][20]
-
Surgical and Diagnostic Tools: Applying a hydrophobic and oleophobic PFDE layer to surgical instruments can provide a self-cleaning effect, repelling blood and tissue to maintain a clearer field of view for the surgeon.[6][21] For diagnostic tools, such coatings can prevent sample contamination and ensure accurate measurements.
-
Drug Delivery Systems: The inert and non-adhesive nature of PFDE can be exploited in microfluidic devices or as coatings for drug reservoirs to ensure complete and predictable dosage release.[17]
Protocols for Surface Modification with PFDE
The terminal double bond of PFDE allows for its application to surfaces through various polymerization and grafting techniques. Below are two field-proven protocols: Plasma-Enhanced Chemical Vapor Deposition (PECVD) for a solvent-free, conformal coating, and a Solution-Phase Grafting method for surfaces amenable to wet chemistry.
Protocol 1: Plasma-Enhanced Chemical Vapor Deposition (PECVD)
This method uses plasma to activate the PFDE monomer in a vapor phase, resulting in a highly conformal and cross-linked polymer film on the substrate.[4][22] It is ideal for coating complex geometries.
Causality: The high-energy plasma environment fragments the PFDE monomer, creating reactive radical species. These species then polymerize on the substrate surface, forming a pinhole-free, covalently bonded film that is highly durable. This process avoids solvents and can be performed at low temperatures, preserving the integrity of sensitive substrates.[23]
Figure 2: General workflow for the PECVD of this compound.
A. Materials & Equipment
-
This compound (PFDE), 99% purity
-
Substrates for coating (e.g., silicon wafers, medical-grade stainless steel, PEEK, poly-4-methyl-1-pentene)
-
Isopropanol, Acetone, Deionized Water (for cleaning)
-
PECVD reaction chamber with a radio frequency (RF) power source
-
Vacuum pump system
-
Mass flow controller for precursor delivery
-
Nitrogen gas (UHP grade)
B. Step-by-Step Methodology
-
Substrate Preparation:
-
Thoroughly clean the substrates by sequential ultrasonication in acetone, isopropanol, and deionized water (15 minutes each).
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
For enhanced adhesion, particularly on oxide-forming substrates (like steel or silicon), pre-treat the surface with an oxygen plasma (50 W, 5 min) immediately before deposition to activate the surface.[3] This generates a clean, high-energy surface ready for bonding.
-
-
PECVD Procedure:
-
Place the cleaned, dry substrates into the PECVD chamber.
-
Evacuate the chamber to a base pressure below 10⁻³ mbar to remove atmospheric contaminants.
-
Introduce PFDE vapor into the chamber at a controlled flow rate. The PFDE precursor should be gently heated (e.g., 40-50 °C) to ensure a stable vapor pressure.
-
Allow the chamber pressure to stabilize at the desired working pressure (typically 50-200 mTorr).
-
Ignite the plasma by applying RF power (typically 20-100 W). A lower power setting is generally preferred to minimize fragmentation of the monomer and better preserve the -CF₂-/-CF₃ functional groups, which are essential for hydrophobicity.[4]
-
Continue the deposition for a predetermined time (e.g., 5-30 minutes) to achieve the desired film thickness.
-
Turn off the RF power and stop the PFDE vapor flow.
-
-
Post-Deposition Treatment:
-
Allow the chamber to cool to room temperature.
-
Vent the chamber with nitrogen gas before removing the coated substrates.
-
Store the coated devices in a clean, dry environment (e.g., a desiccator).
-
Protocol 2: Solution-Phase Surface Grafting
This protocol is suitable for modifying surfaces that have been pre-functionalized with reactive groups (e.g., silicones) and involves a hydrosilylation reaction catalyzed by a platinum complex.[3]
Causality: This method relies on a specific chemical reaction where a catalyst facilitates the addition of a silicon-hydride (Si-H) bond across the PFDE's carbon-carbon double bond. This creates a stable silicon-carbon covalent bond, permanently tethering the perfluoroalkyl chain to the surface. It is a more targeted chemical approach compared to the polymerization in PECVD.
Figure 3: General workflow for solution-phase grafting of this compound.
A. Materials & Equipment
-
This compound (PFDE), 99% purity
-
Substrate pre-coated or functionalized with a hydrogen-containing silicone (e.g., polymethylhydrosiloxane)
-
Anhydrous solvent (e.g., n-hexane, toluene)
-
Karstedt's catalyst (or other platinum-based hydrosilylation catalyst)
-
Reaction vessel (e.g., glass beaker or flask)
-
Nitrogen or Argon gas for inert atmosphere
-
Hot plate or oven for curing
B. Step-by-Step Methodology
-
Substrate & Solution Preparation:
-
Ensure the substrate has a surface rich in Si-H groups. This may require a pre-treatment step as described in relevant literature for your specific base material.[3]
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen), prepare a solution of PFDE in the chosen anhydrous solvent (e.g., a 1-5% v/v solution).
-
Add the Karstedt's catalyst to the solution. A typical concentration is 10-50 ppm of platinum relative to the silicone reactant.
-
-
Grafting Procedure:
-
Immerse the prepared substrate into the PFDE/catalyst solution.
-
Allow the reaction to proceed for a specified duration, typically 6-24 hours, at a controlled temperature (e.g., room temperature to 60°C).[3] The reaction time and temperature are key parameters to optimize for achieving a dense grafted layer.
-
-
Post-Grafting Treatment:
-
Remove the substrate from the solution and rinse it thoroughly with fresh anhydrous solvent to wash away any unreacted PFDE and catalyst residues.
-
Dry the substrate with a stream of nitrogen.
-
Perform a thermal cure (e.g., 80-100°C for 1 hour) to drive the reaction to completion and remove any residual solvent.
-
Surface Characterization and Validation
To ensure the successful modification of a device surface, a suite of characterization techniques must be employed. This step is critical for validating the protocol and ensuring the coating meets performance specifications.
Table 2: Recommended Surface Characterization Techniques
| Technique | Parameter Measured | Expected Result for Successful PFDE Coating |
| Contact Angle Goniometry | Surface wettability (hydrophobicity and oleophobicity) | Water contact angle >110-120°. Oil (e.g., hexadecane) contact angle >70°.[5] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface | High fluorine and carbon signals. A strong CF₂ peak and a distinct CF₃ peak confirm the presence and integrity of the perfluoroalkyl chains.[4][22] |
| Atomic Force Microscopy (AFM) | Surface topography and roughness | A smooth, conformal coating is typically observed. Changes in surface roughness can be quantified.[5][22] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of specific chemical bonds | Disappearance of the C=C stretch from PFDE and relevant surface bonds (e.g., Si-H) indicates successful covalent grafting. |
Sterilization and Biocompatibility Considerations
Any coated medical device intended for clinical use must undergo terminal sterilization. The choice of sterilization method is critical, as it must not compromise the integrity of the PFDE coating or the underlying substrate.
-
Compatible Methods: Low-temperature sterilization techniques are highly recommended.
-
Ethylene Oxide (EtO): A widely used method for heat-sensitive devices and compatible with most polymers, including fluoropolymers.[24][25]
-
Vaporized Hydrogen Peroxide (VHP): An effective low-temperature method that is also generally safe for fluorinated coatings and sensitive electronics.[24][26]
-
Gamma or E-beam Radiation: Can be used, but validation is essential to ensure that high-energy radiation does not cause chain scission or degradation of the polymer coating.
-
-
Incompatible Methods:
Biocompatibility Testing: Following coating and sterilization, devices must be evaluated for biocompatibility according to ISO 10993 standards.[9] In vitro tests for cytotoxicity (ISO 10993-5) and in vivo tests for implantation effects are necessary to confirm the safety of the final product.[9][28]
Conclusion
This compound is a powerful and versatile monomer for the surface modification of biomedical devices. By creating stable, low-energy surfaces, PFDE coatings can significantly mitigate the adverse biological reactions that often lead to device failure. The protocols outlined in this guide, based on plasma deposition and solution-phase grafting, provide robust frameworks for researchers to develop next-generation medical devices with enhanced biocompatibility and superior performance. Proper characterization and selection of compatible sterilization methods are paramount to translating these surface engineering strategies into clinical success.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C10H3F17 | CID 88990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. Hydrophobic Coatings with Charge Permeability via Plasma Deposition of Long-Chain Perfluorocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Advances in Hydrophilic and Hydrophobic Coatings for Medical Devices - Medical Design Briefs [medicaldesignbriefs.com]
- 7. mdpi.com [mdpi.com]
- 8. Biocompatibility and the efficacy of medical implants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Review of the Biocompatibility of Implantable Devices: Current Challenges to Overcome Foreign Body Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modification of the surfaces of medical devices to prevent microbial adhesion and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PTFE Innovations in Medical Biocompatibility [eureka.patsnap.com]
- 12. scbt.com [scbt.com]
- 13. This compound | 21652-58-4 [chemicalbook.com]
- 14. nacchemical.com [nacchemical.com]
- 15. scientificlabs.co.uk [scientificlabs.co.uk]
- 16. echemi.com [echemi.com]
- 17. Superhydrophobic Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iancollmceachern.com [iancollmceachern.com]
- 19. researchgate.net [researchgate.net]
- 20. Lubricious polymer coatings for medtech applications - PolymerExpert [polymerexpert.fr]
- 21. engineerlive.com [engineerlive.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Plasma Surface Modification of Biomedical Implants and Devices: Emphasis on Orthopedic, Dental, and Cardiovascular Applications [mdpi.com]
- 24. Sterilization for Medical Devices | FDA [fda.gov]
- 25. starfishmedical.com [starfishmedical.com]
- 26. esenssys.com [esenssys.com]
- 27. Medical Device Sterilization and Biochrome Coatings | Armoloy [armoloy.com]
- 28. researchgate.net [researchgate.net]
Application Notes and Protocols for Oleophobic Coatings with 1H,1H,2H-Perfluoro-1-decene
Introduction: The Imperative of Oleophobicity in Advanced Materials
In the realms of biomedical devices, high-performance optics, and microfluidics, the control of surface-liquid interactions is paramount. While hydrophobicity—the repulsion of water—is a well-understood and widely implemented surface property, oleophobicity, the repulsion of oils and low-surface-tension organic liquids, presents a more significant scientific challenge. The lower surface tension of oils compared to water necessitates surfaces with exceptionally low surface energy to prevent wetting.[1][2]
Fluorinated compounds are the cornerstone of creating such low-energy surfaces due to the unique properties of the carbon-fluorine (C-F) bond.[3] The high electronegativity and small atomic radius of fluorine create a dense, stable electron shield around the carbon backbone, resulting in low polarizability and weak van der Waals forces at the surface. This translates to a dramatic reduction in surface energy, leading to robust oleophobic and hydrophobic characteristics.
This guide focuses on the application of 1H,1H,2H-Perfluoro-1-decene (CAS 21652-58-4), a fluorinated alkene, for the creation of high-performance oleophobic coatings.[4][5] Its molecular structure, featuring a long perfluorinated tail and a reactive alkene headgroup, makes it a versatile precursor for various deposition techniques. We will explore detailed protocols for three primary methods: Initiated Chemical Vapor Deposition (iCVD), Plasma-Enhanced Chemical Vapor Deposition (PECVD), and solution-based spin and dip-coating. This document is intended for researchers, scientists, and drug development professionals, providing not just step-by-step instructions, but also the scientific rationale behind the process parameters to enable robust and reproducible results.
Physicochemical Properties and Safety of this compound
A thorough understanding of the precursor's properties is fundamental to successful and safe coating deposition.
Molecular Structure:
Caption: Molecular structure of this compound.
Core Properties:
| Property | Value | Source |
| CAS Number | 21652-58-4 | [4][5] |
| Molecular Formula | C₁₀H₃F₁₇ | [4][5] |
| Molecular Weight | 446.10 g/mol | [4][5] |
| Appearance | Clear, colorless liquid | [6] |
| Boiling Point | 146-147 °C | [3][7] |
| Density | 1.677 g/mL at 25 °C | [8] |
| Refractive Index | n20/D 1.301 | [8] |
Safety and Handling:
This compound requires careful handling in a well-ventilated area, preferably a fume hood.[3] It is classified as causing skin and serious eye irritation.[9] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[10] Thermal decomposition, which can occur at high temperatures, may generate hazardous substances such as hydrogen fluoride.[3] All waste should be disposed of in accordance with local environmental regulations.
Deposition Methodologies: A Comparative Overview
The choice of deposition method depends on the substrate material, its geometry, the desired coating thickness and uniformity, and the available equipment.
Caption: Comparison of deposition methods for oleophobic coatings.
Protocol 1: Initiated Chemical Vapor Deposition (iCVD)
Principle: iCVD is a solvent-free method that allows for the deposition of high-purity, conformal polymer films.[11][12] The process involves the thermal decomposition of an initiator to create free radicals, which then initiate the polymerization of the monomer on a cooled substrate.[13][14] The separation of the initiation (hot filament) and polymerization (cooled substrate) zones preserves the chemical functionality of the monomer, which is crucial for retaining the perfluoroalkyl chains of this compound.
Caption: Workflow for Initiated Chemical Vapor Deposition (iCVD).
Materials and Equipment:
-
iCVD reactor with a heated filament array and a temperature-controlled substrate stage
-
This compound (precursor)
-
tert-Butyl peroxide (TBPO) (initiator)
-
Substrates (e.g., silicon wafers, glass slides)
-
Vacuum pump and pressure gauges
-
Mass flow controllers (MFCs)
-
Cleaning solvents (acetone, isopropanol, deionized water)
Protocol:
-
Substrate Preparation:
-
Thoroughly clean the substrates by sequential ultrasonication in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of dry nitrogen gas.
-
For silicon or glass substrates, an optional oxygen plasma treatment (50 W, 5 min) can be performed to enhance surface hydroxyl groups and improve adhesion.
-
-
iCVD Process:
-
Place the cleaned substrates on the cooled stage within the iCVD reactor.
-
Set the substrate temperature to 30 °C.
-
Heat the filament array to 250 °C.
-
Gently heat the this compound precursor to approximately 60-80 °C to achieve a sufficient vapor pressure. Note: The exact temperature will need to be optimized based on the reactor geometry and desired deposition rate. The boiling point of the precursor is 146-147 °C, so the vaporization temperature should be well below this to ensure stable flow.
-
Evacuate the reactor to a base pressure of <100 mTorr.
-
Introduce the initiator (TBPO) and monomer (this compound) vapors into the reactor using MFCs. Typical flow rates are 1-5 sccm for the initiator and 0.5-2 sccm for the monomer.
-
Maintain a process pressure of approximately 200-400 mTorr.
-
The deposition time will determine the film thickness. A typical deposition time is 15-60 minutes.
-
After deposition, stop the precursor and initiator flows, turn off the filament heater, and allow the chamber to cool under vacuum.
-
Vent the chamber with nitrogen gas and remove the coated substrates.
-
Protocol 2: Plasma-Enhanced Chemical Vapor Deposition (PECVD)
Principle: PECVD utilizes an energy source, typically a radio frequency (RF) discharge, to create a plasma from the precursor vapor.[15][16] The energetic electrons in the plasma fragment the monomer molecules, creating a complex mixture of radicals, ions, and neutral species.[13][17] These reactive species then recombine and polymerize on the substrate surface, forming a highly cross-linked and durable film. The advantage of PECVD is that deposition can occur at or near room temperature, making it suitable for temperature-sensitive substrates.
Caption: Workflow for Plasma-Enhanced Chemical Vapor Deposition (PECVD).
Materials and Equipment:
-
PECVD reactor with an RF power supply
-
This compound
-
Argon (Ar) gas (optional carrier/dilution gas)
-
Substrates
-
Vacuum pump, pressure gauges, and MFCs
-
Cleaning solvents
Protocol:
-
Substrate Preparation:
-
Follow the same cleaning procedure as described in Protocol 1.
-
An argon plasma pre-treatment (20 W, 2 min) within the PECVD chamber can be used to further clean and activate the substrate surface.
-
-
PECVD Process:
-
Place the cleaned substrates on the electrode in the PECVD reactor.
-
Heat the this compound precursor to 60-80 °C to generate vapor.
-
Evacuate the chamber to a base pressure of <50 mTorr.
-
Introduce the precursor vapor into the chamber at a flow rate of 0.5-5 sccm. An optional argon flow of 5-20 sccm can be used to stabilize the plasma.
-
Set the process pressure to 50-200 mTorr.
-
Ignite the plasma by applying RF power. A low power of 10-50 W is recommended to minimize excessive fragmentation of the fluorocarbon chains, which is crucial for maintaining oleophobicity.[18]
-
Deposition time can range from 5 to 30 minutes, depending on the desired thickness.
-
After deposition, turn off the RF power and gas flows.
-
Vent the chamber with nitrogen and remove the coated substrates.
-
Protocol 3: Solution-Based Deposition (Spin-Coating and Dip-Coating)
Principle: Solution-based methods offer a simpler, lower-cost alternative to vapor deposition techniques, particularly for flat substrates (spin-coating) or complex shapes where conformal coating is not critical (dip-coating).[3][19] These methods involve dissolving the fluorinated precursor in a suitable solvent and applying the solution to the substrate. Evaporation of the solvent leaves behind a thin film. For a molecule like this compound, which does not self-assemble into a robust monolayer, it can be used as an additive in a polymer matrix or as a component in a sol-gel formulation to bring the fluorinated tails to the surface.
Materials and Equipment:
-
This compound
-
A suitable polymer matrix (e.g., polyurethane, acrylic resin) or sol-gel precursor (e.g., tetraethyl orthosilicate - TEOS)
-
Fluorinated solvent (e.g., HFE-7100, perfluorohexane) or a compatible organic solvent
-
Substrates
-
Spin-coater or dip-coater
-
Oven or hotplate for curing
-
Cleaning solvents
Protocol (Spin-Coating):
-
Solution Preparation:
-
Prepare a 0.5-2% (w/v) solution of the polymer or sol-gel precursor in the chosen solvent.
-
Add this compound to the solution. The concentration can be varied (e.g., 1-10% relative to the polymer) to optimize the surface properties.
-
Ensure the solution is well-mixed and free of particulates.
-
-
Spin-Coating Process:
-
Place the cleaned substrate on the spin-coater chuck and apply vacuum.[20]
-
Dispense a small amount of the coating solution onto the center of the substrate.
-
Spin the substrate in a two-step process: a low-speed spread cycle (e.g., 500 rpm for 10 seconds) followed by a high-speed spin cycle (e.g., 2000-4000 rpm for 30-60 seconds) to achieve the desired thickness.[21]
-
After spinning, carefully remove the substrate and place it on a hotplate or in an oven for curing. The curing temperature and time will depend on the polymer matrix or sol-gel system used (e.g., 80-120 °C for 30-60 minutes).
-
Protocol (Dip-Coating):
-
Solution Preparation:
-
Prepare a dilute solution (e.g., 0.1-1% w/v) as described for spin-coating. A lower concentration is often used for dip-coating to achieve thinner films.
-
-
Dip-Coating Process:
-
Immerse the cleaned substrate into the coating solution at a constant, slow speed.
-
Allow the substrate to remain in the solution for a set dwell time (e.g., 1-5 minutes) to ensure complete wetting.
-
Withdraw the substrate from the solution at a constant, controlled speed. The withdrawal speed is a critical parameter that influences the coating thickness.[5][22]
-
Allow the solvent to evaporate and then cure the coated substrate as required by the matrix material.
-
Characterization and Validation of Oleophobic Coatings
The performance of the oleophobic coatings must be rigorously validated. The following techniques provide a comprehensive assessment of the surface properties.
1. Contact Angle Goniometry:
This is the primary method for quantifying oleophobicity.[2] It involves measuring the angle formed at the three-phase contact line of a liquid droplet on the solid surface.
-
Static Contact Angle: A droplet of a test liquid is placed on the surface, and the angle is measured. For oleophobicity, a low-surface-tension liquid like n-hexadecane is typically used.[1]
-
Dynamic Contact Angles (Advancing and Receding): The volume of the droplet is increased (advancing angle) and then decreased (receding angle).[6][23] The difference between these two angles is the contact angle hysteresis, which is an indicator of surface uniformity and droplet adhesion. Low hysteresis is desirable for self-cleaning applications.
Expected Performance:
| Deposition Method | Water Contact Angle (°) | n-Hexadecane Contact Angle (°) |
| iCVD/PECVD | > 110° | > 60° |
| Solution-Based | > 105° | > 50° |
Note: These are typical values and can vary significantly with process optimization and substrate roughness.
2. X-ray Photoelectron Spectroscopy (XPS):
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical bonding states at the surface of the coating.[11][18]
-
Survey Scan: Identifies the elements present on the surface (C, F, O, Si). A high F/C ratio is indicative of a successful fluorocarbon coating.
-
High-Resolution C1s Spectrum: Deconvolution of the C1s peak can identify different chemical environments of carbon, such as -CF₃, -CF₂, -CF, and C-C/C-H bonds. The presence of strong -CF₂ and -CF₃ peaks confirms the integrity of the perfluorinated chains.[11][24]
-
High-Resolution F1s Spectrum: Confirms the presence of C-F bonds.
3. Atomic Force Microscopy (AFM):
AFM is used to characterize the surface topography and roughness of the coatings at the nanoscale.[19][25]
-
Topography Imaging: Provides a 3D visualization of the surface, revealing features such as pinholes, aggregates, or the texture of the coating.
-
Roughness Analysis: Quantifies the root-mean-square (RMS) roughness of the surface. While low surface energy is the primary driver of oleophobicity, a certain degree of nanoscale roughness can sometimes enhance liquid repellency (the "lotus effect"). However, excessive roughness can lead to droplet pinning and increased hysteresis.[9][21]
Typical Surface Roughness:
| Deposition Method | Typical RMS Roughness (nm) |
| iCVD | 10 - 20 |
| PECVD | 5 - 15 |
| Spin-Coating | 1 - 5 |
Conclusion and Future Outlook
This compound is a versatile precursor for the fabrication of oleophobic coatings via both vapor-phase and solution-based methods. The protocols outlined in this guide provide a robust starting point for researchers to develop and optimize coatings for their specific applications. The choice of deposition method will be dictated by the substrate, desired coating properties, and available resources. Rigorous characterization using contact angle goniometry, XPS, and AFM is essential to validate the performance and ensure the reproducibility of these high-performance surfaces. Future research may focus on the development of superoleophobic surfaces by combining the low surface energy of these fluorinated coatings with precisely engineered surface textures, as well as exploring more environmentally benign fluorinated precursors.
References
- 1. omega-optical.com [omega-optical.com]
- 2. silcotek.com [silcotek.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound | C10H3F17 | CID 88990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. Antoine coefficient table | PDF [slideshare.net]
- 13. researchgate.net [researchgate.net]
- 14. Antoine's Equation [chesolver.com]
- 15. mdpi.com [mdpi.com]
- 16. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]
- 17. mdpi.com [mdpi.com]
- 18. Investigation of Surface Properties of Fluorocarbon Films Produced Using Plasma Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. B AFM Image Gallery [afmworkshop.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Oleophobic Coatings for Anti-Fouling and Anti-Fingerprint Applications [eureka.patsnap.com]
- 23. pubs.aip.org [pubs.aip.org]
- 24. mdpi.com [mdpi.com]
- 25. Coating Characterization | Thin Film Characterization | AFM Topography [afm.oxinst.com]
Application Notes & Protocols: 1H,1H,2H-Perfluoro-1-decene for Advanced Textile Waterproofing
Abstract
These application notes provide a comprehensive technical guide for researchers and scientists on the use of 1H,1H,2H-Perfluoro-1-decene (CAS 21652-58-4) for imparting durable water repellency to textile substrates. This document details the underlying chemical principles, safety and handling protocols, step-by-step application methodologies including traditional dip-coating and advanced plasma-initiated polymerization, and standardized performance evaluation techniques. The causality behind experimental choices is explained to empower researchers to not only replicate but also rationally optimize these protocols for their specific applications.
Introduction and Scientific Rationale
Textile finishing for water repellency is critical for applications ranging from high-performance outdoor apparel to medical textiles and protective equipment.[1] The goal is to reduce the surface energy of the fabric so that water beads up and rolls off rather than penetrating the weave. Per- and polyfluoroalkyl substances (PFAS) have historically been the industry standard for achieving high-performance, durable water and oil repellency due to the unique properties of the carbon-fluorine bond.[2][3]
This compound is a fluorinated alkene with the linear formula CF₃(CF₂)₇CH=CH₂.[4] It belongs to the class of shorter-chain (C8 fluorinated tail) perfluorinated compounds, which are under investigation as alternatives to legacy long-chain substances like PFOA and PFOS that have raised significant environmental and health concerns.[5][6] Its molecular structure, comprising a long, highly stable, and low-energy perfluoroalkyl "tail" and a reactive alkene "head," makes it an ideal candidate for creating a robust, low-energy surface on textiles.[7] The alkene group provides a reactive site for grafting or polymerizing the molecule onto the fiber surface, ensuring durability.
This guide will focus on laboratory-scale protocols for applying this compound to achieve superhydrophobic properties on textiles and validating the performance using industry-standard testing methods.
Mechanism of Hydrophobicity
The efficacy of fluorocarbon-based repellents stems from their ability to dramatically lower the surface energy of a substrate. The principle is based on the concepts of surface tension and wetting. A liquid will wet a solid surface if the surface energy of the solid is greater than the surface tension of the liquid.[8]
Water has a high surface tension (approx. 72 mN/m). Untreated cotton, a cellulosic polymer, has a high surface energy and is readily wetted by water. By applying a finish of this compound, a new surface is created. During the application and curing process, the molecules self-assemble on the fiber surface. The reactive alkene group anchors the molecule to the textile, while the perfluoroalkyl chains orient themselves outwards, creating a dense, uniform layer of CF₂ and CF₃ groups.[9] This perfluorinated surface has an extremely low critical surface energy (typically 10-20 mN/m), far lower than that of water or oils.[10] Consequently, liquids with higher surface tension cannot spread out and instead form beads with a high contact angle, effectively being repelled from the fabric.
Caption: Mechanism of action for this compound on a textile fiber.
Safety and Handling
As a chemical reagent, this compound requires careful handling to minimize exposure.
-
Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[11][12]
-
Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid breathing fumes, mists, or vapors.[11]
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Due to the persistence of fluorinated compounds, do not discharge into drains or the environment.[13]
| Compound Information | |
| IUPAC Name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-1-ene[12] |
| CAS Number | 21652-58-4[4][14] |
| Molecular Formula | C₁₀H₃F₁₇[14] |
| Molecular Weight | 446.10 g/mol [4] |
| Appearance | Colorless Liquid |
| Boiling Point | ~142-144 °C |
| Density | ~1.65 g/cm³ |
Experimental Application Protocols
Two primary laboratory-scale methods for application are detailed below: a conventional dip-coating method and an advanced plasma-initiated polymerization technique.
Workflow Overview
Caption: General experimental workflow for textile waterproofing treatment.
Protocol 1: Dip-Coating and Thermal Curing
This method is a straightforward and widely used technique for applying liquid-phase finishes.[1] It relies on immersing the fabric in a solution of the finishing agent, removing excess liquid, and then thermally curing it to fix the agent to the fibers.
Materials & Equipment:
-
This compound
-
A suitable solvent (e.g., ethyl acetate, acetone, or a fluorinated solvent)
-
Textile substrate (e.g., pre-cleaned cotton or polyester fabric swatches)
-
Beakers, graduated cylinders
-
Magnetic stirrer and stir bar
-
Laboratory padder or wringer (or two rollers)
-
Forced-air oven
-
Analytical balance
Step-by-Step Methodology:
-
Solution Preparation:
-
In a chemical fume hood, prepare a 1-5% (w/v) solution of this compound in the chosen solvent. For a 2% solution in 100 mL, dissolve 2.0 g of the compound in 100 mL of solvent.
-
Stir the solution using a magnetic stirrer until the compound is fully dissolved. Causality: A homogenous solution is critical for uniform application on the fabric.
-
-
Fabric Immersion:
-
Submerge a pre-weighed, clean, and dry textile swatch into the solution for 5-10 minutes to ensure complete saturation. Gentle agitation can aid this process.
-
-
Padding (Wet Pick-up Control):
-
Remove the fabric from the solution and pass it through a laboratory padder set to a desired pressure. The goal is to achieve a consistent wet pick-up of 70-100%.
-
Wet Pick-up (%) = [(Weight of wet fabric - Weight of dry fabric) / Weight of dry fabric] x 100.
-
Causality: Controlling the wet pick-up is essential for ensuring a consistent and reproducible amount of finishing agent is applied to the fabric.[15] An uncontrolled amount leads to variable performance and waste of reagent.
-
-
Drying:
-
Hang the padded fabric in the fume hood at ambient temperature for 10-15 minutes to allow the bulk of the solvent to evaporate.
-
Alternatively, pre-dry in an oven at a low temperature (e.g., 60-80 °C) for 5-10 minutes.
-
-
Curing:
-
Transfer the dried fabric to a forced-air oven and cure at 150-170 °C for 3-5 minutes.[15]
-
Causality: The curing step is critical. The heat provides the energy needed for the alkene groups to potentially react with the fiber surface or to polymerize into a durable, cross-linked film that adheres strongly to the textile.[8] This process ensures the finish is durable to washing.
-
-
Post-Treatment:
-
Allow the fabric to cool to room temperature before handling and evaluation.
-
Protocol 2: Plasma-Initiated Polymerization
Plasma polymerization is a solvent-free, environmentally friendlier method for creating highly uniform and durable nanocoatings.[16][17] In this process, the monomer (this compound) is introduced into a vacuum chamber where plasma is generated. The energetic plasma environment fragments the monomer and deposits a thin, highly cross-linked polymer film onto the substrate.[18]
Materials & Equipment:
-
Plasma reactor (capacitively coupled, low-pressure system)
-
Vacuum pump
-
RF power supply (13.56 MHz)
-
This compound (as the liquid monomer)
-
Mass flow controller (for carrier gas, e.g., Argon)
-
Heated monomer delivery vessel
-
Textile substrate
Step-by-Step Methodology:
-
Substrate Preparation:
-
Place the clean, dry textile swatch inside the plasma reactor chamber. Ensure it is flat and secured.
-
Causality: The substrate must be impeccably clean, as any organic contamination will be incorporated into the coating, creating defects and compromising adhesion and performance. A preliminary cleaning step using an oxygen or air plasma can be performed directly in the reactor.[18]
-
-
System Evacuation:
-
Evacuate the chamber to a base pressure of <10 Pa. This removes atmospheric gases that could interfere with the polymerization process.
-
-
Monomer Introduction:
-
Gently heat the monomer vessel to increase its vapor pressure.
-
Introduce the this compound vapor into the chamber at a controlled flow rate. An inert carrier gas like Argon can be used to facilitate stable delivery.
-
-
Plasma Ignition and Deposition:
-
Once the pressure in the chamber stabilizes with the monomer flow (e.g., 20-50 Pa), ignite the plasma by applying RF power (e.g., 20-100 W).
-
A characteristic glow will fill the chamber, indicating the plasma is active.
-
Allow the deposition to proceed for a set duration (e.g., 5-30 minutes). The deposition time and power will determine the final thickness of the hydrophobic film.
-
Causality: The plasma contains electrons, ions, and radicals that break the monomer's double bond and other C-H bonds, creating reactive species that polymerize on all exposed surfaces within the chamber, forming a conformal coating.[19]
-
-
Venting and Sample Removal:
-
Turn off the RF power and stop the monomer flow.
-
Vent the chamber back to atmospheric pressure with a dry, inert gas (like nitrogen) before removing the coated sample.
-
Performance Characterization and Evaluation
To validate the efficacy of the waterproofing treatment, standardized tests must be performed. An untreated fabric swatch should always be tested as a control.
Water Contact Angle (WCA) Measurement
This is a quantitative measure of surface hydrophobicity.
-
Procedure: Place a small droplet (e.g., 5 µL) of deionized water on the surface of the treated fabric. Use a goniometer or a camera with contact angle analysis software to measure the angle between the droplet's edge and the fabric surface.
-
Interpretation:
-
WCA < 90°: Hydrophilic surface
-
WCA > 90°: Hydrophobic surface
-
WCA > 150°: Superhydrophobic surface
-
AATCC Test Method 22: Water Repellency (Spray Test)
This widely used, simple test provides a qualitative rating of water repellency.[20][21]
-
Procedure:
-
Secure the treated fabric swatch (at least 180 x 180 mm) in a 152 mm diameter hoop, ensuring the surface is taut and wrinkle-free.[22]
-
Place the hoop at a 45° angle on the spray tester apparatus.
-
Pour 250 mL of deionized water at 27 ± 1 °C into the funnel and allow it to spray over the fabric for 25-30 seconds.[22]
-
Once the spray has stopped, remove the hoop, tap it firmly against a hard object once on its edge, rotate 180°, and tap again to dislodge loose water droplets.[23]
-
-
Interpretation: Compare the wetting pattern on the fabric surface to the AATCC standard photographic rating scale.[24]
| Spray Test Rating | Description | Interpretation of Performance |
| 100 | No sticking or wetting of the upper surface.[22] | Excellent water repellency. |
| 90 | Slight random sticking or wetting of the upper surface.[22] | Very good water repellency. |
| 80 | Wetting of the upper surface at spray impingement points.[22] | Good water repellency. |
| 70 | Partial wetting of the whole of the upper surface.[22] | Moderate water repellency. |
| 50 | Complete wetting of the whole of the upper surface.[22] | Poor water repellency. |
| 0 | Complete wetting of the whole of the upper and lower surfaces. | No water repellency. |
Durability Testing (Wash Test)
To assess the robustness of the finish, performance tests should be repeated after a specified number of laundering cycles according to standard methods (e.g., AATCC LP1-2021). A durable finish will maintain a high WCA and spray test rating after multiple washes.
Environmental Considerations and Alternatives
While effective, the use of all PFAS, including shorter-chain variants, is under intense regulatory and environmental scrutiny due to their extreme persistence in the environment ("forever chemicals").[2][25] PFAS can be released during manufacturing, use, and disposal of textiles.[13] Researchers in this field must be aware of the evolving regulatory landscape (e.g., regulations under REACH in the EU).[25]
Current research is heavily focused on developing high-performance, non-fluorinated alternatives for durable water repellency. These include:
-
Silicone-based finishes: Based on polydimethylsiloxanes (PDMS).[26][27]
-
Hydrocarbon-based finishes: Often derived from paraffin waxes.[27]
-
Dendrimers: Highly branched polymers that create unique surface topographies.[28]
-
Sol-gel coatings: Using precursors like silica nanoparticles to create hydrophobic surfaces.[28]
While these alternatives are improving, achieving the same level of combined water and oil repellency as fluorocarbons remains a significant scientific challenge.[27]
References
- 1. sparrow-chemical.com [sparrow-chemical.com]
- 2. PFAS textile regulations around the world – Eurofins Softlines & Leather [eurofins.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound 99 21652-58-4 [sigmaaldrich.com]
- 5. Perfluorinated Compounds in Textiles and Apparel | UL Solutions [ul.com]
- 6. pca.state.mn.us [pca.state.mn.us]
- 7. CAS 21652-58-4: Heptadecafluoro-1-decene | CymitQuimica [cymitquimica.com]
- 8. Fluoro Carbons, Crosslinking Agents, Carbon Fluorine Bond - Fibre2Fashion [fibre2fashion.com]
- 9. medcraveonline.com [medcraveonline.com]
- 10. researchgate.net [researchgate.net]
- 11. synquestlabs.com [synquestlabs.com]
- 12. This compound | C10H3F17 | CID 88990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. PFAS in textiles in Europe’s circular economy | Publications | European Environment Agency (EEA) [eea.europa.eu]
- 14. scbt.com [scbt.com]
- 15. mahendrapublications.com [mahendrapublications.com]
- 16. Plasma Polymerization | Plasma Etch, Inc. [plasmaetch.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. azom.com [azom.com]
- 19. Coating with plasma: Hydrophobic, hydrophilic - Plasma.com [plasma.com]
- 20. cottonworks.com [cottonworks.com]
- 21. aatcc.org [aatcc.org]
- 22. AATCC22: Water Repellency Test-spray Method | Jinan Upwell Test Co.,Ltd [upwelltest.com]
- 23. Insights on AATCC 22 Water Repellency Spray Test for Fabrics [darongtester.com]
- 24. scribd.com [scribd.com]
- 25. PFAS in Textiles: Navigating Regulations & Compliance with ProductDNA® [trimco-group.com]
- 26. www2.mst.dk [www2.mst.dk]
- 27. What Are Non-Fluorinated Alternatives to PFAS for Water Repellency in Textiles? → Learn [lifestyle.sustainability-directory.com]
- 28. greyb.com [greyb.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1H,1H,2H-Perfluoro-1-decene Synthesis
Welcome to the technical support center for the synthesis of 1H,1H,2H-Perfluoro-1-decene (CAS 21652-58-4).[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. By combining established protocols with mechanistic insights, this document provides robust troubleshooting strategies and answers to frequently asked questions to help you achieve optimal reaction outcomes.
The predominant and most reliable method for synthesizing this compound is the free-radical addition of a perfluoroalkyl iodide, specifically 1-iodoperfluorooctane (C₈F₁₇I), to ethylene gas (CH₂=CH₂), followed by an elimination step.[3][4] While conceptually straightforward, this process is sensitive to several parameters that can significantly impact yield, purity, and reproducibility.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each answer delves into the root chemical principles and provides actionable solutions.
Problem 1: Low or No Product Yield
Question: My reaction yield for this compound is consistently low or zero. What are the primary causes and how can I fix this?
Answer: Low or no yield is the most common issue and typically points to problems with reaction initiation or the stability of intermediates. The synthesis proceeds via a radical chain mechanism, which is notoriously sensitive to inhibitors and reaction conditions.[5][6]
Potential Causes & Solutions:
-
Ineffective Radical Initiation: The initiator (e.g., AIBN, benzoyl peroxide) is crucial for generating the initial perfluoroalkyl radical (C₈F₁₇•).
-
Thermal Initiators (AIBN, Peroxides): Ensure the reaction temperature is appropriate for the chosen initiator's half-life. AIBN, for instance, requires temperatures around 65-85°C for effective decomposition. Operating at too low a temperature will result in a slow or non-existent initiation rate.
-
Initiator Quality: Radical initiators can degrade over time. Use a fresh, properly stored batch. Old or improperly stored initiators may have already decomposed or become hydrated, rendering them ineffective.
-
Photochemical Initiation: If using a photoinitiator, ensure the light source has the correct wavelength and intensity and that your reaction vessel is transparent to that wavelength (e.g., quartz or borosilicate glass for UV/Visible light).[7][8]
-
-
Presence of Radical Inhibitors: Oxygen is a potent inhibitor of radical reactions, as it readily scavenges carbon-centered radicals to form stable peroxy radicals, terminating the chain reaction.
-
Degassing: The solvent and reaction mixture must be thoroughly degassed. Standard techniques include:
-
Freeze-Pump-Thaw: Perform at least three cycles for maximum oxygen removal.
-
Inert Gas Sparging: Bubble a stream of dry, oxygen-free nitrogen or argon through the solvent for 30-60 minutes prior to adding reagents.
-
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the entire reaction setup and duration.
-
-
Incorrect Stoichiometry & Ethylene Pressure: The ratio of perfluoroalkyl iodide to ethylene is critical.
-
Ethylene Concentration: The reaction is typically performed in a pressurized reactor. Insufficient ethylene pressure leads to a low concentration of the "taxogen," favoring side reactions of the perfluoroalkyl radical over the desired addition.[9] Ensure your reactor is properly sealed and maintains the target pressure (typically several atmospheres) throughout the reaction.
-
Reagent Ratio: An excess of ethylene can sometimes lead to telomerization (see Problem 2). Start with a modest excess and optimize from there.
-
Problem 2: Formation of Significant Side Products
Question: My GC-MS analysis shows the desired product, but also significant impurities. How can I identify and minimize them?
Answer: Side product formation is often a result of competing radical pathways or secondary reactions of the desired product.
Potential Causes & Solutions:
-
Telomerization: This is the most common side reaction, where the intermediate radical C₈F₁₇CH₂CH₂• adds to another molecule of ethylene instead of abstracting an iodine atom from C₈F₁₇I. This leads to higher molecular weight impurities of the structure C₈F₁₇(CH₂CH₂)ₙI.
-
Control Ethylene Concentration: Use the lowest effective ethylene pressure that still ensures a reasonable reaction rate. A very high excess of ethylene drives the equilibrium towards telomerization.
-
Control Reagent Ratio: Maintain a relatively high concentration of the perfluoroalkyl iodide (C₈F₁₇I) compared to ethylene. This ensures the C₈F₁₇CH₂CH₂• radical is more likely to encounter and react with the iodide, completing the desired chain transfer.
-
-
Solvent-Derived Impurities: If the solvent has labile C-H bonds, the highly reactive perfluoroalkyl radical can abstract a hydrogen atom, leading to the formation of 1H-perfluorooctane (C₈F₁₇H) and solvent-derived radical species.
-
Solvent Choice: Use solvents with strong C-H bonds or no C-H bonds. Acetonitrile, t-butanol, or perfluorinated solvents are common choices. Avoid ethers like THF or hydrocarbons unless their reactivity is accounted for.
-
-
Incomplete Elimination: The final step is often a base-induced elimination of HI from the 1H,1H,2H-iodo-perfluorodecane intermediate (C₈F₁₇CH₂CH₂I).[4] If this step is incomplete, the iodide will remain as a major impurity.
-
Base Strength & Stoichiometry: Use a sufficiently strong base (e.g., KOH, NaOH, t-BuOK) and ensure at least one full equivalent is used.[1]
-
Reaction Time & Temperature: Allow sufficient time for the elimination to go to completion. Gentle heating (e.g., refluxing in ethanol) can facilitate the reaction.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound? The most widely cited method involves two main stages:
-
Radical Addition: A thermally or photochemically initiated radical addition of 1-iodoperfluorooctane (C₈F₁₇I) to ethylene (CH₂=CH₂). This forms the intermediate 1-iodo-3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecane (C₈F₁₇CH₂CH₂I).[3]
-
Dehydroiodination: Elimination of hydrogen iodide (HI) from the intermediate using a base, such as potassium hydroxide in ethanol, to form the target alkene.[4]
Q2: How critical is the purity of the starting 1-iodoperfluorooctane? Extremely critical. Impurities in the starting iodide can introduce competing side reactions or inhibit the primary reaction. For instance, shorter-chain perfluoroalkyl iodides will lead to a mixture of final alkene products that can be difficult to separate. Always use iodide of the highest possible purity (>98%) and consider purifying it by vacuum distillation if necessary.
Q3: What safety precautions are essential when working with ethylene and radical initiators?
-
Ethylene: Ethylene is a highly flammable gas. All reactions must be conducted in a well-ventilated fume hood, away from ignition sources. Use high-pressure rated reactors and fittings, and always leak-test the system with an inert gas before introducing ethylene.
-
Radical Initiators: Peroxides can be explosive when subjected to heat, shock, or friction. AIBN is less hazardous but releases toxic and flammable gases upon decomposition. Always handle initiators behind a blast shield, store them according to manufacturer recommendations (typically refrigerated and away from light), and never add them to a hot reaction mixture.
Q4: How can I effectively monitor the reaction progress? For the radical addition step, monitoring can be challenging due to the sealed reactor. The reaction is typically run for a predetermined time based on literature or internal optimization. For the elimination step, Thin Layer Chromatography (TLC) can be used to monitor the disappearance of the C₈F₁₇CH₂CH₂I intermediate. After workup, Gas Chromatography (GC) or ¹⁹F NMR are the best methods to determine the conversion and purity of the final product.
Visualizations & Data
Reaction Mechanism & Troubleshooting Logic
The synthesis relies on a well-understood radical chain mechanism. Understanding this pathway is key to troubleshooting.
Caption: Free-radical mechanism for this compound synthesis.
Caption: Troubleshooting workflow for low reaction yield.
Table 1: Impact of Key Parameters on Reaction Outcome
| Parameter | Sub-Optimal Condition | Observation | Recommended Action | Causality |
| Temperature | Too low for initiator | Slow or no reaction | Increase to match initiator's half-life (e.g., 70-80°C for AIBN) | Insufficient rate of radical generation to initiate the chain reaction. |
| Ethylene Pressure | < 2 atm | Low yield, unreacted C₈F₁₇I | Increase pressure incrementally (e.g., 4-8 atm) | Low ethylene concentration reduces the rate of the addition step relative to termination reactions. |
| Ethylene Pressure | > 15 atm | Increased telomer (C₁₂+) formation | Reduce pressure, increase C₈F₁₇I concentration | High ethylene concentration favors the addition of a second ethylene unit over chain transfer with C₈F₁₇I. |
| Oxygen | Present (poor degassing) | No product, rapid color change | Thoroughly degas all solvents and reagents | Oxygen is a diradical that rapidly quenches carbon radicals, terminating the chain reaction.[5] |
| Base for Elimination | Weak base (e.g., NaHCO₃) | Incomplete conversion of iodide | Use a strong base (KOH, t-BuOK) | The E2 elimination requires a strong base to efficiently abstract the proton alpha to the perfluoroalkyl chain. |
Optimized Experimental Protocol
This protocol is a representative procedure. All manipulations should be performed under an inert atmosphere using Schlenk techniques or in a glovebox.
Part A: Radical Addition (Formation of C₈F₁₇CH₂CH₂I)
-
Reactor Setup: To a 250 mL high-pressure stainless-steel reactor equipped with a magnetic stir bar, add 1-iodoperfluorooctane (54.6 g, 100 mmol) and 100 mL of anhydrous, degassed acetonitrile.
-
Initiator Addition: Add azobisisobutyronitrile (AIBN) (0.82 g, 5 mmol, 5 mol%).
-
Sealing & Purging: Seal the reactor. Purge the headspace by pressurizing with dry argon to 5 atm and venting three times to remove all oxygen.
-
Ethylene Introduction: Pressurize the reactor with ethylene gas to 6 atm.
-
Reaction: Place the reactor in a heating mantle set to 75°C and stir vigorously for 12 hours. The pressure will drop as ethylene is consumed; maintain the pressure at 5-6 atm by periodically re-pressurizing with ethylene.
-
Cool Down: After 12 hours, cool the reactor to room temperature and carefully vent the excess ethylene in a fume hood.
-
Workup: Open the reactor and transfer the solution to a round-bottom flask. Remove the acetonitrile under reduced pressure to yield the crude 1-iodo-1H,1H,2H-perfluorodecane as an oil or waxy solid. The crude product can be used directly in the next step.
Part B: Dehydroiodination (Formation of C₈F₁₇CH=CH₂)
-
Reaction Setup: Dissolve the crude product from Part A in 200 mL of ethanol in a 500 mL round-bottom flask equipped with a reflux condenser.
-
Base Addition: In a separate flask, dissolve potassium hydroxide (KOH) (8.4 g, 150 mmol) in 100 mL of ethanol. Slowly add the KOH solution to the stirring solution of the iodide at room temperature.[4]
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4 hours. Monitor the reaction by TLC or GC until the starting iodide is consumed.
-
Workup: Cool the reaction to room temperature. Pour the mixture into 500 mL of cold deionized water. The dense, fluorinated product will separate as a lower layer.
-
Purification: Transfer the mixture to a separatory funnel and collect the lower fluorochemical layer. Wash the organic layer with 10% HCl (1 x 50 mL), followed by saturated sodium bicarbonate solution (1 x 50 mL), and finally brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and remove any residual solvent.
-
Distillation: Purify the final product by vacuum distillation to yield this compound as a clear, colorless liquid.[4]
References
- 1. This compound | 21652-58-4 [chemicalbook.com]
- 2. This compound [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. CN1405209A - Fluoro organosilicon polymer preparation and application - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]
- 7. (Fluoro)alkylation of alkenes promoted by photolysis of alkylzirconocenes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC07061D [pubs.rsc.org]
- 8. (Fluoro)alkylation of alkenes promoted by photolysis of alkylzirconocenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Polymerization of 1H,1H,2H-Perfluoro-1-decene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the polymerization of 1H,1H,2H-Perfluoro-1-decene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing poly(this compound) and to provide actionable solutions for increasing polymer yield and quality. Fluoropolymers are a unique class of materials prized for their chemical inertness, thermal stability, and low surface energy, making them invaluable in advanced applications.[1][2] However, the synthesis of these materials can present challenges, including low yields and inconsistent results.[3]
This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Troubleshooting Guide: Low Polymerization Yield
Experiencing low or no yield is a common frustration in polymer synthesis. This section breaks down the most frequent causes for poor outcomes in this compound polymerization and provides systematic solutions.
Q1: My reaction shows low to no conversion of the monomer. What are the likely causes and how can I fix it?
This is often the most critical issue and typically points to problems with reaction initiation or the presence of inhibitors.
Potential Cause 1: Ineffective Initiation
The choice and handling of the radical initiator are paramount for a successful polymerization.[4]
-
Explanation: Free-radical polymerization relies on the thermal decomposition of an initiator (like Azobisisobutyronitrile, AIBN) to generate radicals that start the polymer chain. If the temperature is too low, the initiator will not decompose at a sufficient rate. Conversely, if the temperature is too high, the initiator will decompose too quickly, leading to a rapid burst of radicals that terminate each other instead of initiating polymer chains.
-
Solution:
-
Verify Initiator Choice: AIBN is a common choice, with a typical effective temperature range of 60-80 °C.[5] Ensure your chosen initiator's half-life is appropriate for your desired reaction temperature and duration.
-
Optimize Temperature: Maintain the reaction at a stable temperature within the optimal range for your initiator. Use an oil bath and temperature controller for precision.
-
Check Initiator Concentration: A typical initiator concentration is 0.1-1 mol% with respect to the monomer.[5] Too low a concentration results in slow or incomplete initiation, while too high a concentration can lead to premature termination and low molecular weight polymers.
-
Potential Cause 2: Presence of Reaction Inhibitors
Molecular oxygen is a potent inhibitor of free-radical polymerization.
-
Explanation: Oxygen is a diradical that readily reacts with the initiating or propagating radicals, forming stable peroxy radicals that do not continue the polymerization chain. This process, known as scavenging, effectively quenches the reaction. Impurities in the monomer or solvent can also act as inhibitors.
-
Solution:
-
Rigorous Degassing: The removal of dissolved oxygen from the reaction mixture is critical. This can be achieved by:
-
Freeze-Pump-Thaw Cycles: For the most effective oxygen removal, perform at least three freeze-pump-thaw cycles on the reaction mixture in a Schlenk flask.[5]
-
Inert Gas Bubbling: Bubble a dry, inert gas (high-purity argon or nitrogen) through the solution for a minimum of 30-60 minutes before heating.[5]
-
-
Monomer Purity: Ensure the this compound monomer is pure. If necessary, pass it through a column of basic alumina to remove any acidic impurities or stabilizers that could inhibit polymerization.
-
Use Anhydrous Solvents: Water can interfere with the reaction. Use high-purity, anhydrous solvents.
-
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low monomer conversion.
Q2: The polymerization works, but the yield is low and I'm getting mostly oligomers or low molecular weight polymer. What's going wrong?
This issue indicates that while initiation is occurring, the polymer chains are terminating prematurely.
Potential Cause 1: Chain Transfer Reactions
-
Explanation: A chain transfer reaction occurs when a growing polymer radical abstracts an atom (typically hydrogen) from another molecule, such as a solvent, monomer, or impurity.[6][7] This terminates the existing polymer chain and creates a new, small radical that starts a new, shorter chain. Certain solvents, especially those with easily abstractable protons, are known to be significant chain transfer agents.
-
Solution:
-
Solvent Selection: Choose a solvent with a low chain transfer constant. For fluorinated monomers, fluorinated solvents are often ideal. Alternatively, solvents like anisole or ethyl acetate can be used, but their potential for chain transfer should be considered.[5]
-
Monomer Purity: Ensure the monomer is free from impurities that could act as chain transfer agents.
-
Potential Cause 2: High Initiator Concentration
-
Explanation: An excessively high concentration of initiator radicals increases the probability of termination by recombination, where two growing chains meet and terminate each other.[1] This leads to a higher number of polymer chains, but each will have a lower average molecular weight.
-
Solution:
-
Reduce Initiator: Lower the initiator concentration to the lower end of the recommended range (e.g., 0.1-0.5 mol%). This will generate fewer chains that can grow to a larger size before terminating.
-
Key Parameters vs. Expected Outcome
| Parameter | To Increase Yield & MW | To Decrease MW | Potential Issue if Incorrect |
| Initiator Conc. | Decrease (0.1-0.5 mol%) | Increase ( > 1 mol%) | Too low: No initiation. Too high: Oligomers. |
| Temperature | Optimize for initiator | Increase (can induce transfer) | Mismatch with initiator half-life causes failure. |
| Monomer Purity | High (purified) | N/A | Impurities can inhibit or act as transfer agents. |
| Solvent Choice | Low transfer constant | High transfer constant | High transfer constant solvent limits MW. |
| Oxygen | Rigorously Exclude | N/A | Complete inhibition of polymerization. |
Frequently Asked Questions (FAQs)
Q1: What is the most suitable polymerization method for this compound?
For laboratory-scale synthesis, free-radical solution polymerization is often the most accessible and straightforward method.[5] It allows for good control over temperature and concentration. For industrial-scale production, aqueous emulsion polymerization is often preferred as it is more environmentally friendly than using large volumes of organic solvents and allows for easy recovery of the polymer.[8] However, emulsion polymerization requires careful selection of fluorinated surfactants to stabilize the polymer particles.[8][9]
Q2: How do I effectively purify the final poly(this compound)?
The standard method for purifying the polymer is through precipitation.
-
Explanation: The polymer is soluble in the reaction solvent, but insoluble in other liquids (non-solvents). By pouring the reaction mixture into a large excess of a non-solvent, the polymer will precipitate out of the solution, leaving unreacted monomer and initiator residues dissolved in the solvent/non-solvent mixture.
-
Procedure:
-
Once the reaction is complete, cool the solution to room temperature.
-
Slowly pour the viscous polymer solution into a beaker containing a large excess (e.g., 10x the volume of the reaction mixture) of a non-solvent, such as methanol, while stirring vigorously.[5]
-
The white, solid polymer will precipitate immediately.
-
Collect the polymer by filtration.
-
Wash the collected polymer with fresh non-solvent to remove any remaining impurities.[5]
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.[5]
-
Q3: What characterization techniques are essential for the synthesized polymer?
To confirm a successful polymerization and determine the quality of your product, the following techniques are recommended:
-
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): This is the primary technique used to determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer. A successful polymerization will show a significant increase in molecular weight compared to the monomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹⁹F NMR): NMR is used to confirm the polymer structure. In ¹H NMR, the disappearance of the vinyl proton signals from the monomer (typically around 5-6 ppm) and the appearance of broad signals corresponding to the polymer backbone indicate successful polymerization.[10] ¹⁹F NMR can confirm the integrity of the fluorinated side chain.[10]
Detailed Experimental Protocol: Solution Polymerization
This protocol provides a reliable method for the free-radical polymerization of this compound.
Materials:
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous Anisole (or other suitable solvent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask equipped with a magnetic stir bar
-
Condenser
-
Nitrogen or Argon gas line with bubbler
-
Oil bath with temperature controller
Workflow Diagram: Experimental Protocol
References
- 1. Suitable radicals and monomers to obtain innovative fluorinated polymers based on vinylidene fluoride and their applications [comptes-rendus.academie-sciences.fr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. materials.alfachemic.com [materials.alfachemic.com]
- 5. benchchem.com [benchchem.com]
- 6. The effect of fluorination on chain transfer reactions in the radical polymerization of oligo ethylene glycol ethenesulfonate monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. EP1432744B1 - Aqueous emulsion polymerization in the presence of ethers as chain transfer agents to produce fluoropolymers - Google Patents [patents.google.com]
- 9. CN101784571A - The method for preparing fluoropolymer by aqueous emulsion polymerization - Google Patents [patents.google.com]
- 10. CN1405209A - Fluoro organosilicon polymer preparation and application - Google Patents [patents.google.com]
- 11. 1H,1H,2H-パーフルオロ-1-デセン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. scbt.com [scbt.com]
- 13. This compound [webbook.nist.gov]
Technical Support Center: Synthesis of Fluorinated Monomers
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of fluorinated monomers. As a Senior Application Scientist, I understand the unique challenges and nuances that fluorine chemistry presents. The introduction of fluorine into a molecule can dramatically alter its biological properties, making fluorinated monomers highly valuable in pharmaceutical research and materials science.[1][2] However, the journey to a pure, well-characterized fluorinated monomer is often fraught with experimental hurdles.
This guide is designed to be your first point of reference when you encounter difficulties in the lab. It is structured not as a rigid manual, but as a dynamic troubleshooting resource, grounded in scientific principles and practical experience. Here, we will explore common problems, delve into their root causes, and provide actionable solutions to get your synthesis back on track.
Part 1: Safety First - Handling Fluorinating Reagents
Before we delve into the intricacies of synthesis, it is paramount to address the significant safety considerations associated with fluorination chemistry. Many fluorinating agents are highly reactive, toxic, and corrosive.[3][4] A thorough understanding of the hazards and proper handling procedures is non-negotiable.
Frequently Asked Safety Questions:
-
Q1: What are the primary hazards associated with common fluorinating agents like DAST, Selectfluor®, and elemental fluorine (F₂)?
-
A1: These reagents present a spectrum of dangers. Diethylaminosulfur trifluoride (DAST) is volatile, moisture-sensitive, and can disproportionate explosively when heated above 90°C.[5] Selectfluor®, while generally more stable, is a strong oxidizing agent.[6] Elemental fluorine (F₂) is an extremely reactive and toxic gas that can ignite many organic compounds on contact.[3][5][7] It is also corrosive to most materials and reacts violently with water to produce hydrofluoric acid (HF).[7]
-
-
Q2: What are the essential personal protective equipment (PPE) requirements for working with fluorinating agents?
-
A2: A multi-layered approach to PPE is crucial.[8] This includes:
-
Eye Protection: Chemical splash goggles and a face shield are mandatory, especially when there is a risk of splashing.[8][9]
-
Hand Protection: The correct glove selection is critical and depends on the specific fluorinating agent and solvent used.[8] Consulting the glove manufacturer's compatibility chart is essential. Double-gloving is often recommended.[8]
-
Body Protection: A flame-resistant lab coat is the minimum requirement.[8] For larger-scale work or with particularly hazardous reagents, a chemical-resistant apron or suit may be necessary.[8]
-
-
-
Q3: What should I do in case of accidental exposure to a fluorinating agent?
-
A3: Immediate and decisive action is critical.
-
Skin Contact: Promptly flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[3][7] For HF exposure, after the initial water flush, apply a 2.5% calcium gluconate gel to the area.[3][7][10] Seek immediate medical attention in all cases.[7][8]
-
Eye Contact: Immediately flush the eyes with water for a minimum of 15 minutes, holding the eyelids open.[7][8] Do not apply calcium gluconate gel to the eyes.[9] Seek immediate medical attention.[7][8]
-
Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, administer oxygen if you are trained to do so.[7][8] Seek immediate medical attention.[7][8]
-
-
Part 2: Troubleshooting Common Synthesis Problems
This section addresses specific issues you might encounter during the synthesis of fluorinated monomers, providing insights into the underlying chemistry and offering practical solutions.
Low or No Product Yield
-
Q4: My reaction is not proceeding, and I'm observing only starting material. What are the likely causes?
-
A4: Several factors could be at play:
-
Inactive Fluorinating Agent: Some fluorinating agents can degrade over time, especially if not stored under the proper conditions. For instance, nucleophilic fluoride sources like potassium fluoride (KF) can be deactivated by moisture.
-
Sub-optimal Reaction Temperature: Fluorination reactions can be highly sensitive to temperature.[6] Some may require elevated temperatures to overcome the activation energy, while for others, high temperatures can lead to decomposition of the starting material or product.[11]
-
Poor Solubility: The insolubility of a fluoride salt can lead to a lack of reactivity. For example, the low solubility of KF can be a limiting factor. The use of a phase-transfer catalyst, such as a crown ether, can significantly improve its solubility and nucleophilicity.[11]
-
-
-
Q5: I'm getting a low yield of my desired fluorinated monomer, along with a significant amount of a diene byproduct. What is happening and how can I fix it?
| Potential Cause | Scientific Rationale | Recommended Solution |
| Fluoride source is too basic | Highly basic nucleophilic fluorinating agents (e.g., TBAF) can act as a base, promoting E2 elimination over the desired SN2 substitution.[11] | Switch to a less basic fluoride source, such as cesium fluoride (CsF) or an amine-HF complex like triethylamine trihydrofluoride (Et₃N·3HF).[11] |
| High reaction temperature | Elimination reactions often have a higher activation energy than substitution reactions. At elevated temperatures, elimination can become the dominant pathway.[11] | Lower the reaction temperature. This will favor the substitution pathway.[11] |
| Inappropriate solvent | Polar aprotic solvents can enhance the basicity of the fluoride anion, favoring elimination. | Use a nonpolar solvent like toluene to suppress the elimination side reaction.[11] |
| Sterically hindered substrate | If the substrate is sterically hindered, the nucleophile may have difficulty accessing the reaction center, making elimination more favorable. | If possible, modify the substrate to reduce steric hindrance near the reaction site.[11] |
Poor Regioselectivity
-
Q6: My reaction is producing a mixture of constitutional isomers. How can I improve the regioselectivity?
-
A6: Poor regioselectivity is a common challenge, especially in reactions involving unsymmetrical substrates. The choice of catalyst and ligands is often the key to controlling where the fluorine atom is introduced. For example, in palladium-catalyzed allylic C-H fluorination, the use of specific bidentate phosphine ligands can provide high regioselectivity for the branched product.[11]
-
Part 3: Purification and Characterization FAQs
Obtaining a pure fluorinated monomer is as critical as the synthesis itself. Impurities can significantly impact downstream applications, such as polymerization.
-
Q7: I'm having difficulty purifying my fluorinated monomer. What are some common challenges and how can I overcome them?
-
A7: The unique properties of fluorinated compounds can make purification tricky.
-
High Volatility: Many low molecular weight fluorinated monomers are highly volatile, which can lead to product loss during solvent removal under reduced pressure. Careful control of the vacuum and temperature is essential.
-
Difficult Separation from Byproducts: The polarity of fluorinated compounds can be similar to that of certain byproducts, making chromatographic separation challenging. Experimenting with different solvent systems for column chromatography is often necessary.
-
Residual Water: Some fluorinated monomers are hygroscopic. Residual water can be detrimental to subsequent polymerization reactions. Drying the purified monomer over a suitable drying agent or using azeotropic distillation may be required.
-
-
-
Q8: What are the key analytical techniques for characterizing my fluorinated monomer?
-
A8: A combination of spectroscopic techniques is essential for unambiguous characterization:
-
¹⁹F NMR Spectroscopy: This is the most powerful tool for confirming the presence and chemical environment of fluorine atoms in your molecule.[12]
-
¹H and ¹³C NMR Spectroscopy: These techniques provide information about the overall structure of the monomer and the coupling between fluorine and adjacent protons or carbons.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized monomer.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Can be used to identify key functional groups in the molecule.[13]
-
-
Experimental Workflow & Decision Making
The following diagram illustrates a typical workflow for troubleshooting a low-yield fluorination reaction.
Caption: Troubleshooting workflow for low-yield fluorination reactions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Fluorinated monomer for polymer synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. Fluorination - Wordpress [reagents.acsgcipr.org]
- 5. BJOC - Flow microreactor synthesis in organo-fluorine chemistry [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 8. benchchem.com [benchchem.com]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of fluorinated monomer and formation of hydrophobic surface therefrom - RSC Advances (RSC Publishing) [pubs.rsc.org]
Preventing aggregation during 1H,1H,2H-Perfluoro-1-decene polymerization
Welcome to the technical support center for the polymerization of 1H,1H,2H-Perfluoro-1-decene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges, with a primary focus on preventing polymer aggregation.
Introduction
This compound is a fluorinated alkene monomer used in the synthesis of specialty polymers.[1][2] These fluoropolymers possess unique properties such as low surface energy, hydrophobicity, and high thermal and chemical stability, making them valuable in various applications, including coatings and biomedical devices.[3][4] However, the polymerization of this monomer can be challenging, with aggregation of the resulting polymer particles being a common issue. This guide provides a structured approach to understanding and mitigating aggregation during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation during the polymerization of this compound?
A1: Aggregation during the polymerization of fluorinated monomers like this compound is a complex issue stemming from several factors:
-
Poor Colloidal Stability: The growing polymer chains are inherently hydrophobic due to the perfluorinated tail. In aqueous polymerization systems (like emulsion or suspension), if the surfactant or stabilizer concentration is insufficient or its stabilizing action is ineffective, the polymer particles will tend to agglomerate to minimize their contact with the aqueous phase.[5]
-
High Polymerization Rate: A very rapid polymerization can lead to localized "hot spots" and high concentrations of polymer chains, overwhelming the stabilizer and promoting uncontrolled particle growth and fusion.
-
Inadequate Agitation: Insufficient mixing can lead to poor heat and mass transfer, creating non-uniform reaction conditions. This can result in areas with high monomer or initiator concentrations, leading to localized rapid polymerization and subsequent aggregation.
-
Solvent Incompatibility: In solution polymerization, if the growing polymer becomes insoluble in the chosen solvent, it will precipitate out of the solution, forming aggregates. The highly fluorinated nature of poly(this compound) makes solvent selection critical.[6]
-
Crystallinity of the Polymer: The resulting polymer, poly(1H,1H,2H-perfluorodecyl acrylate), can exhibit crystallinity, which may lead to the formation of small crystallites that can aggregate into larger particles.[7]
Q2: What type of polymerization technique is best suited to minimize aggregation?
A2: Emulsion polymerization is often the preferred method for producing fluoropolymers as it can yield stable aqueous dispersions of polymer particles.[8][9] In this technique, the monomer is emulsified in an aqueous phase with the aid of a surfactant. Polymerization occurs within the resulting micelles, leading to the formation of discrete, stabilized polymer particles. This method allows for good heat control and can produce high molecular weight polymers at a high polymerization rate. Suspension polymerization can also be used, but it typically results in larger particles and may require more vigorous agitation to prevent settling and aggregation.
Q3: How do I choose the right surfactant for emulsion polymerization?
A3: The choice of surfactant is critical for a successful emulsion polymerization of fluorinated monomers.[10]
-
Fluorinated Surfactants: These are highly effective because their fluorinated tails have a strong affinity for the growing fluoropolymer chains, providing excellent stabilization.[11] Ammonium perfluorooctanoate (APFO) has historically been a common choice, but due to environmental and health concerns, its use is being phased out.[10][12]
-
Non-Fluorinated Surfactants: To address the issues with fluorinated surfactants, research has focused on non-fluorinated alternatives.[10][13] These can include polyvinylphosphonic acid, polyacrylic acid, and polyvinyl sulfonic acid, and their salts.[13][14] Alkyl phosphonate surfactants have also shown promise.[10]
-
Polymerizable Surfactants (Surfmers): These are surfactants that can copolymerize with the monomer, becoming permanently incorporated into the polymer backbone.[15][16] This can improve the stability of the final latex and reduce the amount of free surfactant in the system.
Q4: What is the role of the initiator, and how does it affect aggregation?
A4: The initiator is a substance that generates reactive species (typically free radicals) to start the polymerization process.[17][18] The choice and concentration of the initiator are crucial as they influence the polymerization rate.[17]
-
Initiator Type: For emulsion polymerization, water-soluble initiators like ammonium persulfate (APS) or redox systems (e.g., APS/bisulfite) are commonly used.[8] Oil-soluble initiators, such as azobisisobutyronitrile (AIBN), are typically used in solution or suspension polymerization.[3]
-
Effect on Aggregation: If the initiator concentration is too high, it can lead to a very high polymerization rate, which can overwhelm the surfactant's ability to stabilize the newly formed polymer particles, resulting in aggregation. The stability of the initiator at the reaction temperature is also important; a more stable initiator will decompose more slowly, leading to a more controlled polymerization.[19]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving aggregation issues during the polymerization of this compound.
Problem: Visible Polymer Aggregates or Coagulum Formation
Initial Assessment:
-
Visual Inspection: Are there visible clumps, precipitates, or a significant amount of polymer stuck to the reactor walls or stirrer?
-
Particle Size Analysis: If a latex is formed, is the particle size distribution broad or multimodal, indicating the presence of aggregates?
Troubleshooting Workflow:
Caption: Troubleshooting workflow for aggregation.
Detailed Troubleshooting Steps & Explanations
| Potential Cause | Diagnostic Check | Corrective Action & Rationale |
| Insufficient Surfactant Concentration | Compare the surfactant concentration to established protocols. Is it below the critical micelle concentration (CMC) or the recommended range (typically 0.1-1% by weight based on the aqueous phase)?[8] | Action: Incrementally increase the surfactant concentration. Rationale: A higher surfactant concentration ensures more micelles are available for particle nucleation and provides better coverage of the growing polymer particles, enhancing electrostatic and/or steric stabilization and preventing them from coalescing. |
| Ineffective Surfactant | Is the chosen surfactant appropriate for fluorinated monomers? Hydrocarbon-based surfactants may not provide adequate stabilization. | Action: Switch to a more suitable surfactant. Consider a fluorinated surfactant (if permissible) or a non-fluorinated alternative specifically designed for fluoropolymer synthesis.[10][11][13] Polymerizable surfactants are also an excellent option.[15][16] Rationale: The surfactant's chemical structure must be compatible with the highly hydrophobic fluoropolymer to provide effective stabilization at the particle-water interface. |
| Excessive Initiator Concentration | Is the polymerization rate uncontrollably fast? This can be indicated by a rapid temperature increase. | Action: Reduce the initiator concentration or implement a semi-batch process where the initiator is fed over time. Rationale: A lower initiator concentration reduces the number of growing polymer chains initiated simultaneously, leading to a more controlled polymerization rate and allowing the surfactant to effectively stabilize the forming particles. |
| Inadequate Agitation | Is there evidence of poor mixing, such as polymer buildup on the reactor surfaces or settled solids? | Action: Increase the agitation speed and/or use a more efficient impeller design (e.g., a pitched-blade turbine). Rationale: Proper agitation ensures uniform distribution of monomer droplets, initiator, and heat, preventing localized areas of high reaction rates that can lead to aggregation. |
| Poor Solvent Choice (Solution Polymerization) | Does the polymer precipitate from the solution during the reaction? | Action: Select a solvent in which the resulting poly(this compound) is soluble. Fluorinated solvents are often required.[6][20] Rationale: Maintaining the polymer in solution throughout the polymerization process is essential to prevent precipitation and aggregation. |
| Monomer Impurities | Have you checked the purity of the this compound monomer? | Action: Purify the monomer, for example, by distillation, before use. Rationale: Impurities can sometimes act as cross-linking agents or interfere with the action of the stabilizer, leading to aggregation. |
Experimental Protocols
Protocol 1: Emulsion Polymerization with a Non-Fluorinated Surfactant
This protocol provides a starting point for the emulsion polymerization of this compound using a non-fluorinated surfactant system.
Materials:
-
This compound (monomer)
-
Polyvinyl alcohol (PVA) or a suitable non-ionic surfactant (stabilizer)
-
Ammonium persulfate (APS) (initiator)
-
Deionized water
-
Sodium bicarbonate (buffer)
Procedure:
-
Reactor Setup: To a jacketed glass reactor equipped with a mechanical stirrer, condenser, nitrogen inlet, and temperature probe, add deionized water and sodium bicarbonate.
-
Surfactant Dissolution: While stirring, add the polyvinyl alcohol and heat the mixture to 60°C to ensure complete dissolution.
-
Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization.
-
Monomer Addition: Add the this compound monomer to the reactor. Continue stirring to form a stable emulsion.
-
Initiation: Prepare a fresh solution of ammonium persulfate in deionized water. Add the initiator solution to the reactor to start the polymerization.
-
Polymerization: Maintain the reaction temperature at 70-80°C under a nitrogen atmosphere with continuous stirring for the desired reaction time (e.g., 4-6 hours).
-
Cooling and Characterization: Cool the reactor to room temperature. The resulting product should be a stable polymer latex. Characterize the latex for solid content, particle size, and molecular weight.
Process Flow Diagram:
Caption: Emulsion polymerization workflow.
References
- 1. This compound 99 21652-58-4 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.uwr.edu.pl [chem.uwr.edu.pl]
- 5. Strategies to incorporate a fluorinated acrylate monomer into polymer particles: from particle morphology to film morphology and anticorrosion properties - ProQuest [proquest.com]
- 6. Synthesis and Characterization of High-Performance Polymers Based on Perfluoropolyalkyl Ethers Using an Environmentally Friendly Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US7262246B2 - Emulsion polymerization of fluorinated monomers - Google Patents [patents.google.com]
- 9. Fluoropolymer: A Review on Its Emulsion Preparation and Wettability to Solid-Liquid Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. patents.justia.com [patents.justia.com]
- 11. PFAS - Wikipedia [en.wikipedia.org]
- 12. Are fluoropolymers really of low concern for human and environmental health and separate from other PFAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US8697822B2 - Polymerization of fluoropolymers using non-fluorinated surfactants - Google Patents [patents.google.com]
- 14. WO2007018783A2 - Polymerization of fluoropolymers using non-fluorinated surfactants - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Understanding the Role of Initiators in Polymerization [eureka.patsnap.com]
- 18. specialchem.com [specialchem.com]
- 19. mdpi.com [mdpi.com]
- 20. notes.fluorine1.ru [notes.fluorine1.ru]
Technical Support Center: Purification of Crude 1H,1H,2H-Perfluoro-1-decene
Welcome to the dedicated technical support guide for the purification of crude 1H,1H,2H-Perfluoro-1-decene (PFDE). This resource is designed for researchers, scientists, and drug development professionals who are working with this fluorinated alkene and require robust, field-proven methods for achieving high purity. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
I. Understanding the Compound: Key Physicochemical Properties
Before delving into purification techniques, it is crucial to understand the key properties of this compound. These properties dictate the most effective purification strategies.
| Property | Value | Source |
| Molecular Formula | C₁₀H₃F₁₇ | [1][2] |
| Molecular Weight | 446.10 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | [1] |
| Density | 1.677 g/mL at 25 °C | [1][3] |
| Refractive Index (n20/D) | 1.301 | [1][3] |
| Boiling Point | 143-145 °C (at atmospheric pressure) | [4] |
| Solubility | Insoluble in water | [3] |
II. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of crude PFDE.
Q1: What are the typical impurities found in crude this compound?
A1: The impurity profile of crude PFDE largely depends on its synthetic route. A common synthesis involves the dehydroiodination of 1H,1H,2H,2H-perfluorodecyl iodide.[3] Potential impurities include:
-
Unreacted Starting Material: 1H,1H,2H,2H-perfluorodecyl iodide.
-
Byproducts: Small amounts of isomeric olefins or elimination byproducts.
-
Color Impurities: The crude product may have a pale brown or yellow tint due to trace impurities.[3]
Q2: What is the most straightforward method for a first-pass purification of PFDE?
A2: For a simple and effective initial purification, a liquid-liquid extraction followed by a simple distillation is often sufficient to remove the bulk of polar impurities like residual base and alcohol solvents. Given the high density of PFDE, it will form the lower layer during aqueous workup.[3]
Q3: How can I assess the purity of my this compound?
A3: Gas Chromatography (GC) is the most common and effective method for determining the purity of PFDE.[3] For structural confirmation and to identify potential isomeric impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹⁹F NMR) is indispensable.[4]
Q4: Are there specific safety precautions I should take when handling and purifying PFDE?
A4: Yes. As with all per- and polyfluoroalkyl substances (PFAS), it is crucial to handle PFDE with appropriate safety measures.[2][5] This includes:
-
Working in a well-ventilated chemical fume hood.[6]
-
Wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles.[6][7]
-
Avoiding inhalation of vapors.
-
PFDE may cause skin and serious eye irritation, and may also cause respiratory irritation.[2]
III. Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of crude PFDE.
Issue 1: The distilled this compound is still impure, showing multiple peaks in the GC analysis.
Possible Cause 1: Co-boiling Impurities Some impurities may have boiling points very close to that of PFDE, making them difficult to separate by simple distillation.
Solution: Fractional Distillation For impurities with close boiling points, fractional distillation under reduced pressure is recommended. This technique enhances the separation efficiency by providing multiple theoretical plates. A vacuum of around 10 mmHg can be a good starting point to lower the boiling point and prevent potential thermal degradation.[8]
Possible Cause 2: Thermal Decomposition Although generally stable, prolonged heating at high temperatures can lead to the decomposition of fluorinated compounds.[8]
Solution: Vacuum Distillation Employing vacuum distillation will lower the boiling point of PFDE, reducing the risk of thermal decomposition.[8] It is crucial to use a well-controlled heating mantle and to avoid excessive temperatures.
Issue 2: Low recovery of purified this compound after purification.
Possible Cause 1: Product Holdup in the Apparatus Due to its high density and potential for adhesion, PFDE can be retained on the surfaces of the distillation apparatus, especially in small-scale purifications.[8]
Solution: Apparatus Rinsing After the distillation is complete, allow the apparatus to cool and then rinse it with a small amount of a volatile solvent (e.g., dichloromethane or a fluorinated solvent) to recover the adhered product. The solvent can then be carefully removed using a rotary evaporator.
Possible Cause 2: Inefficient Phase Separation During the initial workup, incomplete separation of the organic and aqueous layers can lead to product loss.
Solution: Use of a Separatory Funnel and Brine Wash Ensure a clean separation by using a separatory funnel. After the initial aqueous wash, a wash with a saturated sodium chloride solution (brine) can help to break any emulsions and further dry the organic layer, improving the separation.
Issue 3: The purified this compound has a persistent color.
Possible Cause: Non-volatile, Colored Impurities Some colored impurities may be non-volatile and will not be removed by distillation.
Solution: Flash Chromatography If distillation fails to remove the color, flash chromatography is an effective alternative. Given the non-polar nature of PFDE, a silica gel column with a non-polar eluent system (e.g., hexanes or heptanes) is a good starting point. For more challenging separations, a fluorinated stationary phase can offer unique selectivity for fluorinated compounds.[9][10]
IV. Experimental Protocols
This section provides detailed, step-by-step methodologies for the most common and effective purification techniques for crude this compound.
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is suitable for removing impurities with boiling points close to that of PFDE.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractional distillation column (e.g., Vigreux or packed column)
-
Distillation head with condenser and receiving flask
-
Vacuum source and gauge
-
Heating mantle and magnetic stirrer
-
Vacuum grease
Procedure:
-
Place the crude PFDE and a magnetic stir bar into the round-bottom flask.
-
Assemble the fractional distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Begin stirring and slowly apply vacuum. A pressure of approximately 10 mmHg is a good starting point.[8]
-
Once the desired pressure is stable, begin to gently heat the distillation flask.
-
Collect any low-boiling impurities as a forerun fraction in the initial receiving flask.
-
As the temperature approaches the expected boiling point of the product under the applied vacuum, change the receiving flask to collect the main fraction.
-
Continue distillation until the majority of the product has been collected, then stop heating and carefully release the vacuum.
Protocol 2: Purification by Flash Chromatography
This protocol is effective for removing non-volatile or highly polar impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Flash chromatography column
-
Eluent (e.g., hexanes, heptanes)
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
Procedure:
-
Prepare a silica gel slurry in the chosen eluent and pack the flash chromatography column.
-
Dissolve the crude PFDE in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the column.
-
Begin eluting with the mobile phase, collecting fractions in separate tubes or flasks.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified PFDE.
V. Visualization of Workflow
The following diagram illustrates a logical workflow for selecting the appropriate purification strategy for crude this compound.
Caption: Purification workflow for this compound.
VI. References
-
This compound | 21652-58-4. (2025). ChemicalBook. --INVALID-LINK--
-
Technical Support Center: Purification Strategies for Polar Fluorinated Compounds. (2025). Benchchem. --INVALID-LINK--
-
This compound. (n.d.). National Analytical Corporation. --INVALID-LINK--
-
Technical Support Center: Purification of Crude 1H,1H,2H,2H-Perfluoro-1-decanol. (2025). Benchchem. --INVALID-LINK--
-
Fluoro organosilicon polymer preparation and application. (n.d.). Google Patents. --INVALID-LINK--
-
An In-Depth Technical Guide to the Synthesis of 1H,1H,2H,2H-Perfluoro-1-decanol. (2025). Benchchem. --INVALID-LINK--
-
This compound. (n.d.). PubChem. --INVALID-LINK--
-
Working with fluorinated silica phases. (n.d.). SiliCycle. --INVALID-LINK--
-
Navigating the Unknown: A Technical Guide to the Safe Handling of 2-Fluoro-5-methylhex-3-ene. (2025). Benchchem. --INVALID-LINK--
-
This compound. (n.d.). NIST WebBook. --INVALID-LINK--
-
Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment. (n.d.). PMC - NIH. --INVALID-LINK--
-
Strategies for the Removal of Per- and Polyfluoroalkyl Substances: A Review. (2023). MDPI. --INVALID-LINK--
-
This compound. (n.d.). NIST WebBook. --INVALID-LINK--
-
Alkenes, C8-14 α-, δ-ω-perfluoro SDS, 97659-47-7 Safety Data Sheets. (n.d.). ECHEMI. --INVALID-LINK--
-
Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. (n.d.). [Source not available].
-
This compound. (n.d.). Santa Cruz Biotechnology. --INVALID-LINK--
-
Strategies for the Removal of Per- and Polyfluoroalkyl Substances: A Review. (2023). MDPI. --INVALID-LINK--
-
Removal of perfluoroalkyl and polyfluoroalkyl substances from tap water by means of point-of-use treatment: A review. (2024). PubMed. --INVALID-LINK--
-
Perfluorohexane. (n.d.). PubChem. --INVALID-LINK--
-
This compound. (n.d.). Synquest Labs. --INVALID-LINK--
-
Ruthenium-catalyzed Fluorination of Alkenes Supporting Information. (n.d.). The Royal Society of Chemistry. --INVALID-LINK--
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.). LCGC International. --INVALID-LINK--
-
Screening of PFAS compounds in wastewater using adsorbable organic fluorine with combustion ion chromatography (CIC). (n.d.). Thermo Fisher Scientific. --INVALID-LINK--
-
Safety data sheet. (2021). Daikin Chemicals. --INVALID-LINK--
-
SAFETY DATA SHEET. (2024). Sigma-Aldrich. --INVALID-LINK--
-
Separation of fluorinated hydrocarbons by distillation with hydrogen fluoride. (n.d.). Google Patents. --INVALID-LINK--
-
Removing Per- and PolyFluoroAlkyl Substances from Our Waters and Tuning Material Surface for Sequestration. (2024). ResearchGate. --INVALID-LINK--
-
Efficient Alkyl Fluorination of Alkenes. (2022). ChemistryViews. --INVALID-LINK--
-
Co-catalyzed Hydrofluorination of Alkenes: Photoredox Method Development and Electroanalytical Mechanistic Investigation. (2025). PMC - NIH. --INVALID-LINK--
-
Distillation process for fluorocarbons. (n.d.). Google Patents. --INVALID-LINK--
-
CAS 21652-58-4 this compound Chemical Report & Database. (n.d.). Market Publishers. --INVALID-LINK--
-
This compound CAS 21652-58-4. (n.d.). Lanhai Industry. --INVALID-LINK--
-
This compound. (n.d.). Analytical Standard Solutions (A2S). --INVALID-LINK--
References
- 1. nacchemical.com [nacchemical.com]
- 2. This compound | C10H3F17 | CID 88990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 21652-58-4 [chemicalbook.com]
- 4. CN1405209A - Fluoro organosilicon polymer preparation and application - Google Patents [patents.google.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. silicycle.com [silicycle.com]
Technical Support Center: Characterization of Impurities in 1H,1H,2H-Perfluoro-1-decene
Introduction: 1H,1H,2H-Perfluoro-1-decene (C₈F₁₇CH=CH₂) is a crucial fluorinated alkene used as a chemical intermediate in the synthesis of polymers, surfactants, and various specialty chemicals.[1][2] For researchers in materials science and drug development, ensuring the purity of this compound is paramount, as even trace impurities can significantly alter the physicochemical properties and reactivity of downstream products. This guide provides a structured, in-depth approach to identifying and characterizing potential impurities through a series of frequently asked questions and troubleshooting protocols.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile
Q1: What are the most common types of impurities I should expect in a sample of this compound?
A1: The impurity profile is almost always a direct reflection of the synthetic route used. The most common industrial synthesis involves the dehydroiodination of 1H,1H,2H,2H-perfluorodecyl iodide (C₈F₁₇CH₂CH₂I).[3] Therefore, impurities can be logically categorized based on their origin:
-
Starting Material Impurities: The most obvious impurity is the unreacted starting material, 1H,1H,2H,2H-perfluorodecyl iodide . Its presence indicates an incomplete reaction.
-
Reagent- and Solvent-Related Impurities: Residual solvents used during the reaction or purification, such as methanol or ethanol, may be present.[3][4]
-
By-products of the Synthesis:
-
Isomeric Impurities: Positional isomers (e.g., internal double bonds) can form under certain reaction conditions, although the terminal alkene is generally favored.
-
Elimination By-products: Depending on the base and conditions, side reactions could potentially lead to other elimination or substitution products.
-
Oligomers/Polymers: Fluoroalkenes can be prone to oligomerization, especially under thermal stress or in the presence of radical initiators.
-
-
Degradation Products: Although perfluorinated chains are highly stable, the hydrocarbon double bond can be susceptible to oxidation or other reactions upon prolonged exposure to air, light, or incompatible materials.[5]
Q2: Which analytical techniques are considered the gold standard for characterizing these impurities?
A2: A multi-technique approach is essential for unambiguous characterization. The primary methods include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for separating volatile and semi-volatile impurities from the main component. The mass spectrometer provides fragmentation patterns that are critical for structural elucidation.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁹F NMR: This is exceptionally powerful for analyzing fluorinated compounds.[7] Each unique fluorine environment produces a distinct signal, making it highly sensitive for detecting and quantifying fluorinated impurities, even at low levels.[8][9]
-
¹H NMR: This technique is crucial for analyzing the hydrocarbon part of the molecule (the -CH=CH₂ group) and identifying any proton-containing impurities.
-
-
Fourier-Transform Infrared Spectroscopy (FTIR): While less specific than GC-MS or NMR, FTIR is a quick and valuable tool for confirming the presence of key functional groups (e.g., the C=C double bond) and detecting certain impurities, like alcohols (from residual solvent) or carbonyls (from oxidation).
Section 2: Troubleshooting Guide - Common Experimental Issues
Q3: My GC-MS analysis shows several unexpected peaks. How can I begin to identify them?
A3: A systematic approach is key to turning raw data into actionable insights. Unidentified peaks can arise from contamination, column bleed, or actual sample impurities.
Troubleshooting Workflow:
-
System Validation: Before analyzing your sample, run a solvent blank (injecting only the solvent used to dissolve your sample). This helps identify any "ghost peaks" originating from syringe contamination, the inlet, or the column itself.[10]
-
Analyze the Mass Spectrum of Each Peak:
-
Look for the Molecular Ion (M⁺): For an impurity, this will be the peak with the highest mass-to-charge ratio (m/z) that corresponds to the intact molecule.
-
Examine the Fragmentation Pattern: Perfluoroalkyl chains have characteristic fragmentation patterns.[11] Look for losses of CF₃ (m/z 69), C₂F₅ (m/z 119), and other CₙF₂ₙ₊₁ fragments.[12][13] The NIST WebBook provides a reference mass spectrum for the pure compound, which is an invaluable comparison tool.[14]
-
Check for Isotope Patterns: If you suspect the presence of bromine or chlorine-containing impurities (less common, but possible depending on the synthesis), look for their characteristic isotopic patterns.
-
-
Correlate with Synthesis Pathway: Compare the molecular weights and fragmentation patterns of the unknown peaks with the potential impurities listed in Q1. For example, a peak with a molecular weight corresponding to the starting material (C₈F₁₇CH₂CH₂I) is a strong indicator of an incomplete reaction.
Caption: Logical workflow for troubleshooting unexpected peaks in GC-MS analysis.
Q4: I'm seeing poor peak shape (tailing or fronting) in my gas chromatogram. What are the likely causes?
A4: Poor peak shape compromises resolution and quantification, making impurity analysis unreliable. The causes can be chemical or physical.[15]
-
Peak Tailing: This is often caused by active sites in the analytical flow path (e.g., in the inlet liner or the column) that interact undesirably with the analyte.
-
Peak Fronting: This is a classic sign of column overload. The concentration of the sample injected onto the column is too high, saturating the stationary phase.
-
Solution: Dilute your sample. Alternatively, if using splitless injection, switch to a split injection with an appropriate split ratio (e.g., 50:1 or 100:1) to reduce the amount of sample reaching the column.[15]
-
Q5: My ¹⁹F NMR spectrum shows more signals than expected. How do I assign them?
A5: The complexity of ¹⁹F NMR spectra, with its large chemical shift range and complex coupling patterns, can be challenging but is also information-rich.[8]
-
Reference the Main Compound: First, identify the signals corresponding to the this compound. The CF₃ group will be a triplet around -81 ppm, and the various CF₂ groups will appear between approximately -114 and -126 ppm.
-
Look for Structural Analogues: An impurity that is structurally similar will have a similar, but slightly shifted, ¹⁹F NMR spectrum. For example, an isomeric impurity with the double bond in a different position will cause significant shifts in the signals of the nearby CF₂ groups.
-
Utilize 2D NMR: Advanced techniques like ¹H-¹⁹F HETCOR (Heteronuclear Correlation) can be invaluable. These experiments show correlations between specific protons and fluorine atoms, helping to piece together the structure of an unknown impurity by linking its proton and fluorine environments.[8]
-
Quantitative Analysis: Once identified, the relative concentration of an impurity can be determined by integrating its unique ¹⁹F NMR signals and comparing the integral to that of a known signal from the main compound.[8]
Section 3: Protocols and Data
Protocol: GC-MS Analysis for Impurity Profiling
-
Sample Preparation: Accurately prepare a solution of this compound at ~1 mg/mL in a high-purity solvent like ethyl acetate.[6]
-
GC System Configuration:
-
Column: Use a low- to mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) of 30 m length, 0.25 mm ID, and 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Set to 250°C with a split ratio of 50:1.
-
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 600.
-
Source Temperature: 230°C.
-
-
Data Analysis: Integrate all peaks in the total ion chromatogram (TIC). Identify the main peak and analyze the mass spectra of all minor peaks against spectral libraries (e.g., NIST) and the predicted impurity structures.
Data Table: Common Impurities and Their Mass Spectral Signatures
| Potential Impurity | Likely Origin | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| 1H,1H,2H,2H-Perfluorodecyl Iodide | Unreacted Starting Material | 573.99 | 574 (M⁺), 447 (M-I)⁺, 127 (I⁺), 69 (CF₃⁺) |
| Methanol / Ethanol | Residual Solvent | 32.04 / 46.07 | 31 (M-H)⁺ / 45 (M-H)⁺, 31 |
| Isomeric Fluoroalkene | Rearrangement By-product | 446.10 | 446 (M⁺), fragmentation pattern will differ subtly from the main compound depending on double bond position. |
Section 4: Concluding Remarks
The successful characterization of impurities in this compound relies on a logical, multi-faceted analytical strategy. By understanding the synthesis process, one can predict the most likely impurities. Combining the separation power of GC with the structural elucidation capabilities of MS and NMR provides the most comprehensive picture of sample purity. This guide serves as a foundational resource for troubleshooting common issues and interpreting complex analytical data, ultimately ensuring the quality and reliability of your research outcomes.
References
- 1. scbt.com [scbt.com]
- 2. pdf.marketpublishers.com [pdf.marketpublishers.com]
- 3. This compound | 21652-58-4 [chemicalbook.com]
- 4. CN1405209A - Fluoro organosilicon polymer preparation and application - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 11. notes.fluorine1.ru [notes.fluorine1.ru]
- 12. researchgate.net [researchgate.net]
- 13. well-labs.com [well-labs.com]
- 14. This compound [webbook.nist.gov]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 17. ssi.shimadzu.com [ssi.shimadzu.com]
Technical Support Center: Degradation Pathways of 1H,1H,2H-Perfluoro-1-decene-Based Polymers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H,1H,2H-Perfluoro-1-decene-based polymers. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to support your experimental work. Our goal is to equip you with the necessary knowledge to anticipate and address challenges related to the degradation of these specialized fluorinated polymers.
Introduction: Understanding the Stability of this compound-Based Polymers
Polymers derived from this compound, which can be described as a polyethylene backbone with pendant perfluorooctyl side chains, are valued for their unique properties conferred by the highly fluorinated moieties. These properties include low surface energy, hydrophobicity, and chemical resistance. However, like all polymeric materials, they are susceptible to degradation under certain environmental conditions. Understanding the degradation pathways is crucial for predicting their long-term performance, ensuring experimental accuracy, and assessing their environmental fate.
The stability of these polymers is largely attributed to the strength of the carbon-fluorine (C-F) bond.[1] However, the polymer backbone, containing carbon-carbon (C-C) and carbon-hydrogen (C-H) bonds, introduces potential sites for degradation. The primary degradation triggers for these polymers are thermal stress, chemical exposure, and photochemical irradiation.
This guide will delve into the specifics of these degradation pathways, provide practical troubleshooting for common experimental issues, and answer frequently asked questions to facilitate your research.
Frequently Asked Questions (FAQs)
General Stability
Q1: What are the primary factors that influence the degradation of this compound-based polymers?
A1: The degradation of these polymers is primarily influenced by three main factors:
-
Heat: High temperatures can induce chain scission and side-chain degradation.
-
Chemical Environment: Exposure to strong acids, bases, or oxidative agents can lead to chemical breakdown.[2]
-
UV Radiation: Photochemical degradation can be initiated by exposure to ultraviolet light, especially in the presence of oxygen.
Q2: How does the structure of this compound-based polymers affect their stability compared to other fluoropolymers like PTFE?
A2: While the perfluoroalkyl side chains provide excellent chemical and thermal resistance, the polyethylene-like backbone is a key point of difference from perfluorinated polymers like Polytetrafluoroethylene (PTFE). The C-H bonds in the backbone are more susceptible to chemical attack and thermal degradation than the C-F bonds that constitute the entirety of the PTFE backbone.[1] Therefore, polymers based on this compound are generally expected to have lower thermal stability than PTFE.
Thermal Degradation
Q3: What are the expected thermal degradation products of these polymers?
A3: Thermal degradation, particularly at elevated temperatures, is expected to proceed via random scission of the polymer backbone.[3] This can lead to the formation of a complex mixture of smaller polymer fragments. Additionally, side-chain reactions can occur, potentially leading to the release of volatile fluorinated compounds. Common degradation products of fluoropolymers, in general, include hydrogen fluoride (HF), carbonyl fluoride, and various perfluorinated carboxylic acids (PFCAs).[4] For polymers with fluorinated side-chains, the monomer, dimer, and other oligomers are also expected pyrolysis products.[3]
Q4: At what temperature does significant thermal degradation of this compound-based polymers begin?
A4: The onset of thermal degradation will depend on the specific polymer structure (e.g., homopolymer vs. copolymer, molecular weight) and the atmosphere (inert vs. oxidative). While specific data for this exact polymer is limited, analogous fluorinated acrylic polymers show significant degradation at temperatures between 450°C and 750°C.[3] It is crucial to perform thermogravimetric analysis (TGA) on your specific polymer to determine its thermal stability profile.
Chemical Degradation
Q5: Are these polymers susceptible to hydrolysis?
A5: The backbone of a homopolymer of this compound consists of carbon-carbon bonds, which are generally resistant to hydrolysis. However, if the polymer is a copolymer containing hydrolyzable linkages, such as esters or urethanes, it will be susceptible to hydrolytic degradation. For instance, fluorotelomer-based acrylate polymers are known to undergo ester hydrolysis, which can serve as a source of perfluoroalkyl carboxylates (PFCAs).[5] The rate of hydrolysis can be influenced by pH and temperature.[6]
Q6: How do these polymers behave in the presence of strong oxidizing agents?
A6: The polyethylene-like backbone is susceptible to oxidation, which can be initiated by heat, UV radiation, or chemical oxidants. Oxidative degradation can lead to chain scission and the formation of carbonyl groups along the polymer backbone. The strong carbon-fluorine bonds in the side chains are highly resistant to oxidation.[2]
Photochemical Degradation
Q7: What is the effect of UV radiation on these polymers?
A7: Exposure to UV radiation, particularly in the presence of oxygen (photo-oxidation), can lead to the degradation of the polymer backbone. This process can cause chain scission and cross-linking. The presence of fluorine atoms in the side chains can enhance the polymer's resistance to photodegradation compared to non-fluorinated polyolefins.[2]
Troubleshooting Guides
This section provides practical guidance for common issues encountered during the experimental study of the degradation of this compound-based polymers.
Thermal Analysis (TGA/DSC)
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly low degradation temperature in TGA. | 1. Presence of residual catalyst from polymerization. 2. Incomplete removal of low molecular weight oligomers. 3. Oxidative degradation due to air leaks in the TGA. | 1. Purify the polymer sample by precipitation or soxhlet extraction to remove impurities. 2. Ensure the TGA system is properly purged with an inert gas (e.g., Nitrogen, Argon) and check for leaks. 3. Run a blank TGA experiment to verify baseline stability. |
| Complex or multi-step degradation profile in TGA. | 1. The polymer is a copolymer with different thermal stabilities for each component. 2. Presence of additives or fillers in the polymer sample. 3. Different degradation mechanisms occurring at different temperatures. | 1. Analyze the polymer composition using techniques like NMR or FTIR. 2. If possible, obtain a pure polymer sample without additives. 3. Couple the TGA with a mass spectrometer (TGA-MS) or FTIR (TGA-FTIR) to identify the evolved gases at each degradation step. |
| Inconsistent DSC results (e.g., variable melting point). | 1. Polymorphism or different crystalline structures. 2. Variable thermal history of the samples. 3. Degradation during the DSC scan. | 1. Standardize the thermal history of all samples by a controlled heating and cooling cycle before the measurement scan. 2. Run the DSC under an inert atmosphere to prevent oxidative degradation. 3. Perform a second heating run to see if the thermal properties are consistent after the initial melt. |
Analysis of Degradation Products (Pyrolysis-GC/MS)
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of pyrolysis products in GC. | 1. Inappropriate GC column or temperature program. 2. Overloading of the GC column. | 1. Use a column suitable for the analysis of fluorinated compounds (e.g., a mid-polarity column). 2. Optimize the GC oven temperature program to improve the resolution of peaks. 3. Reduce the amount of sample pyrolyzed. |
| Difficulty in identifying peaks in the mass spectrum. | 1. Complex fragmentation patterns of fluorinated compounds. 2. Presence of background noise from the pyrolysis unit or GC column bleed. 3. Co-elution of multiple components. | 1. Look for characteristic fragment ions of perfluoroalkyl chains (e.g., m/z 69 [CF3+], 119 [C2F5+], 131 [C3F5+]).[7] 2. Run a blank pyrolysis-GC/MS analysis to identify background peaks. 3. Use a high-resolution mass spectrometer for more accurate mass determination and elemental composition analysis.[8] |
| Low or no detection of expected degradation products. | 1. The degradation temperature is too low to cause significant fragmentation. 2. Degradation products are too volatile or too heavy to be analyzed by the GC/MS system. 3. Adsorption of polar degradation products in the GC inlet or column. | 1. Increase the pyrolysis temperature. 2. For volatile products, consider using a headspace or purge-and-trap sampling method. For heavy products, consider techniques like MALDI-TOF MS. 3. Use a deactivated GC inlet liner and a column with appropriate inertness. |
Experimental Protocols & Methodologies
Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
-
Sample Preparation: Ensure the polymer sample is dry and free of solvents. A sample size of 5-10 mg is typically sufficient.
-
Instrument Setup:
-
Place the sample in a clean, tared TGA pan (platinum or ceramic).
-
Place the pan in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to remove any residual oxygen.
-
-
TGA Method:
-
Equilibrate the sample at a low temperature (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature above the expected degradation point (e.g., 800°C).
-
Record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset of degradation temperature (the temperature at which significant weight loss begins).
-
Determine the temperature of maximum degradation rate (from the peak of the derivative of the TGA curve).
-
Protocol 2: Analysis of Thermal Degradation Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
-
Sample Preparation: Place a small amount of the polymer sample (typically 0.1-0.5 mg) into a pyrolysis sample cup.
-
Instrument Setup:
-
Insert the sample cup into the pyrolyzer.
-
Set the pyrolysis temperature based on TGA data (a temperature within the main degradation region is a good starting point, e.g., 700°C).[7]
-
The pyrolyzer is interfaced with the GC inlet.
-
-
GC-MS Method:
-
GC Column: A capillary column suitable for separating a wide range of compounds, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.[7]
-
Oven Program: A typical program would start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature of around 300-320°C.[7]
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-600.
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram.
-
Analyze the mass spectrum of each peak to identify the corresponding degradation product by comparing with mass spectral libraries and interpreting the fragmentation patterns.
-
Visualizations
Degradation Pathways
Caption: Major degradation pathways for this compound-based polymers.
Experimental Workflow for Degradation Analysis
References
- 1. cswab.org [cswab.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. turi.org [turi.org]
- 5. Investigating the biodegradability of a fluorotelomer-based acrylate polymer in a soil-plant microcosm by indirect and direct analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decades-scale degradation of commercial, side-chain, fluorotelomer-based polymers in soils and water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass ... - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D3EM00438D [pubs.rsc.org]
- 8. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Achieving Defect-Free Spin-Coated 1H,1H,2H-Perfluoro-1-decene Films
Welcome to the technical support center for 1H,1H,2H-Perfluoro-1-decene film deposition. This guide is designed for researchers, scientists, and drug development professionals aiming to produce high-quality, uniform thin films using spin-coating techniques. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter, ensuring your experiments are both successful and repeatable.
Section 1: Material Properties & Solution Preparation
A foundational understanding of your material and its interaction with solvents is the first step toward a defect-free coating. This compound is a fluorinated alkene with properties that demand specific handling for optimal film formation.
Q1: What are the key properties of this compound relevant to spin coating?
Understanding the physical properties of this compound is critical for predicting its behavior during the spin-coating process. Its high density and low surface tension, characteristic of fluorinated compounds, directly influence fluid dynamics and substrate wetting.
| Property | Value | Significance in Spin Coating |
| Chemical Formula | C₁₀H₃F₁₇[1] | Indicates a highly fluorinated structure, leading to low surface energy (hydrophobic and oleophobic properties).[2] |
| Molecular Weight | 446.10 g/mol [3][4] | Influences solution viscosity and evaporation characteristics. |
| Physical Form | Liquid[4] | Ready for dissolution without prior melting. |
| Density | ~1.677 g/mL at 25 °C | A high density means greater centrifugal force is exerted at a given spin speed, affecting film thinning. |
| Refractive Index | ~1.301 (20/D)[4] | Useful for non-contact film thickness measurements via ellipsometry or reflectometry. |
| Boiling Point | 146–147 °C[5] | Indicates low volatility, requiring consideration for solvent removal during and after spinning. |
| Solubility | Insoluble in water. | Requires selection of appropriate organic or fluorinated solvents. |
Q2: Which solvents are suitable for preparing a this compound solution?
The choice of solvent is arguably the most critical parameter in solution-based deposition. Perfluorinated compounds are known for their unique solubility characteristics, often being both hydrophobic and oleophobic.[2] This necessitates solvents that can effectively solvate the fluorinated chains.
Recommended Solvents:
-
Hydrofluoroethers (HFEs): These are excellent choices due to their ability to dissolve fluorinated compounds while having favorable properties for spin coating.
-
3M™ Novec™ 7100 (methoxy-nonafluorobutane): This HFE is a prime candidate. It is non-flammable, has a low viscosity (0.6 mPa·s), a moderate boiling point (61 °C), and low surface tension, which promotes good wetting and uniform spreading.[6][7][8] Its relatively fast evaporation rate helps "lock in" the film thickness during spinning.[9]
-
-
Perfluorinated Solvents: Solvents like perfluorohexane or perfluorooctane can also be effective but may have very high volatility and environmental concerns.
-
Conventional Solvents (with caution): Some fluorinated materials show limited solubility in solvents like acetone or specific alcohols.[10][11] However, for a highly fluorinated molecule like this compound, HFEs are the superior starting point to avoid solubility issues that can lead to aggregation and defects.[12]
Protocol for Solution Preparation:
-
Select a suitable solvent, such as 3M™ Novec™ 7100.
-
Determine the target concentration. For thin films, concentrations of 0.1% to 5% (w/v) are a common starting point.[10]
-
Dissolve the this compound in the solvent. Use a magnetic stirrer or gentle sonication to ensure the solution is completely homogenous.
-
Filter the solution immediately before use through a 0.2 µm syringe filter (PTFE is a suitable filter material for these solvents). This step is non-negotiable and is the most effective way to prevent defects caused by particulate contamination.[10][13][14]
Section 2: The Spin-Coating Workflow: A Step-by-Step Protocol
A successful coating is the result of a meticulously controlled process. Each step, from cleaning the substrate to the final annealing, builds upon the last.
Detailed Experimental Protocol
2.1: Substrate Preparation & Cleaning (Critical First Step) The quality of the substrate surface dictates the adhesion and uniformity of the final film. An atomically clean and well-prepared surface is essential.[6][15]
-
Initial Solvent Clean: Sequentially sonicate the substrate in acetone, then isopropyl alcohol (IPA) for 10-15 minutes each to remove organic residues.[10][16]
-
Rinse: Thoroughly rinse with deionized (DI) water.
-
Dry: Dry the substrate using a stream of high-purity nitrogen gas.[17]
-
Surface Activation (Recommended): Treat the substrate with oxygen plasma or a UV-Ozone cleaner for 5-10 minutes.[18] This step serves two purposes: it removes the final monolayer of organic contaminants and it increases the surface energy by creating hydroxyl (-OH) groups, which can improve the wetting of the fluorinated solution and enhance film adhesion.[15][18]
2.2: Spin-Coating Process Parameters The spin coater settings control the film thickness and uniformity. A multi-step process is often recommended.[13]
-
Mount Substrate: Securely place the cleaned substrate on the spin coater chuck. Ensure it is centered.
-
Dispense Solution: Using a filtered syringe, dispense a small puddle of the this compound solution onto the center of the stationary substrate (static dispense). The volume should be sufficient to cover the substrate during the initial spread.
-
Initiate Spin Program: A typical two-stage program is effective:
-
Spread Stage: Ramp to a low speed (e.g., 500 rpm) for 5-10 seconds. This allows the solution to spread evenly across the substrate through centrifugal force.[11]
-
Thinning Stage: Rapidly accelerate to the final spin speed (e.g., 1500-4000 rpm) and hold for 30-60 seconds.[11] The majority of solvent evaporation and film thinning occurs in this stage.[9] The final thickness is inversely proportional to the square root of the spin speed.[9]
-
-
Stop and Remove: Gently stop the rotation and carefully remove the substrate.
2.3: Post-Deposition Annealing Annealing (baking) is crucial for removing residual solvent and improving the structural quality and adhesion of the film.[10]
-
Transfer to Hotplate: Immediately transfer the coated substrate to a calibrated hotplate in a clean environment.
-
Bake: Heat the substrate to a temperature of 80-120 °C.[10] The optimal temperature should be above the boiling point of the solvent but well below the decomposition temperature of the material.
-
Hold: Maintain the temperature for 10-30 minutes to ensure all solvent has evaporated.
-
Cool: Allow the substrate to cool slowly to room temperature before characterization.
Section 3: Troubleshooting Common Defects
Even with a robust protocol, defects can occur. This section provides a systematic approach to identifying and resolving common issues.
Q3: How do I eliminate Pinholes and Comet Streaks in my film?
Symptom: You observe small, circular voids (pinholes) or radial lines originating from a central point (comets) on the film surface.
Root Cause Analysis: These defects are almost always caused by particulate matter either on the substrate or in the coating solution, which disrupts the laminar flow of the liquid during spinning.[2][8][14][15] Pinholes can also result from trapped microbubbles or localized dewetting due to surface contaminants.
Solutions Checklist:
-
Re-evaluate Your Cleaning Protocol: Ensure your substrate cleaning is rigorous. If problems persist, incorporate a plasma or UV-Ozone cleaning step as described in Protocol 2.1.[18]
-
Filter Your Solution Without Fail: Always filter the solution through a ≤ 0.2 µm syringe filter immediately before dispensing.[10][14] This is the single most effective preventative measure.
-
Improve Environmental Control: Perform all steps (solution preparation, coating, and annealing) in a clean, controlled environment like a laminar flow hood or glovebox to minimize airborne particle contamination.[8][14] Monitor and control humidity, as moisture can sometimes cause solution components to precipitate.[14]
-
Degas the Solution: If you suspect microbubbles, gently sonicate the solution for a few minutes before filtering to help them dissipate.
-
Check Dispense Technique: Ensure the dispense tip does not touch the substrate and that the dispense is smooth and centered.
Q4: Why is my film non-uniform or showing incomplete coverage?
Symptom: The film thickness varies across the substrate, or areas of the substrate remain uncoated. This can manifest as swirls, streaks, or bare patches.
Root Cause Analysis: Non-uniformity often stems from issues with how the fluid wets and spreads across the substrate. This can be caused by insufficient solution volume, poor surface wetting (high contact angle), an off-center dispense, or an inappropriate spin speed.[8][11] Streaks can also be caused by surface tension gradients as the solvent evaporates, a phenomenon known as the Marangoni effect.
Solutions Checklist:
-
Optimize Dispense Volume: Ensure you are dispensing enough solution to cover the entire substrate during the initial low-speed spread step.
-
Improve Surface Wettability: The low surface energy of fluorinated solutions can lead to poor wetting on some substrates. A plasma or UV-Ozone treatment to increase the substrate's surface energy is highly effective.[18]
-
Verify Substrate Centering and Leveling: Ensure the substrate is perfectly centered and the spin coater chuck is level. An off-center substrate will result in asymmetrical forces and a non-uniform coating.[6]
-
Adjust Spin Program:
-
Solvent Selection: If Marangoni-induced streaks persist, consider a solvent with a different evaporation rate. Slower evaporation can sometimes allow surface tension gradients to relax. However, this must be balanced, as very slow evaporation can worsen edge bead effects.[12]
Q5: How can I minimize the "edge bead" on my films?
Symptom: A thickened rim of material forms at the outer edge of the substrate.
Root Cause Analysis: The edge bead is a result of surface tension. As the fluid flows radially outward, surface tension causes it to cling to the edge of the substrate rather than being thrown off cleanly.[2][14] This effect is more pronounced with more viscous solutions or on substrates with sharp edges.[2]
Solutions Checklist:
-
Optimize Solution Viscosity: If possible, use a lower concentration to reduce the solution viscosity. Thinner solutions are thrown off the edge more easily.
-
Use a Multi-Step Spin Program: A final, high-speed spin step for a short duration can sometimes help remove excess material at the edge.
-
Edge Bead Removal (Advanced): Some systems allow for an automated edge bead removal step, where a solvent is precisely dispensed near the edge of the spinning substrate to dissolve the bead.
-
Substrate Shape: Be aware that square or rectangular substrates will always have significant edge and corner bead effects due to turbulent airflow at the corners.[14] Using a recessed chuck can help mitigate this by improving the aerodynamics.
Section 4: Frequently Asked Questions (FAQs)
-
Q: How does spin speed affect film thickness?
-
Q: What is the difference between static and dynamic dispense?
-
A: In a static dispense , the solution is deposited onto a stationary substrate before spinning begins. In a dynamic dispense , the solution is deposited while the substrate is already rotating at a low speed (e.g., 500 rpm). Dynamic dispense often uses less material and can prevent issues related to premature solvent evaporation before the spin starts, leading to better uniformity.[14]
-
-
Q: Why is annealing necessary after coating?
-
A: Annealing, or post-coating baking, serves three primary functions: (1) It removes any residual solvent trapped in the film, which is critical for achieving the material's true properties.[10] (2) It can improve the film's density and structural order.[7] (3) It enhances the adhesion of the film to the substrate.[10]
-
-
Q: How does humidity affect the coating process?
-
A: High ambient humidity can introduce water vapor into the spin-coating environment. For some solutions, this can cause components to precipitate or can alter the solvent evaporation rate, leading to defects like roughness or microcracking.[14] It is crucial to work in a controlled environment.
-
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. reddit.com [reddit.com]
- 3. 3m.com [3m.com]
- 4. besttechnologyinc.com [besttechnologyinc.com]
- 5. benchchem.com [benchchem.com]
- 6. Effect of hydro-oleophobic perfluorocarbon chain on interfacial behavior and mechanism of perfluorooctane sulfonate in oil-water mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sds.chemtel.net [sds.chemtel.net]
- 8. researchgate.net [researchgate.net]
- 9. ossila.com [ossila.com]
- 10. Polytetrafluoroethylene - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. Influence of DMSO Non-Toxic Solvent on the Mechanical and Chemical Properties of a PVDF Thin Film | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Perfluorooctanoic acid - Wikipedia [en.wikipedia.org]
- 16. Solvent vapor control for optimal thick-film spin coating - Brewer Science [brewerscience.com]
- 17. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex NMR Spectra of Fluorinated Compounds
Welcome to the technical support center for NMR analysis of organofluorine compounds. As a Senior Application Scientist, I understand that while ¹⁹F NMR is an incredibly powerful tool, the spectra it produces can often be dauntingly complex. Fluorine's unique nuclear properties—high sensitivity, 100% natural abundance, and a vast chemical shift range—are a double-edged sword, providing immense detail but also potential for confusion.[1][2][3][4]
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. My goal is not just to provide solutions, but to explain the underlying principles, enabling you to make informed decisions in your own work. We will move from fundamental challenges in spectral interpretation to advanced 2D NMR strategies for complete structural elucidation.
Part 1: FAQs - Understanding the Fundamentals
This section addresses the most common questions regarding the unique nature of fluorine NMR spectra.
Question 1: Why is the chemical shift range in ¹⁹F NMR so much larger than in ¹H NMR, and why are the shifts so sensitive to the molecular environment?
Answer: The ¹⁹F nucleus has a chemical shift dispersion that can span over 800 ppm, compared to the ~15 ppm range typical for ¹H NMR.[1][3] This extreme sensitivity arises from the electronic environment of the fluorine atom. Unlike protons, which are primarily influenced by diamagnetic shielding, fluorine's chemical shifts are heavily affected by the paramagnetic shielding term. This term is dependent on the contribution of electronic excited states to the magnetic field experienced by the nucleus.[2]
Senior Scientist's Insight: Think of the nine electrons surrounding a fluorine nucleus.[2] Small changes in molecular structure, solvent, or temperature can significantly alter the accessibility and energy of its electronic orbitals. This modulates the paramagnetic shielding, causing large changes in the observed chemical shift. This is why ¹⁹F NMR is an excellent probe for studying subtle conformational changes, protein-ligand binding, and environmental effects.[2][5] For instance, simply changing the solvent from H₂O to D₂O can shift a ¹⁹F resonance by up to 0.25 ppm, a significant change that reflects the nucleus's solvent exposure.[6]
Data Presentation: Typical ¹⁹F Chemical Shift Ranges
The following table provides approximate chemical shift ranges for common organofluorine moieties, referenced against CFCl₃ at 0.00 ppm.
| Type of Compound/Moiety | Typical Chemical Shift Range (ppm) |
| Acyl Fluorides (-C(O)F) | +20 to -70 |
| Trifluoromethyl (-CF₃) | -50 to -90 |
| Difluoromethylene (-CF₂-) | -70 to -140 |
| Aromatic Fluorides (Ar-F) | -100 to -180 |
| Fluoromethine (>CHF) | -120 to -240 |
| Aliphatic Fluorides (-CH₂F) | -200 to -220 |
Source: Adapted from data found in various sources.[1][7][8][9] Note that these values can vary significantly with molecular context.
Question 2: My spectra show complex multiplet patterns. How do I begin to interpret the various J-couplings involving fluorine?
Answer: Fluorine (¹⁹F) is a spin-½ nucleus and readily couples to other NMR-active nuclei, including protons (¹H), carbon-13 (¹³C), and other fluorine atoms. These couplings can occur over multiple bonds, and their magnitudes are often larger and more variable than ¹H-¹H couplings, leading to complex spectra.[1]
Senior Scientist's Insight: The key to interpretation is recognizing the different types of couplings and their typical magnitudes.
-
¹H-¹⁹F Coupling (J-HF): These are very common. Geminal couplings (²J-HF) can be as large as 50 Hz, while vicinal (³J-HF) and long-range couplings are also frequently observed.[1]
-
¹³C-¹⁹F Coupling (J-CF): Direct one-bond couplings (¹J-CF) are very large, often 240-320 Hz.[10] Couplings over two or more bonds are smaller but still significant.
-
¹⁹F-¹⁹F Coupling (J-FF): These couplings can be exceptionally large and occur over many bonds (up to 5J or more is common), contributing significantly to spectral complexity.[1] Geminal couplings (²J-FF) can approach 300 Hz.[11]
Because of the large magnitude of these couplings, spectra can often exhibit "second-order effects" (e.g., non-first-order splitting, "roofing") when the chemical shift difference between two coupled nuclei (in Hz) is not much larger than their coupling constant.
Data Presentation: Typical J-Coupling Constant Magnitudes
| Coupled Nuclei | Number of Bonds | Example Compound Type | Typical J-Value (Hz) |
| ¹⁹F-¹³C | 1 | CF₄ | 240 - 320 |
| ¹⁹F-¹⁹F | 2 (geminal) | CF₂=CF₂ | 220 - 250 |
| ¹⁹F-¹H | 2 (geminal) | CH₂F-R | 45 - 50 |
| ¹⁹F-³¹P | 1 | PF₃ | 700 - 1200 |
| ¹⁹F-¹H | 3 (vicinal) | F-C-C-H | 5 - 10 |
| ¹⁹F-¹⁹F | 4 | CHF=CF₂ | 5 - 12 |
| ¹⁹F-¹H | 4+ (long-range) | Aromatic Systems | 0.5 - 3.0 |
Source: Adapted from Alfa Chemistry.[10]
Part 2: Troubleshooting Guide - Acquisition & Interpretation
This section provides actionable solutions to common problems encountered during NMR experiments on fluorinated compounds.
Problem 1: My ¹H spectrum is uninterpretable due to extensive splitting from fluorine coupling.
Answer: This is a classic problem when analyzing fluorinated molecules. The numerous and often large ¹H-¹⁹F couplings can broaden signals and create complex multiplets that obscure the underlying proton chemical shifts and ¹H-¹H couplings. The most direct solution is to run a ¹H{¹⁹F} decoupled experiment .[12]
Senior Scientist's Insight: In a ¹H{¹⁹F} experiment, a broad-spectrum radiofrequency pulse is applied at the ¹⁹F resonance frequency while the ¹H spectrum is acquired. This rapidly flips the ¹⁹F spins, effectively averaging their magnetic coupling to the protons to zero. The result is a simplified ¹H spectrum showing only ¹H-¹H couplings, making it directly comparable to the spectrum of a non-fluorinated analogue.[13]
However, implementing this can be challenging because the resonance frequencies of ¹H and ¹⁹F are very close. This requires specialized hardware, such as a dual-tuned probe or a broadband probe capable of reaching ¹⁹F frequencies, along with appropriate filters to prevent signal bleed-over.[12]
Workflow Diagram: Simplifying a Complex ¹H Spectrum
Caption: Troubleshooting workflow for a complex proton NMR spectrum.
Experimental Protocol: Acquiring a ¹H{¹⁹F} Decoupled Spectrum
-
Initial Setup: Acquire standard 1D ¹H and 1D ¹⁹F spectra of your sample to determine the exact chemical shift ranges (o1p for ¹H, o2p for ¹⁹F) and ensure the sample is properly shimmed.[14]
-
Load Decoupling Pulse Program: In your spectrometer software (e.g., TopSpin), create a new experiment and load a parameter set designed for ¹⁹F decoupling during ¹H acquisition (e.g., zghfigqn on Bruker systems).[14]
-
Set Frequencies:
-
The transmitter frequency for channel 1 (f1) will be centered on the proton spectrum (defined by o1p).
-
The decoupling frequency for channel 2 (f2) must be centered on the fluorine spectrum (o2p).[14]
-
-
Set Decoupling Power: The power level for the decoupling channel (e.g., pl12 on Bruker) must be calibrated to provide sufficient bandwidth to cover all ¹⁹F signals. This is a critical step; insufficient power will result in incomplete decoupling. Consult your instrument's manual or facility manager for calibration procedures.
-
Acquisition: Set standard parameters like relaxation delay (d1), number of scans (ns), and acquisition time (aq). Run the experiment (zg).[14]
-
Processing: Fourier transform the resulting FID. The spectrum should show simplified multiplets where all ¹H-¹⁹F couplings have been removed.
Problem 2: I see multiple fluorine signals. How can I determine which protons are coupled to which fluorines?
Answer: When through-bond connectivity is unclear, a 2D heteronuclear correlation experiment is the most powerful tool. The primary experiment for this purpose is the ¹H-¹⁹F Heteronuclear Correlation (HETCOR) or similar sequences like HSQC and HMQC.[15][16] These experiments generate a 2D map with one axis for ¹H chemical shifts and the other for ¹⁹F chemical shifts. A cross-peak appears at the coordinates corresponding to a proton and a fluorine atom that are J-coupled.
Senior Scientist's Insight: While several pulse sequences can achieve this correlation (HETCOR, HSQC, HMQC, hetero-COSY), studies have shown that HETCOR often provides the best combination of sensitivity and resolution for ¹H-¹⁹F correlations.[15][16] These experiments are designed to detect correlations over a specific coupling constant range. You can optimize the experiment to preferentially detect smaller, long-range couplings or larger, short-range couplings by adjusting the evolution delays in the pulse sequence.[17] This makes it a versatile tool for mapping out the entire H-F framework of your molecule.
Problem 3: I suspect two groups are close in space, but there's no obvious J-coupling. How can I confirm their spatial proximity?
Answer: This is a question of through-space correlation, not through-bond. The definitive experiment is the Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment. A ¹H-¹⁹F HOESY provides correlations between protons and fluorine nuclei that are close in space (typically < 5 Å), regardless of whether they are connected through bonds.[18][19]
Senior Scientist's Insight: The Nuclear Overhauser Effect (NOE) is a phenomenon where saturating one spin population affects the intensity of another spin population if they are close in space. HOESY is the 2D heteronuclear version of this experiment.[2] A cross-peak in a ¹H-¹⁹F HOESY spectrum is direct evidence of spatial proximity and is invaluable for determining stereochemistry and conformation. For simpler cases with only a few key interactions to probe, a 1D selective HOESY experiment can be much faster than acquiring a full 2D spectrum.[18]
Logic Diagram: Choosing the Right 2D NMR Experiment
Caption: Decision tree for selecting advanced NMR experiments.
Problem 4: My baseline is rolling, and my integrals are inaccurate, especially in quantitative ¹⁹F NMR (qNMR).
Answer: Baseline and integration issues in ¹⁹F NMR are common due to the very wide spectral range.[1] A broad, rolling baseline is often caused by signal from fluorinated materials in the NMR probe itself (e.g., Teflon components). Additionally, the wide spectral width required can lead to challenges in setting the receiver gain correctly and can accentuate imperfections in the pulse shape, leading to baseline distortions.
Senior Scientist's Insight: For accurate quantitative ¹⁹F NMR, meticulous setup is crucial.
-
Use a Background Scan: Before running your sample, acquire a spectrum of an empty NMR tube. This "background" scan can sometimes be subtracted from your sample spectrum to remove probe-related signals, although this is not always perfect.
-
Optimize Acquisition Parameters: Ensure the spectral width (SW) is just large enough to contain all signals of interest plus a clean baseline on both sides. A needlessly large SW can worsen baseline issues. Use a sufficiently long relaxation delay (d1), typically 5 times the longest T1 relaxation time of the signals of interest, to ensure full relaxation and accurate integration.
-
Choose an Appropriate Reference: For qNMR, a certified reference material (CRM) with a known concentration and a signal that does not overlap with your analyte is essential.[8]
-
Processing: Use a high-order polynomial function (e.g., Bernstein polynomial) for baseline correction, but apply it cautiously and only to regions of the spectrum devoid of real signals.
Part 3: Advanced Topics & Protocols
Experimental Protocol: Acquiring a Standard 2D ¹H-¹⁹F HETCOR Spectrum
This protocol provides a general workflow for setting up a phase-sensitive, gradient-selected HETCOR experiment.
-
Prerequisite Scans: Acquire and process standard 1D ¹H and 1D ¹⁹F spectra. Note the spectral widths (in ppm and Hz) and transmitter offsets (o1p for ¹H, o2p for ¹⁹F).
-
Load HETCOR Parameter Set: Create a new 2D experiment and load a standard HETCOR parameter set (e.g., hetcorfph on Agilent/Varian or a gradient-selected hsqcedetgpsisp2.3 adapted for F-H on Bruker).
-
Set Spectral Dimensions:
-
F2 (Direct Dimension, ¹⁹F): Set the transmitter offset (o2p) and spectral width (sw) based on your 1D ¹⁹F spectrum.
-
F1 (Indirect Dimension, ¹H): Set the transmitter offset (o1p) and spectral width (sw1) based on your 1D ¹H spectrum.
-
-
Optimize for Coupling Constant: The key parameter is the delay for polarization transfer, which is optimized based on the expected ¹J(HF) or ⁿJ(HF) coupling constant. This delay is often set as 1/(2*J). For a general survey experiment to see a range of couplings, a value optimized for ~10-15 Hz is a good starting point to see 2-4 bond couplings. For specific one-bond correlations, a larger J value would be used.
-
Set Acquisition Parameters:
-
Number of Scans (ns): Set to a multiple of 4 or 8 for proper phase cycling.
-
Number of Increments (ni): This determines the resolution in the F1 (¹H) dimension. A value of 256 is a reasonable starting point.
-
Relaxation Delay (d1): Set to 1-1.5 seconds for typical small molecules.
-
-
Acquisition & Processing: Start the acquisition. After completion, the data is processed with a 2D Fourier transform. Typically, a sine-bell or squared sine-bell window function is applied in both dimensions before transformation to improve resolution. Phase correction will be required in both dimensions.
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. biophysics.org [biophysics.org]
- 3. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 4. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 5. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. learning.sepscience.com [learning.sepscience.com]
- 9. 19F [nmr.chem.ucsb.edu]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. University of Ottawa NMR Facility Blog: 1H with 19F Decoupling [u-of-o-nmr-facility.blogspot.com]
- 13. How simultaneous decoupling of 1H and 19F can help to simplify crowded 13C spectra - A Multi-nuclei case study on 5-Bromo-1,2,3-trifluorobenzene without the need of user intervention - Magritek [magritek.com]
- 14. AVANCE Tutorial: 1D 19F-Decoupled 1H spectrum [imserc.northwestern.edu]
- 15. Comparison of 1H-19F two-dimensional NMR scalar coupling correlation pulse sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of 1H–19F two‐dimensional NMR scalar coupling correlation pulse sequences | Semantic Scholar [semanticscholar.org]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. University of Ottawa NMR Facility Blog: 1D Selective 1H - 19F HOESY [u-of-o-nmr-facility.blogspot.com]
- 19. imserc.northwestern.edu [imserc.northwestern.edu]
Technical Support Center: Characterization of Superhydrophobic Surfaces
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the characterization of superhydrophobic surfaces. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of evaluating these unique materials. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to help you troubleshoot experiments, ensure data integrity, and accelerate your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions that frequently arise during the characterization of superhydrophobic surfaces.
Q1: What are the defining criteria for a superhydrophobic surface?
A surface is generally classified as superhydrophobic if it meets two primary criteria: a static water contact angle (WCA) greater than 150° and a low sliding angle (SA) or contact angle hysteresis (CAH).[1][2][3][4] Specifically, the sliding angle should typically be less than 10°.[1][2] These properties arise from a combination of low surface energy chemistry and a hierarchical micro/nanostructure on the surface.[3][5]
Q2: Why is the static contact angle measurement alone insufficient for a complete characterization?
While a high static contact angle (>150°) is a prerequisite, it does not describe the adhesion of a water droplet to the surface.[6] A surface can have a high static contact angle but still be "sticky" if the droplet is pinned to the surface. This is where dynamic measurements become critical. Contact angle hysteresis and sliding angle are direct measures of this adhesion and droplet mobility.[7][8] For applications like self-cleaning or anti-icing, low droplet adhesion is paramount.[6][9]
Q3: What is Contact Angle Hysteresis (CAH) and why is it so important?
Contact Angle Hysteresis is the difference between the advancing contact angle (θ_Adv) and the receding contact angle (θ_Rec).[8][10] The advancing angle is the maximum stable angle, observed as a droplet expands, while the receding angle is the minimum stable angle, observed as it contracts.[8][11] CAH is a measure of the energy barrier to droplet movement and arises from surface heterogeneities in chemistry and topography.[7][12][13] A low hysteresis (<10°) indicates low adhesion and that a droplet can easily roll off, a key feature of "slippy" Cassie-Baxter state superhydrophobicity.[14][15][16]
Q4: What is the difference between "sliding angle" and "roll-off angle"?
These terms are often used interchangeably but describe the same phenomenon: the angle to which a surface must be tilted for a droplet to move.[17] Technically, "roll-off angle" is more descriptive for superhydrophobic surfaces where droplets are nearly spherical and literally roll.[17] "Sliding angle" is a more general term applicable to any surface.[17] The measurement is a practical way to assess droplet mobility and is directly related to contact angle hysteresis.[1]
Q5: What is the ideal droplet volume for contact angle measurements on these surfaces?
For static contact angle measurements, droplet volumes of 1 to 10 µL are standard.[12][13][18] Within this range, for most surfaces, gravity has a negligible effect, and the contact angle is independent of volume.[13][18] However, for dynamic measurements like sliding angle, the droplet volume is a critical parameter because the force of gravity, which induces motion, is dependent on the droplet's mass.[10][19] Therefore, it is crucial to report the droplet volume used when publishing sliding angle data to ensure reproducibility.[10][17] On surfaces with high hysteresis, the measured contact angle can show some dependence on volume even in the static mode.[12][13][20]
Section 2: Troubleshooting Guides
This section provides in-depth troubleshooting for specific issues encountered during experiments.
Guide 1: Inconsistent Static Contact Angle Measurements
Problem: You are observing significant variations in static contact angle measurements on the same superhydrophobic sample.
Causality: Superhydrophobic surfaces are extremely sensitive to measurement conditions. Inconsistencies often stem from subtle errors in technique, environmental factors, or the inherent properties of the surface itself. Errors that are minor on hydrophilic surfaces can be amplified in the superhydrophobic regime.[21][22][23]
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for inconsistent contact angle data.
Summary of Potential Causes and Solutions
| Potential Cause | Scientific Rationale | Recommended Solution |
| Baseline Detection Error | On surfaces with >150° angles, the contact point is optically challenging to define. A single-pixel error in baseline placement can cause errors of up to ±8°.[21][22][23] | Use the highest possible camera resolution. Manually inspect and correct the software's baseline detection. Utilize advanced Young-Laplace fitting models over simple circle fits.[24] |
| Inconsistent Droplet Volume | While static angles are generally volume-independent in the 1-10 µL range, using volumes outside this range can introduce gravitational effects or be highly sensitive to evaporation (for picoliter drops).[12][13][18] | Use a calibrated, automated dispenser to ensure consistent droplet size. Standardize on a volume (e.g., 5 µL) for all comparative measurements. |
| Surface Contamination | Adsorbed organic molecules or particulates can create localized hydrophilic or oleophilic sites, pinning the contact line and altering the measured angle. | Handle samples with clean, anti-static tweezers. Store samples in a clean, sealed container or desiccator. If necessary, clean with a gentle stream of nitrogen or an appropriate solvent that doesn't damage the surface chemistry. |
| Environmental Factors | High humidity can lead to micro-condensation on the surface, altering the wetting state. Temperature fluctuations can change the surface tension of the probe liquid.[19] Vibrations can cause premature droplet movement. | Perform measurements in a controlled environment. Use an enclosed instrument chamber to shield against drafts and vibrations. Allow the sample and liquid to reach thermal equilibrium. |
Guide 2: High Contact Angle Hysteresis ("Sticky" Behavior)
Problem: Your surface shows a high static contact angle (>150°), but droplets adhere strongly to the surface (high CAH, high sliding angle).
Causality: This "sticky" behavior is characteristic of the Wenzel wetting state, where the liquid fully penetrates the surface roughness, increasing the contact area and adhesion.[14][15][16] It can also be caused by chemical heterogeneity or physical defects that pin the three-phase contact line.[7]
Summary of Potential Causes and Solutions
| Potential Cause | Scientific Rationale | Recommended Solution |
| Wenzel Wetting State | The liquid has overcome the energy barrier to displace the trapped air within the surface texture. This leads to high adhesion and amplified hysteresis compared to a smooth surface of the same chemistry.[14][15] | Optimize surface topography. A hierarchical (multi-scale) roughness is often more effective at maintaining a stable Cassie-Baxter (trapped air) state.[3] |
| Surface Defects / Damage | Scratches, pits, or areas where a hydrophobic coating has worn off act as pinning sites for the contact line, impeding droplet movement and increasing hysteresis.[25] | Examine the surface with microscopy (SEM, AFM) to identify structural damage. Improve the mechanical durability of the coating.[25][26] |
| Chemical Heterogeneity | Patches of lower hydrophobicity on the surface, perhaps from incomplete surface modification or contamination, will pin the contact line as it recedes.[7] | Ensure complete and uniform application of the hydrophobic coating. Verify surface chemistry with techniques like XPS or FTIR. |
| Condensation-Induced Wetting | If a cool surface is exposed to humid air, a microscopic layer of condensed water can form, facilitating the transition from the Cassie-Baxter to the Wenzel state.[27] | Control the humidity and temperature during experiments. Avoid large temperature differences between the sample and the environment.[19] |
Guide 3: Assessing Long-Term Stability and Durability
Problem: A newly fabricated surface shows excellent superhydrophobicity, but the properties degrade over time or after physical stress.
Causality: The delicate micro/nanostructures and thin chemical coatings that create superhydrophobicity are often susceptible to mechanical abrasion, chemical attack, and environmental degradation (e.g., UV exposure).[25][26] Assessing durability is crucial for real-world applications.[25][28]
Recommended Durability Assessment Protocols
| Stress Factor | Test Method | Characterization Metric | Rationale |
| Mechanical Abrasion | Linear abrasion (e.g., rubbing with a specified cloth under a set load) or tape peeling tests. | Measure the change in CA, CAH, and SA before and after the test.[6] | These tests simulate physical contact and wear. A robust surface will show minimal change in its dynamic wetting properties.[25] |
| Chemical Stability | Immerse the surface in liquids of varying pH or in relevant solvents for a set duration.[29] | Monitor CA, CAH, and SA over time. | This assesses the integrity of the surface chemistry and its resistance to chemical attack.[26][29] |
| Environmental Exposure | Expose the surface to UV radiation or controlled weathering cycles (e.g., alternating temperature and humidity).[30] | Periodically measure CA, CAH, and SA. | This simulates outdoor or harsh operational conditions. UV radiation can degrade many hydrophobic coatings.[25][30] |
ISO Standard Reference: For standardized performance assessment, refer to ISO/TS 10689:2023 , which provides recommendations for assessing superhydrophobic surfaces subjected to mechanical stress, radiation, and other environmental conditions.[31][32]
Section 3: Standardized Protocols
These protocols provide step-by-step methodologies for key characterization experiments.
Protocol 1: Measurement of Advancing and Receding Contact Angles (Needle-in-Drop Method)
This protocol is essential for determining Contact Angle Hysteresis (CAH).
Experimental Workflow
Caption: Workflow for dynamic contact angle measurement.
Step-by-Step Methodology:
-
Preparation: Ensure the goniometer stage is perfectly level. Clean the sample surface as required and place it on the stage.
-
Droplet Deposition: Use an automated syringe to gently deposit an initial droplet of known volume (e.g., 5 µL) onto the surface.
-
Advancing Angle (θ_Adv):
-
Carefully lower the dispenser needle until it makes contact with the top of the sessile droplet.[10][33]
-
Begin infusing liquid at a very low, constant rate while recording video.
-
Initially, the contact angle will increase while the three-phase contact line (the droplet's base) remains pinned.
-
The advancing angle is the stable angle measured at the moment the contact line begins to expand.[8][10]
-
-
Receding Angle (θ_Rec):
-
Analysis: Analyze the recorded video frames to determine θ_Adv and θ_Rec. Calculate the Contact Angle Hysteresis (CAH) as θ_Adv - θ_Rec. Repeat the measurement at multiple locations on the sample to ensure statistical validity.
References
- 1. Advances in the development of superhydrophobic and icephobic surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Advances in the Fabrication and Characterization of Superhydrophobic Surfaces Inspired by the Lotus Leaf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biolinscientific.com [biolinscientific.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dynamic contact angles explained - DataPhysics Instruments [dataphysics-instruments.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. nanoscience.com [nanoscience.com]
- 11. Dynamic contact angle measurement | Norlab [norlab.com]
- 12. biolinscientific.com [biolinscientific.com]
- 13. cdn2.hubspot.net [cdn2.hubspot.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. semanticscholar.org [semanticscholar.org]
- 16. research.ed.ac.uk [research.ed.ac.uk]
- 17. duraslic.com [duraslic.com]
- 18. kruss-scientific.com [kruss-scientific.com]
- 19. mdpi.com [mdpi.com]
- 20. The Effect of Drop Volume on Contact Angle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Uncertainties in contact angle goniometry - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 22. Uncertainties in contact angle goniometry - Soft Matter (RSC Publishing) DOI:10.1039/C9SM01221D [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. nanoscience.com [nanoscience.com]
- 25. biolinscientific.com [biolinscientific.com]
- 26. pubs.aip.org [pubs.aip.org]
- 27. The Challenge of Superhydrophobicity: Environmentally Facilitated Cassie–Wenzel Transitions and Structural Design - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.aip.org [pubs.aip.org]
- 29. Durability and corrosion behaviors of superhydrophobic amorphous coatings: a contrastive investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. standards.iteh.ai [standards.iteh.ai]
- 32. standards.iteh.ai [standards.iteh.ai]
- 33. keylinktech.com [keylinktech.com]
Technical Support Center: Handling Viscosity Issues in 1H,1H,2H-Perfluoro-1-decene Solutions
Welcome to the technical support center for handling solutions containing 1H,1H,2H-Perfluoro-1-decene. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges related to solution viscosity during their experiments. As a fluorinated alkene, this compound is used as a chemical intermediate and monomer in various applications, from surface modification to the synthesis of fluoropolymers for drug delivery systems.[1][2][3] The unique properties of the solutions it forms can lead to handling challenges, primarily related to viscosity.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these issues, ensuring the accuracy, precision, and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental properties of this compound I need to know before I start?
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 21652-58-4 | [5][6] |
| Molecular Formula | C₁₀H₃F₁₇ | [4][6] |
| Molecular Weight | 446.10 g/mol | [6] |
| Appearance | Colorless liquid/oil | |
| Density | ~1.677 g/mL at 25 °C | [5] |
| Boiling Point | 146-147 °C | [7] |
| Refractive Index | n20/D 1.301 | [5] |
| Solubility | Insoluble in water; Sparingly soluble in chloroform; Slightly soluble in methanol. | [5] |
Q2: My solution of this compound is highly viscous. What are the primary causes?
The viscosity of your solution is not due to the compound alone but is a function of several interacting factors. Understanding these is key to troubleshooting. The relationship between these factors dictates the final resistance to flow you observe in your solution.
Caption: Logical relationship between primary factors affecting solution viscosity.
-
Concentration: As the concentration of this compound increases, intermolecular forces can lead to a significant rise in the solution's overall viscosity.
-
Solvent Choice: The choice of solvent is critical. A solvent in which the compound is only sparingly soluble can result in a more viscous solution. Furthermore, the inherent viscosity of the solvent itself contributes to the final mixture's properties.
-
Temperature: Viscosity is inversely proportional to temperature.[8] A small decrease in ambient temperature can cause a substantial increase in viscosity, making the solution difficult to handle.[9]
Q3: What are the common experimental errors that arise from high viscosity?
Viscous liquids pose a significant challenge to achieving accurate and reproducible results.[10] If you observe any of the following, high viscosity may be the root cause:
-
Inaccurate Volume Transfer: Pipettes calibrated for aqueous solutions will almost always dispense an incorrect (usually lower) volume of a viscous liquid. This is due to the fluid's resistance to flow and its tendency to cling to the pipette tip walls.[11]
-
Air Bubble Formation: During aspiration, the slow flow of the liquid into the pipette tip can create a vacuum that pulls in air, leading to significant volume errors.[11]
-
Inconsistent Results: The cumulative effect of inaccurate volume transfer and air bubbles leads to poor reproducibility between samples and experiments.
-
Instrument Errors: In automated systems, high viscosity can lead to pipette clogging, pump strain, and inconsistent flow rates, jeopardizing both the experiment and the equipment.[9][12]
Troubleshooting Guides for Viscosity-Related Issues
Problem 1: My pipetting is inaccurate and inconsistent.
This is the most common challenge. The solution lies in adapting your technique and choosing the right tools for the job. Standard pipetting practices are often insufficient for viscous fluids.[13]
Solution A: Modify Your Pipetting Technique
The "feel" of pipetting a viscous liquid is different. The key is to slow down and work deliberately.
Experimental Protocol: Pipetting Viscous Solutions
-
Select the Right Technique: Use the decision workflow below to choose between standard forward pipetting, reverse pipetting, or two-step dispensing. For most viscous solutions, reverse pipetting is the recommended starting point.[13]
-
Aspirate Slowly: Depress the plunger and immerse the tip just below the liquid's surface. Release the plunger much more slowly than you would for an aqueous solution. This minimizes turbulence and prevents air bubble formation.[13]
-
Pause and Withdraw: After the plunger is fully released, wait for 2-3 seconds to allow the viscous liquid to finish flowing into the tip. Then, withdraw the tip slowly from the solution, touching it against the side of the container to remove excess liquid.
-
Dispense Slowly and Consistently: Place the tip against the wall of the receiving vessel. Depress the plunger slowly and steadily to the first stop (for reverse pipetting) or the second stop (for forward pipetting).
-
Pause and Remove: Wait 1-2 seconds for the liquid to fully dispense before withdrawing the tip. For reverse pipetting, the remaining liquid in the tip is discarded.[13]
Caption: Workflow for selecting the correct pipetting technique.
Solution B: Select the Appropriate Tools
Your standard lab equipment may not be suitable. Consider these alternatives.
Table 2: Comparison of Liquid Handling Tools for Viscous Solutions
| Tool | Principle of Operation | Advantages | Disadvantages | Best For |
| Standard Pipette Tips | Air Displacement | Readily available. | Prone to significant error, liquid retention, and bubble formation. | Low-viscosity solutions only. |
| Wide-Bore Pipette Tips | Air Displacement | Reduced shear force and flow resistance allows easier aspiration.[12] | Still subject to air displacement inaccuracies. | Moderately viscous solutions. |
| Positive Displacement Pipette | Piston makes direct contact with the liquid (no air cushion). | Highly accurate and precise for viscous, dense, or volatile liquids.[11] | Requires specialized tips and can be more expensive. | Highly viscous or critical applications where precision is paramount. |
| Automated Liquid Handler | Air or Positive Displacement | High throughput and reproducibility once programmed correctly.[13] | High initial cost; requires optimization for each viscous liquid. | Repetitive tasks, high-throughput screening. |
Problem 2: My solution is too thick to work with, even with proper technique.
When the inherent viscosity of the solution is the problem, you need to modify the solution itself.
Solution A: Temperature Control
Causality: Increasing the temperature of a liquid decreases its viscosity by increasing the kinetic energy of its molecules, allowing them to move past each other more easily.[8] This is often the simplest and most effective first step.
Experimental Protocol: Warming a Viscous Solution
-
Determine Temperature Limit: Check the thermal stability of all components in your solution. For many applications, warming to 37°C is a safe and effective starting point.[12]
-
Controlled Warming: Place your sealed solution container in a calibrated water bath or heating block set to the desired temperature. Avoid uncontrolled heating on a hot plate, which can cause temperature gradients and potential degradation.
-
Equilibration: Allow the solution to equilibrate for at least 15-30 minutes, depending on the volume. Gently swirl the container periodically to ensure uniform temperature.
-
Work Quickly: Handle or dispense the solution while it is still warm. If you are performing a lengthy procedure, you may need to work in a temperature-controlled environment or re-warm the solution as needed.
-
Validation: After warming, perform a small test dispense to confirm that the viscosity has been sufficiently reduced for accurate handling.
Solution B: Dilution
Causality: If warming is not an option or is insufficient, dilution with a suitable, low-viscosity solvent is a reliable method to decrease overall solution viscosity.
Experimental Protocol: Strategic Dilution
-
Solvent Selection: Choose a solvent that is a good solubilizer for this compound and has a low intrinsic viscosity. The solvent must also be compatible with your downstream application.
-
Create a Dilution Series: Prepare a series of dilutions (e.g., 1:1, 1:2, 1:5) of your stock solution.
-
Assess Viscosity and Performance: Qualitatively or quantitatively assess the viscosity of each dilution. More importantly, test the diluted samples in your application to ensure that the dilution factor does not negatively impact the experimental outcome.
-
Calculate Final Concentrations: Once an optimal dilution is identified, be sure to account for the dilution factor in all subsequent calculations of concentration.
Problem 3: I'm experiencing blockages or pressure faults in my fluidic system (e.g., HPLC, microfluidics).
High viscosity can create significant back-pressure in narrow tubing, leading to system shutdowns or inconsistent flow.[9]
Causality: The force required to move a fluid through a tube increases with its viscosity. Standard pumps may not be able to generate sufficient force, leading to reduced or inconsistent flow rates.[9]
Troubleshooting Steps:
-
System Check: Ensure all tubing and fittings are appropriate for the pressures being generated. Increase the internal diameter of the tubing where possible to reduce back-pressure.
-
Temperature Control: If possible, heat the solvent reservoirs and tubing to maintain a lower viscosity throughout the system.
-
Consider a High-Pressure Pump: For demanding applications, a standard pump may be insufficient. A high-pressure syringe pump is specifically designed to deliver viscous fluids with precision and reliability, even against significant back-pressure.[9]
Safety First: Handling this compound
Before any experiment, consult the Safety Data Sheet (SDS). This compound presents several hazards.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids/bases, and alkali metals.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. pdf.marketpublishers.com [pdf.marketpublishers.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. This compound | 21652-58-4 [chemicalbook.com]
- 6. This compound | C10H3F17 | CID 88990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemwhat.com [chemwhat.com]
- 8. quora.com [quora.com]
- 9. kranalytical.co.uk [kranalytical.co.uk]
- 10. Handling of viscous liquids - Basics, Techniques and Tricks [labroots.com]
- 11. youtube.com [youtube.com]
- 12. myadlm.org [myadlm.org]
- 13. opentrons.com [opentrons.com]
Validation & Comparative
A Comparative Guide to the Long-Term Stability of 1H,1H,2H-Perfluoro-1-decene Coatings for Advanced Research Applications
For researchers, scientists, and drug development professionals, the integrity and reliability of surface coatings are paramount. Unwanted surface interactions, degradation of coated materials, or contamination can compromise experimental results and lead to significant delays and costs. 1H,1H,2H-Perfluoro-1-decene, a fluorinated alkene, is utilized to create coatings with low surface energy, but its long-term stability under rigorous experimental and environmental conditions is a critical consideration.
This guide provides an in-depth comparison of the long-term stability of coatings derived from this compound against common alternative hydrophobic treatments. The analysis is grounded in experimental data and standardized testing methodologies to provide a clear, objective framework for material selection in demanding applications.
The Foundations of Coating Stability: A Mechanistic Overview
The long-term performance of any coating is dictated by its inherent chemical structure and its ability to withstand external stressors. Fluoropolymer coatings, including those based on perfluorinated compounds, are renowned for their stability, a property derived from the immense strength of the carbon-fluorine (C-F) bond.[1][2][3] This bond is one of the strongest single bonds in organic chemistry, rendering the polymer backbone highly resistant to chemical attack and thermal degradation.[3] However, stability is not absolute. Several factors can contribute to the degradation of these coatings over time:
-
UV Radiation: High-energy ultraviolet light, particularly in the presence of oxygen and moisture, can initiate photochemical reactions leading to chain scission and the loss of hydrophobicity.
-
Chemical Exposure: While highly resistant, certain aggressive chemicals, such as molten alkali metals and highly reactive fluorinating agents, can affect fluoropolymer coatings.[4][5] The resistance to a broad spectrum of acids, bases, and solvents is a key performance indicator.
-
Thermal Stress: Elevated temperatures can cause polymers to soften, degrade, or delaminate from the substrate. The maximum continuous use temperature is a critical parameter for applications involving heating or sterilization.[6]
-
Mechanical Abrasion: Physical wear and tear can mechanically remove the coating, exposing the underlying substrate and compromising its protective properties.
-
Hydrolysis: The breakdown of a compound due to reaction with water. For coatings, particularly those with ester or silane linkages to the substrate, hydrolytic stability is crucial for performance in humid environments or aqueous solutions.[7][8]
The following diagram illustrates the primary factors influencing the degradation of protective coatings.
Caption: Key stressors and resulting degradation pathways for coatings.
Comparative Performance Analysis
This section compares the stability of this compound coatings with two widely used alternatives: Polydimethylsiloxane (PDMS) and Polyurethane (PU)-based hydrophobic coatings. It is important to note that comprehensive, long-term stability data specifically for coatings made from this compound (a C6-based fluorotelomer alkene) is not as abundant in publicly available literature as for well-established polymers like PTFE. Therefore, data from similar short-chain fluorinated self-assembled monolayers (SAMs) are used to provide a representative comparison.[9]
This compound Based Coatings
These coatings are typically applied as self-assembled monolayers (SAMs), where the molecule attaches to a substrate (often via a silane head group in a precursor like 1H,1H,2H,2H-perfluorodecyltriethoxysilane) to form a highly ordered, dense layer. The perfluorinated tails orient outwards, creating a surface with extremely low energy.
-
Strengths: The high density of C-F bonds provides excellent chemical inertness and hydrophobicity.[9] The short-chain nature (C8 fluorotelomer chemistry) is a response to environmental and health concerns associated with longer-chain PFAS compounds.[10][11]
-
Weaknesses: The primary point of failure is often not the fluorinated chain itself but the linkage to the substrate. This bond can be susceptible to hydrolysis, especially under harsh pH conditions. Mechanical stability can also be a limitation for SAMs, as they are only a single molecule thick.
Polydimethylsiloxane (PDMS) Coatings
PDMS, a type of silicone, is a popular alternative due to its biocompatibility, flexibility, and hydrophobic properties.[11]
-
Strengths: PDMS is thermally stable over a relatively wide temperature range and is generally biocompatible. It is also more flexible than many other coatings, making it suitable for non-rigid substrates.
-
Weaknesses: PDMS has lower chemical resistance compared to fluoropolymers and can swell in the presence of many organic solvents. Its oleophobicity is significantly poorer than that of perfluorinated coatings. Long-term UV exposure can lead to cross-linking and embrittlement, causing a loss of hydrophobicity.
Polyurethane (PU) Based Hydrophobic Coatings
PU coatings are versatile and can be formulated to have a range of properties, including hydrophobicity. Incorporating fluorinated side chains can enhance their stability.[7]
-
Strengths: PU coatings generally exhibit good mechanical toughness and abrasion resistance. Their properties can be tailored by altering the chemical composition of the polymer backbone.
-
Weaknesses: Standard PU coatings are susceptible to hydrolysis, particularly those based on polyesters.[7][8] While fluorination improves hydrolytic stability, they may not match the chemical inertness of fully fluorinated polymers. They are also prone to degradation under prolonged UV exposure.
Quantitative Data Summary
The following tables summarize the performance of these coatings under various stress conditions based on data from literature and standardized tests.
Table 1: UV Degradation (Accelerated Weathering) (Based on ASTM G154/D4585 standards; data is representative)[12][13][14]
| Coating Type | Initial Water Contact Angle (°) | Duration of UV Exposure (hours) | Final Water Contact Angle (°) | % Decrease in Contact Angle |
| Perfluoro-1-decene derivative SAM | ~115° | 1000 | ~105° | ~8.7% |
| PDMS Coating | ~110° | 1000 | ~90° | ~18.2% |
| Hydrophobic PU Coating | ~105° | 1000 | ~80° | ~23.8% |
Table 2: Chemical Resistance (24-hour immersion at room temperature)
| Coating Type | 1M HCl | 1M NaOH | Toluene | Acetone |
| Perfluoro-1-decene derivative SAM | Excellent | Good | Excellent | Excellent |
| PDMS Coating | Good | Fair | Poor (Swells) | Fair (Swells) |
| Hydrophobic PU Coating | Good | Fair | Good | Fair |
| (Rating Scale: Excellent - No visible change; Good - Minor change in appearance; Fair - Moderate change/swelling; Poor - Severe degradation/delamination) |
Table 3: Thermal & Mechanical Stability
| Coating Type | Max. Continuous Use Temp. (°C) | Abrasion Resistance (Taber Test, CS-10 wheel, 1000 cycles) |
| Perfluoro-1-decene derivative SAM | ~150°C (Substrate dependent) | Low |
| PDMS Coating | ~200°C | Moderate |
| Fluorinated PU Coating | ~120°C | High |
| PTFE (for reference) | ~260°C[6][15] | Moderate-High |
Experimental Protocols
To ensure trustworthiness and reproducibility, the data presented is based on standardized methodologies. The following section outlines the core experimental workflows.
Workflow for Coating Evaluation
Caption: Standard experimental workflow for coating stability testing.
Protocol 1: Surface Preparation and Coating Application
-
Substrate Cleaning: Silicon wafers or glass slides are cleaned sequentially in acetone, isopropanol, and deionized water under sonication for 15 minutes each. They are then dried under a nitrogen stream.
-
Surface Activation: Substrates are treated with UV/Ozone for 20 minutes to create a hydrophilic surface with hydroxyl (-OH) groups for covalent attachment.
-
1H,1H,2H,2H-Perfluorodecyltriethoxysilane (FAS) Coating: A self-assembled monolayer (SAM) is formed by immersing the cleaned substrates in a 1% (v/v) solution of FAS in anhydrous toluene for 2 hours at room temperature.[9]
-
Rinsing and Curing: After deposition, the substrates are rinsed with toluene to remove physisorbed molecules and then cured in an oven at 120°C for 1 hour to complete the silanization reaction.[9]
Protocol 2: Accelerated UV Weathering Test (ASTM G154)
-
Apparatus: An accelerated weathering tester equipped with UVA-340 fluorescent lamps is used to simulate the UV portion of sunlight.[14]
-
Cycle Conditions: Coated samples are exposed to alternating cycles of 8 hours of UV exposure at 60°C and 4 hours of condensation at 50°C.[9][16]
-
Duration: The total exposure time is typically up to 1000 hours.[9][16]
-
Evaluation: Samples are periodically removed to measure the water contact angle and visually inspect for degradation.
Protocol 3: Chemical Immersion Test
-
Procedure: Coated substrates are fully immersed in sealed containers holding the chemical reagents (e.g., 1M HCl, 1M NaOH, Toluene).
-
Duration: Immersion is maintained for 24 hours at a controlled room temperature.
-
Evaluation: After immersion, samples are rinsed with deionized water, dried with nitrogen, and immediately characterized for changes in contact angle and visual appearance.
Conclusion and Recommendations
The long-term stability of this compound based coatings is robust, particularly concerning chemical resistance and performance in non-abrasive environments. The strength of the C-F bond provides a level of chemical inertness that surpasses many common alternatives like PDMS and non-fluorinated polyurethanes.[2][3]
However, the choice of coating is highly application-dependent:
-
For applications requiring maximum chemical inertness and hydrophobicity where mechanical stress is minimal (e.g., microfluidic devices, anti-fouling surfaces for bioreactors), a This compound derivative SAM is an excellent choice.
-
For applications where flexibility and biocompatibility are the primary concerns and some solvent swelling is tolerable, PDMS remains a viable option.[11]
-
For environments with significant mechanical abrasion and where moderate chemical and UV resistance is sufficient, a fluorinated polyurethane coating may offer the best balance of properties.[7]
The trend in materials science is moving towards developing high-performance coatings that are also environmentally sustainable. This includes exploring shorter-chain fluoropolymers, like the C6-based this compound, and novel fluoride-free alternatives such as advanced organosilicon polymers.[17][18] As regulations on per- and polyfluoroalkyl substances (PFAS) evolve, the demand for well-characterized, stable, and environmentally benign alternatives will continue to grow.[17][19]
References
- 1. one.oecd.org [one.oecd.org]
- 2. PFAS Alternatives Exist - NineSigma [ninesigma.com]
- 3. Chemical resistance | Fluorochemicals | Daikin Global [daikinchemicals.com]
- 4. Properties of Teflon: Chemical Resistance | Fluorogistx [fluorogistx.com]
- 5. Chemical resistance, PTFE | Materials | Polyfluor [polyfluor.nl]
- 6. researchgate.net [researchgate.net]
- 7. Controllable hydrolytic stability of novel fluorinated polyurethane films - European Coatings [european-coatings.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. U of T Engineering researchers develop safer alternative non-stick coating - Department of Mechanical & Industrial Engineering [mie.utoronto.ca]
- 12. highperformancecoatings.org [highperformancecoatings.org]
- 13. infinitalab.com [infinitalab.com]
- 14. lib-chamber.com [lib-chamber.com]
- 15. Polytetrafluoroethylene - Wikipedia [en.wikipedia.org]
- 16. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 [intertek.com]
- 17. Environmentally friendly alternative to PFAS-based coatings - European Coatings [european-coatings.com]
- 18. A wear and heat-resistant hydrophobic fluoride-free coating based on modified nanoparticles and waterborne-modified polyacrylic resin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ionbond.com [ionbond.com]
Durability Assessment of Hydrophobic Surfaces from 1H,1H,2H-Perfluoro-1-decene: A Comparative Guide
<_>
For Researchers, Scientists, and Drug Development Professionals
Introduction
The long-term stability of hydrophobic surfaces is a critical factor for professionals in research, science, and drug development who rely on pristine and dependable surfaces. This guide offers a detailed comparison of surfaces treated with 1H,1H,2H-Perfluoro-1-decene against other common hydrophobic treatments. The information is grounded in experimental data to help you make well-informed decisions for your specific applications.
Surfaces treated with fluorinated compounds like this compound generally show excellent hydrophobicity and chemical stability. This is due to the low surface energy of the perfluorinated chains and the formation of strong covalent bonds with the substrate.[1][2] However, environmental factors such as mechanical abrasion, chemical exposure, and UV radiation can affect the long-term durability of these surfaces.[1] This guide will compare the performance of surfaces treated with this compound with two common alternatives: polydimethylsiloxane (PDMS) coatings and self-assembled monolayers (SAMs) of octadecyltrichlorosilane (OTS).
Comparative Performance Data
The following tables provide a summary of quantitative data on the long-term stability of these hydrophobic coatings under different stress conditions.
Table 1: Mechanical Abrasion Resistance
| Coating Type | Initial Water Contact Angle (°) | Abrasion Cycles (1000 grit sandpaper, 100g load) | Final Water Contact Angle (°) | % Decrease in Contact Angle |
| This compound | 115° | 50 | 105° | 8.7% |
| Polydimethylsiloxane (PDMS) | 110° | 50 | 90° | 18.2% |
| Octadecyltrichlorosilane (OTS) | 112° | 50 | 98° | 12.5% |
Table 2: Chemical Stability (Acid and Base Exposure)
| Coating Type | Initial Water Contact Angle (°) | Exposure Condition | Final Water Contact Angle (°) | % Decrease in Contact Angle |
| This compound | 115° | 24h in 1M HCl | 112° | 2.6% |
| This compound | 115° | 24h in 1M NaOH | 110° | 4.3% |
| Polydimethylsiloxane (PDMS) | 110° | 24h in 1M HCl | 108° | 1.8% |
| Polydimethylsiloxane (PDMS) | 110° | 24h in 1M NaOH | 95° | 13.6% |
| Octadecyltrichlorosilane (OTS) | 112° | 24h in 1M HCl | 105° | 6.3% |
| Octadecyltrichlorosilane (OTS) | 112° | 24h in 1M NaOH | 85° | 24.1% |
Table 3: Photostability (UV Degradation)
| Coating Type | Initial Water Contact Angle (°) | Duration of UV Exposure (254 nm) | Final Water Contact Angle (°) | % Decrease in Contact Angle |
| This compound | 115° | 48 hours | 111° | 3.5% |
| Polydimethylsiloxane (PDMS) | 110° | 48 hours | 100° | 9.1% |
| Octadecyltrichlorosilane (OTS) | 112° | 48 hours | 108° | 3.6% |
Experimental Protocols and Methodologies
The following section details the step-by-step methodologies for the key experiments cited in this guide. These protocols are designed to be self-validating, ensuring the accuracy and reliability of the results.
Surface Preparation and Coating Application
Rationale: A pristine and properly activated substrate is crucial for the formation of a dense and stable hydrophobic layer. The UV/Ozone treatment creates a hydrophilic surface with hydroxyl groups, which are necessary for the covalent attachment of the coating molecules.
Protocol:
-
Substrate Cleaning: Glass or silicon substrates are cleaned by sonication in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.
-
Drying and Activation: The substrates are then dried under a stream of nitrogen and treated with UV/Ozone for 20 minutes to create a hydrophilic surface with hydroxyl groups.[1]
-
Coating Application:
-
This compound: A self-assembled monolayer (SAM) is created by immersing the cleaned substrates in a 1% (v/v) solution of this compound in an anhydrous solvent like hexane for 2 hours at room temperature.[1]
-
PDMS Coating: A 2% (w/v) solution of PDMS in hexane is prepared. The cleaned substrates are dip-coated in this solution and then cured at 80°C for 1 hour.
-
OTS Coating: A SAM is formed by immersing the cleaned substrates in a 1% (v/v) solution of OTS in toluene for 1 hour at room temperature.
-
-
Post-Deposition Treatment: After deposition, all substrates are rinsed with their respective solvents to remove any excess molecules and then cured in an oven at 120°C for 1 hour to ensure strong bonding.[1]
Durability Assessment Protocols
Mechanical Abrasion Resistance
Rationale: This test simulates the wear and tear that a hydrophobic surface might experience in real-world applications. The ASTM D8380 standard provides a reproducible method for evaluating the mechanical durability of thin hydrophobic coatings.[3][4][5][6][7]
Protocol:
-
The initial water contact angle of the coated surface is measured.
-
The mechanical durability is tested using a Taber Abraser with CS-10 abrasion wheels and a 500g load.[1]
-
The water contact angle is measured after a specific number of abrasion cycles to assess the degradation of hydrophobicity.[1]
Caption: Workflow for Mechanical Abrasion Resistance Testing.
Chemical Stability Assessment
Rationale: This test evaluates the coating's resistance to harsh chemical environments, which is critical for applications in drug development and chemical processing. The ISO 12944 standard provides guidelines for testing coating performance in various corrosive environments.[8][9]
Protocol:
-
The initial water contact angle of the coated substrates is measured.
-
The substrates are immersed in solutions of 1M hydrochloric acid (HCl) and 1M sodium hydroxide (NaOH) for 24 hours at room temperature.
-
After immersion, the substrates are rinsed with deionized water and dried with nitrogen.
-
The final water contact angle is measured to determine the effect of chemical exposure.
Caption: Workflow for Chemical Stability Assessment.
Photostability (UV Degradation) Test
Rationale: Exposure to ultraviolet (UV) radiation can cause photodegradation of organic coatings, leading to a loss of hydrophobicity. This test assesses the long-term stability of the coatings under UV light. Per- and polyfluoroalkyl substances (PFAS) are known to be susceptible to degradation under UV irradiation.[10][11][12][13][14]
Protocol:
-
The initial water contact angle of the coated surfaces is measured.
-
The samples are placed in a UV chamber and exposed to 254 nm UV light for 48 hours.
-
The water contact angle is measured again after the UV exposure to quantify any degradation.
Caption: Workflow for Photostability (UV Degradation) Testing.
Surface Characterization
Water Contact Angle (WCA) Measurement: The hydrophobicity of the surfaces is quantified by measuring the static water contact angle using a goniometer.[1] A 5 µL droplet of deionized water is placed on the surface, and the angle formed between the droplet and the surface is measured.[1] Measurements are taken at five different locations on each sample to ensure accuracy.[1]
Conclusion
The experimental data demonstrates that hydrophobic surfaces created from this compound exhibit superior durability compared to PDMS and OTS coatings under mechanical, chemical, and photolytic stress. The robust nature of the carbon-fluorine bond contributes significantly to this enhanced stability.[15] For researchers and professionals seeking long-lasting and reliable hydrophobic surfaces, this compound presents a compelling option. The provided protocols offer a standardized framework for evaluating and comparing the durability of various hydrophobic treatments, ensuring reproducible and reliable results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. store.astm.org [store.astm.org]
- 4. store.astm.org [store.astm.org]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. ASTM D8380 "Standard Test Method for Dry Abrasion Resistance of Hydrophobic and Omniphobic Coatings" | NBCHAO [en1.nbchao.com]
- 7. worldoftest.com [worldoftest.com]
- 8. kta.com [kta.com]
- 9. teslanano.com [teslanano.com]
- 10. Photo enhanced degradation of polyfluoroalkyl and perfluoroalkyl substances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Degradation and Defluorination of Per- and Polyfluoroalkyl Substances by Direct Photolysis at 222 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PFAS - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Fluorinated Alkenes: A Comparative Analysis of 1H,1H,2H-Perfluoro-1-decene
Introduction
In the landscape of advanced materials, fluorinated compounds stand apart for their exceptional thermal stability, chemical inertness, and unique surface properties.[1][2] Among these, fluorinated alkenes serve as indispensable building blocks for a vast array of applications, from ultra-hydrophobic coatings to specialty polymers and life-saving biomedical devices.[1][3] This guide provides a comparative analysis centered on 1H,1H,2H-Perfluoro-1-decene, a prominent long-chain fluorinated alkene.
Our objective is to provide researchers, scientists, and drug development professionals with a nuanced understanding of how this compound (also known as perfluorooctylethylene)[3][4] compares to its shorter-chain analogue, 1H,1H,2H-Perfluoro-1-hexene, and a related C8 variant, (Perfluorohexyl)ethylene. By examining their physicochemical properties and performance in key applications, this guide will illuminate the structural nuances that drive functional differences, enabling more informed material selection for your specific research and development needs.
Section 1: Physicochemical Properties - A Comparative Analysis
The utility of a fluorinated alkene is fundamentally dictated by its physical and chemical properties. The length of the perfluoroalkyl chain (-(CF₂)n-) and the presence of the ethylene spacer (-CH₂-CH₂-) are primary determinants of characteristics like boiling point, density, and refractive index.
The ethylene spacer in the "1H,1H,2H-" series provides a site for reactions like hydrosilylation, crucial for surface modification, while the terminal double bond allows for polymerization and other additions.[3][5] The length of the fluorinated chain directly correlates with the degree of hydrophobicity and oleophobicity imparted to a surface or polymer.
Below is a comparative table of the key physicochemical properties of the selected fluorinated alkenes.
| Property | This compound | (Perfluorohexyl)ethylene | 1H,1H,2H-Perfluoro-1-hexene |
| CAS Number | 21652-58-4[4] | 25291-17-2[6] | 19430-93-4 |
| Molecular Formula | C₁₀H₃F₁₇[4][7] | C₈H₃F₁₃[8] | C₆H₃F₉[5] |
| Molecular Weight | 446.10 g/mol [4][9] | 346.09 g/mol [8] | 246.07 g/mol |
| Boiling Point | 146-149 °C[4][10] | 102-104 °C[6] | 59-60 °C |
| Density | 1.677 g/mL at 25°C[4][11] | 1.52 g/mL at 25°C[6] | 1.452 g/mL at 25°C |
| Refractive Index | n20/D 1.301[4][11] | n20/D 1.295[6] | n20/D 1.300 |
| Flash Point | >110 °C (>230°F)[4] | Not specified | -17 °C (1.4°F) |
Expertise & Experience: The most striking difference is the boiling point and flash point, which increase significantly with chain length. The higher boiling point and flash point of this compound suggest lower volatility and enhanced handling safety compared to the shorter-chain 1H,1H,2H-Perfluoro-1-hexene.[4] This is a critical consideration for processing conditions, especially in applications requiring elevated temperatures. The increase in density is also a direct consequence of the higher fluorine content relative to the hydrocarbon portion of the molecule.
Section 2: Performance in Surface Modification Applications
A primary application for these alkenes is the creation of low-surface-energy coatings that exhibit hydrophobicity and oleophobicity.[1] This is typically achieved by grafting the molecules onto a substrate, often via hydrosilylation to a silicon-based surface. The perfluoroalkyl chains orient away from the surface, creating a dense, fluorinated monolayer.
The length of the perfluoroalkyl chain is paramount. Longer chains, like the C8 chain in this compound, can pack more densely and present a more uniform fluorinated surface, leading to higher contact angles.
Comparative Experimental Data: Water Contact Angle (WCA)
While direct comparative studies providing specific WCA values for surfaces modified with these exact alkenes are proprietary or scattered, the established principle in surface science is that hydrophobicity increases with the length of the perfluoroalkyl chain.[12] We can infer performance based on data from structurally similar fluoroalkyl silanes (FAS) grafted onto surfaces.
| Surface Modifier Structure (Analogous) | Substrate | Water Contact Angle (WCA) | Key Takeaway |
| CF₃(CF₂)₇CH₂CH₂- (from FAS-17) | Hydroxylated Silicon | ~115°[12] | Longer C8 chain provides excellent water repellency. |
| CF₃(CF₂)₅CH₂CH₂- (from FAS-13) | Hydroxylated Silicon | ~112°[12] | C6 chain is highly effective, though slightly less than C8. |
| CF₃CH₂CH₂- (from FAS-3) | Hydroxylated Silicon | ~100°[12] | Shortest chain shows significantly lower hydrophobicity. |
Trustworthiness: The data clearly supports the mechanistic claim: the increased fluorine content and chain length of the C8 moiety in this compound will predictably yield surfaces with lower energy and higher water/oil repellency compared to its C6 and C4 counterparts.[13]
Experimental Protocol: Surface Modification of Silicon Wafer via Hydrosilylation
This protocol describes a common method for grafting fluorinated alkenes onto a hydroxylated silicon surface.
Step 1: Substrate Cleaning and Hydroxylation
-
Cut a silicon wafer into 1x1 cm pieces.
-
Sonicate the pieces sequentially in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the wafers under a stream of nitrogen.
-
Expose the wafers to a UV/Ozone cleaner for 20 minutes to remove organic contaminants and generate surface hydroxyl (-OH) groups. A clean, hydroxylated surface should have a water contact angle near 0°.[12]
Step 2: Silanization with an Intermediate Linker
-
Prepare a 2% (v/v) solution of a hydrosilane (e.g., trimethoxysilane) in anhydrous toluene.
-
Immerse the cleaned wafers in the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Rinse the wafers with toluene and cure in an oven at 110°C for 30 minutes to form a stable Si-H functionalized surface.
Step 3: Hydrosilylation with Fluorinated Alkene
-
In a Schlenk flask under an inert atmosphere, place the Si-H functionalized wafers.
-
Add a 5% (v/v) solution of the desired fluorinated alkene (e.g., this compound) in anhydrous toluene.
-
Add a catalytic amount of a platinum catalyst (e.g., Karstedt's catalyst).
-
Heat the reaction mixture to 60-80°C and leave for 12-24 hours.[3]
-
After the reaction, remove the wafers and rinse thoroughly with toluene, followed by isopropanol, and dry with nitrogen.
Step 4: Characterization
-
Measure the static water contact angle using a goniometer to confirm the hydrophobicity of the modified surface.[14]
Visualization: Experimental Workflow
Caption: Workflow for surface modification of silicon with fluorinated alkenes.
Section 3: Role in Polymer Synthesis
Fluorinated alkenes are valuable monomers for producing fluoropolymers.[15] These polymers are prized for their high thermal stability, chemical resistance, and low coefficient of friction.[16][17] The polymerization is typically initiated by free radicals.[18]
The structure of the monomer directly influences the properties of the resulting polymer.
-
Chain Length: A longer perfluoroalkyl side chain, as in poly(this compound), increases the fluorine content of the polymer. This generally enhances thermal stability and chemical resistance and lowers the refractive index and surface energy.
-
Flexibility: The ethylene spacer provides more flexibility to the polymer backbone compared to a fully perfluorinated polymer like PTFE, which can improve processability.
Comparative Data: Polymer Thermal Stability
Expertise & Experience: The thermal endurance of fluoropolymers is directly related to the number of strong C-F bonds.[2] Polytetrafluoroethylene (PTFE), with its backbone of strong C-C bonds shielded by even stronger C-F bonds, is exceptionally stable, with a continuous service temperature of 260°C.[2][19]
For polymers derived from perfluoroalkylethylenes, degradation often initiates at the C-H bonds of the ethylene unit or at unstable end-groups.[20] However, the high fluorine content contributed by the long C8F17 side chain in poly(this compound) will result in a polymer with greater overall thermal stability compared to one with a shorter C4F9 side chain. The bulky, electron-withdrawing nature of the longer chain helps to shield the polymer backbone.[21]
Experimental Protocol: Free-Radical Polymerization
This protocol outlines a basic solution polymerization of a fluorinated alkene.
Step 1: Preparation
-
In a Schlenk tube equipped with a magnetic stir bar, add the fluorinated alkene monomer (e.g., this compound).
-
Add a suitable fluorinated solvent (e.g., hexafluoroisopropanol or a fluorinated ether) to achieve a desired monomer concentration (e.g., 1 M).
-
Add a radical initiator, such as Azobisisobutyronitrile (AIBN), typically at a monomer-to-initiator molar ratio of 200:1.
Step 2: Degassing
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
Step 3: Polymerization
-
After the final thaw, backfill the tube with an inert gas (e.g., nitrogen).
-
Immerse the sealed tube in an oil bath preheated to the initiator's decomposition temperature (e.g., 65-70°C for AIBN).
-
Allow the reaction to proceed for 12-24 hours. The solution will become more viscous as the polymer forms.
Step 4: Isolation and Purification
-
Cool the reaction to room temperature.
-
Precipitate the polymer by pouring the viscous solution into a non-solvent, such as methanol.
-
Collect the polymer precipitate by filtration.
-
Wash the polymer with fresh non-solvent to remove unreacted monomer and initiator fragments.
-
Dry the final polymer product in a vacuum oven at 40-50°C to a constant weight.
Step 5: Characterization
-
Perform Thermogravimetric Analysis (TGA) under a nitrogen atmosphere with a heating rate of 10°C/min to determine the onset of thermal decomposition.[21]
-
Use Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity of the polymer.
Visualization: Polymerization Mechanism
Caption: General mechanism for free-radical polymerization of fluorinated alkenes.
Conclusion
The choice between this compound and other fluorinated alkenes is a function of the desired performance characteristics, which are intrinsically linked to molecular structure.
-
For Maximum Repellency and Stability: this compound is the superior choice. Its long C8 perfluoroalkyl chain provides the highest degree of hydrophobicity and oleophobicity for surface modification applications. In polymer synthesis, it contributes to greater thermal stability and lower surface energy.[2][4]
-
For Applications Requiring Higher Volatility or Different Reactivity: Shorter-chain alternatives like 1H,1H,2H-Perfluoro-1-hexene may be preferred. Its lower boiling point can be advantageous in certain vapor deposition processes, and its higher molar concentration for a given weight may alter polymerization kinetics.
This guide has demonstrated that while these alkenes belong to the same chemical family, their performance is not interchangeable. A thorough understanding of their properties, supported by the experimental frameworks provided, is crucial for leveraging their full potential in the development of next-generation materials.
References
- 1. nbinno.com [nbinno.com]
- 2. 20.210.105.67 [20.210.105.67]
- 3. guidechem.com [guidechem.com]
- 4. innospk.com [innospk.com]
- 5. echemi.com [echemi.com]
- 6. (Perfluorohexyl)ethylene | 25291-17-2 [chemicalbook.com]
- 7. (Perfluorooctyl)ethylene | CymitQuimica [cymitquimica.com]
- 8. (Perfluorohexyl)ethylene | C8H3F13 | CID 91384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | C10H3F17 | CID 88990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fluoryx.com [fluoryx.com]
- 11. This compound | 21652-58-4 [chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cmeri.res.in [cmeri.res.in]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. apps.dtic.mil [apps.dtic.mil]
A Comparative Guide to the Biocompatibility of 1H,1H,2H-Perfluoro-1-decene Modified Surfaces for Biomedical Applications
In the landscape of biomaterials, the interface between a synthetic surface and a biological environment is a critical determinant of in vivo success. For researchers, scientists, and drug development professionals, the selection of an appropriate surface modification is a pivotal decision that influences everything from cellular response to the longevity of an implantable device. This guide provides an in-depth technical comparison of surfaces modified with 1H,1H,2H-Perfluoro-1-decene, a fluorinated alkene, against established biocompatible alternatives. While direct and extensive biocompatibility data for this specific modification remains an area of active research, this guide synthesizes established principles of fluorinated surface interactions with biological systems to provide a predictive and practical framework for its evaluation.
The Critical Role of Surface Chemistry in Biocompatibility
The initial interaction of a biomaterial with physiological fluids is the adsorption of proteins, a process that dictates the subsequent cellular response.[1] An ideal biocompatible surface should resist non-specific protein adsorption, thereby minimizing inflammatory responses and preventing the cascade of events that can lead to device failure.[1][2] Surface modifications are therefore engineered to control properties such as wettability, charge, and topography to create a bio-inert or, in some cases, a bio-interactive interface.[1][3]
This compound Modified Surfaces: A Fluorinated Approach to Biocompatibility
This compound is a fluorinated alkene that can be used to create low-energy, hydrophobic surfaces.[4] The principle behind using fluorinated coatings for biocompatibility lies in the unique properties of the carbon-fluorine bond, which is highly stable and polar, leading to low surface energy and weak intermolecular interactions.[5] This inherent hydrophobicity is predicted to reduce protein adsorption and cellular adhesion compared to unmodified surfaces.[6]
Comparative Analysis of Surface Modification Techniques
To contextualize the potential performance of this compound modified surfaces, a comparison with two industry-standard biocompatible coatings, Poly(ethylene glycol) (PEG) and zwitterionic polymers, is presented below.
| Surface Modification | Primary Mechanism of Biocompatibility | Protein Adsorption | Cellular Adhesion | Hemocompatibility | In Vivo Response |
| This compound (Predicted) | Low surface energy and hydrophobicity reduce protein and cell interactions. | Low to Moderate | Low | Good (predicted) | Low inflammatory response (predicted) |
| Poly(ethylene glycol) (PEG) | Forms a hydrophilic, flexible polymer brush that creates a steric barrier to protein adsorption.[7] | Very Low | Very Low | Excellent | Minimal inflammatory response, but potential for immune response to PEG itself.[7] |
| Zwitterionic Polymers | Possess both positive and negative charges, leading to strong hydration and electrostatic repulsion of proteins. | Extremely Low | Extremely Low | Excellent | Very low inflammatory and thrombogenic response. |
Experimental Protocols for Biocompatibility Assessment
To rigorously evaluate the biocompatibility of any novel surface modification, a series of standardized in vitro assays are essential. The following protocols are based on internationally recognized standards and provide a framework for the comprehensive assessment of this compound modified surfaces.
In Vitro Cytotoxicity Assay (ISO 10993-5)
This test evaluates the potential for a material to cause cellular damage.
-
Principle: Extracts of the test material are brought into contact with a monolayer of cultured mammalian cells (e.g., L929 mouse fibroblasts). The cellular response is evaluated qualitatively and quantitatively.
-
Methodology:
-
Sample Preparation: Prepare extracts of the this compound modified surface and control materials (negative control: high-density polyethylene; positive control: organotin-stabilized PVC) in cell culture medium at 37°C for 24 hours.
-
Cell Culture: Seed L929 cells in 96-well plates and incubate until a near-confluent monolayer is formed.
-
Exposure: Replace the culture medium with the prepared extracts.
-
Incubation: Incubate the cells with the extracts for 24-72 hours.
-
Assessment:
-
Qualitative: Observe cell morphology under a microscope for signs of cytotoxicity (e.g., rounding, detachment, lysis).
-
Quantitative: Perform a cell viability assay, such as the MTT assay, to quantify the percentage of viable cells relative to the negative control.
-
-
-
Interpretation: A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.
Hemocompatibility Assay: Hemolysis (ASTM F756)
This test assesses the potential of a blood-contacting material to damage red blood cells.
-
Principle: The test material is incubated with diluted blood, and the amount of hemoglobin released from lysed red blood cells is measured spectrophotometrically.
-
Methodology:
-
Sample Preparation: Place the this compound modified surface in direct contact with a saline solution. Prepare positive (water) and negative (saline) controls.
-
Blood Collection: Obtain fresh human or rabbit blood and prepare a diluted blood suspension.
-
Incubation: Add the diluted blood to the test and control samples and incubate at 37°C with gentle agitation for a specified time (e.g., 3 hours).
-
Centrifugation: Centrifuge the samples to pellet the intact red blood cells.
-
Analysis: Measure the absorbance of the supernatant at a wavelength specific for hemoglobin (e.g., 540 nm).
-
-
Calculation: The hemolytic index is calculated as a percentage relative to the positive control.
-
Interpretation: Materials are categorized based on their hemolytic index (e.g., non-hemolytic, slightly hemolytic, hemolytic).
References
- 1. Biocompatible and bioactive surface modifications for prolonged in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bio-inspired hemocompatible surface modifications for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
- 4. scbt.com [scbt.com]
- 5. Protein adsorption and cell adhesion controlled by the surface chemistry of binary perfluoroalkyl/oligo(ethylene glycol) self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nano-scale superhydrophobicity: suppression of protein adsorption and promotion of flow-induced detachment - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 7. In Vitro and In Vivo biocompatibility study of fluorinated polyphosphazene coatings for blood-contacting medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Cytotoxicity of Fluorinated Monomers for Biomedical Applications
For researchers, scientists, and drug development professionals, the integration of fluorinated monomers into novel biomaterials, medical devices, and drug delivery systems offers a wealth of opportunities. The unique physicochemical properties imparted by fluorine, such as hydrophobicity, thermal stability, and biocompatibility, are highly desirable. However, the introduction of fluorine can also significantly alter the toxicological profile of these materials. Understanding the in vitro cytotoxicity of fluorinated monomers is a critical, non-negotiable step in the preclinical evaluation of any new biomedical product. This guide provides a comprehensive comparison of the cytotoxic profiles of common fluorinated monomers, delves into the underlying mechanisms of toxicity, and offers detailed protocols for essential cytotoxicity assays, grounded in scientific integrity and practical expertise.
The Rationale for Fluorination and the Imperative of Cytotoxicity Testing
Fluorination of monomers, particularly acrylates and methacrylates, is a widely used strategy to enhance the performance of polymeric biomaterials. For instance, in dental composites, fluorinated monomers can reduce water sorption and improve wear resistance. In drug delivery, they can be used to modulate drug release kinetics and enhance encapsulation efficiency. However, the very properties that make them attractive can also be a source of cytotoxicity. Unreacted monomers can leach from a polymerized material and interact with surrounding tissues, potentially leading to adverse cellular responses.[1][2] Therefore, rigorous in vitro cytotoxicity testing is mandated by regulatory bodies and is essential for de-risking new materials early in the development process.[3][4][5][6]
The International Organization for Standardization (ISO) provides a framework for these evaluations in ISO 10993-5, which outlines the use of in vitro methods for assessing the cytotoxic potential of medical devices and their components.[3][4][5][6][7] A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[4][6]
Comparative Cytotoxicity of Fluorinated vs. Non-Fluorinated Methacrylates
A common theme in the literature is the comparison of fluorinated methacrylate monomers to their non-fluorinated counterparts, such as 2-hydroxyethyl methacrylate (HEMA), a widely used monomer in hydrogels and dental adhesives.[8][9][10][11] While direct, large-scale comparative studies are limited, a general trend that emerges is that the cytotoxicity of methacrylate monomers is influenced by factors such as their hydrophobicity, the length of their alkyl chains, and the presence of specific functional groups.[12]
Generally, the cytotoxicity ranking for common non-fluorinated dental monomers is as follows: Bisphenol A bis(2-hydroxypropyl) methacrylate (BisGMA) > urethane dimethacrylate (UDMA) > triethyleneglycol dimethacrylate (TEGDMA) > 2-hydroxyethyl methacrylate (HEMA) > methyl methacrylate (MMA).[12][13] Acrylates are typically more toxic than their corresponding methacrylates.[12]
For fluorinated monomers, the structure-activity relationship is also critical. For instance, studies on perfluorinated carboxylic acids have shown that cytotoxicity increases with the length of the fluorocarbon chain. While not monomers, this principle of increasing lipophilicity correlating with increased cytotoxicity is a valuable consideration. The introduction of hydroxyl groups can also enhance the cytotoxicity of both acrylates and methacrylates.[12]
Below is a summary table of representative methacrylate monomers and their reported cytotoxic effects. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in cell lines, exposure times, and assay methods.
| Monomer | Type | Key Findings on Cytotoxicity | Relevant Cell Lines |
| 2-Hydroxyethyl Methacrylate (HEMA) | Non-Fluorinated (Control) | Induces apoptosis, DNA damage, and cell cycle delay, often via reactive oxygen species (ROS) production.[8][11] Considered cytotoxic at higher concentrations.[2] | Human peripheral blood lymphocytes, A549, RAW264.7 macrophages, Human Gingival Fibroblasts[2][8][11] |
| 2,2,2-Trifluoroethyl Methacrylate (TFEMA) | Fluorinated | Often used to impart hydrophobicity. Cytotoxicity data is less abundant but is expected to be influenced by its lipophilicity. | L929 fibroblasts, Human Oral Epithelial Cells |
| 1H,1H,5H-Octafluoropentyl Methacrylate (OFPMA) | Fluorinated | Highly fluorinated, leading to low surface energy and high hydrophobicity. Expected to interact strongly with cell membranes. | L929 fibroblasts, Human Oral Epithelial Cells |
| Hexafluoro-iso-propyl Methacrylate (HFIPMA) | Fluorinated | A low refractive index monomer, its cytotoxicity profile is important for applications in optical biomaterials. | L929 fibroblasts, Human Oral Epithelial Cells |
| Methyl Methacrylate (MMA) | Non-Fluorinated (Control) | Known to be cytotoxic in a dose-dependent manner, inhibiting cell growth.[14][15] | V79 fibroblasts, L929 fibroblasts[14][16] |
Mechanisms of Fluorinated Monomer Cytotoxicity
The cytotoxic effects of methacrylate monomers, including their fluorinated derivatives, are often multifactorial. The primary mechanisms include:
-
Oxidative Stress: Many methacrylate monomers can deplete cellular glutathione (GSH), a key antioxidant, leading to an increase in reactive oxygen species (ROS).[1][2] This oxidative stress can damage cellular components, including lipids, proteins, and DNA.
-
Apoptosis: Monomers can trigger programmed cell death, or apoptosis.[2][11] This is often initiated by mitochondrial dysfunction, leading to the activation of a cascade of enzymes called caspases.[11]
-
Genotoxicity: Some monomers have been shown to cause DNA damage, such as strand breaks and oxidative base modifications.[8][11] This can lead to mutations or cell cycle arrest.
-
Inflammation: In an in vivo context, leached monomers can stimulate an inflammatory response in surrounding tissues.
The following diagram illustrates a potential signaling pathway for methacrylate-induced cytotoxicity:
Caption: Proposed mechanism of fluorinated monomer-induced cytotoxicity.
Experimental Protocols for Assessing Cytotoxicity
A multi-parametric approach is recommended for a thorough assessment of cytotoxicity. The following are detailed protocols for three widely accepted and complementary assays.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[17][18]
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., L929 mouse fibroblasts, as recommended by ISO 10993-5) into a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours to allow for cell attachment.[13]
-
Preparation of Extracts: Prepare extracts of the fluorinated monomer according to ISO 10993-12.[13] This typically involves incubating the material in cell culture medium at a specific surface area to volume ratio (e.g., 0.2 g/mL) for 24 hours at 37°C.[13] Prepare serial dilutions of the extract.
-
Cell Treatment: Remove the culture medium from the cells and replace it with the monomer extracts of varying concentrations. Include a negative control (fresh medium) and a positive control (a known cytotoxic substance). Incubate for 24 hours.[13]
-
MTT Addition: After the incubation period, remove the extracts and add 50 µL of MTT solution (1 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.[13]
-
Formazan Solubilization: Discard the MTT solution and add 100 µL of a solubilizing agent (e.g., isopropanol) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13] Cell viability is expressed as a percentage relative to the negative control.
LDH Assay for Cell Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[19]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Supernatant Collection: After the 24-hour treatment period, carefully collect 50 µL of the supernatant from each well without disturbing the cells.[19]
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture to each well.[19]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[20]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[19]
-
Absorbance Measurement: Measure the absorbance at 490 nm.[19] The amount of LDH release is proportional to the number of dead cells. Controls for maximum LDH release (by lysing all cells) should be included to calculate the percentage of cytotoxicity.[19]
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[21][22][23][24]
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a culture dish and treat with the fluorinated monomer for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell detachment solution like Accutase.[25] Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.[22][24]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[22][25]
-
Flow Cytometry Analysis: Add 1X binding buffer to each tube and analyze the cells by flow cytometry as soon as possible.[25] Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
Conclusion and Future Directions
The in vitro cytotoxicity of fluorinated monomers is a complex issue that is dependent on the specific chemical structure of the monomer, the concentration, and the biological system being tested. While fluorination can bestow desirable properties for biomedical applications, it necessitates a thorough toxicological evaluation. The methodologies and principles outlined in this guide provide a robust framework for researchers to assess the cytotoxic potential of novel fluorinated monomers. By employing a multi-parametric approach that evaluates cell viability, membrane integrity, and the mode of cell death, scientists can make informed decisions about the suitability of these materials for further development. Future research should focus on establishing more extensive quantitative structure-activity relationship (QSAR) models for fluorinated monomers to better predict their cytotoxicity and guide the design of safer and more effective biomedical materials.
References
- 1. Cell toxicity of methacrylate monomers-the role of glutathione adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nhiso.com [nhiso.com]
- 4. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mddionline.com [mddionline.com]
- 6. blog.johner-institute.com [blog.johner-institute.com]
- 7. ISO 10993-5 Cytotoxicity Test - in vitro | RISE [ri.se]
- 8. Genotoxicity and cytotoxicity of 2-hydroxyethyl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hydroxyethyl methacrylate hema: Topics by Science.gov [science.gov]
- 10. Classifying two methacrylates as sensitising and irritant substances | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]
- 11. Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages [mdpi.com]
- 12. Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. thejcdp.com [thejcdp.com]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxicity of dental self-curing resin for a temporary crown: an in vitro study [e-jyms.org]
- 17. Cytotoxicity of 3D Printed Materials for Potential Dental Applications: An In Vitro Study [opendentistryjournal.com]
- 18. mdpi.com [mdpi.com]
- 19. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.cn [sigmaaldrich.cn]
- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. bdbiosciences.com [bdbiosciences.com]
A Comparative Guide to the Hemocompatibility of 1H,1H,2H-Perfluoro-1-decene Coatings
For Researchers, Scientists, and Drug Development Professionals
The Imperative for Hemocompatible Surfaces in Medical Devices
The interaction between blood and foreign materials is a complex and dynamic process that can determine the success or failure of a medical device.[1][2] When a material is introduced into the bloodstream, a cascade of events is initiated, beginning with the rapid adsorption of plasma proteins.[1][2] This initial protein layer dictates the subsequent cellular responses, including platelet adhesion and activation, which can lead to thrombus formation and potentially catastrophic device failure.[1][2] Therefore, the development of coatings that can mitigate these effects is of paramount importance in the field of biomedical engineering.
1H,1H,2H-Perfluoro-1-decene: A Promising Candidate for Hemocompatible Coatings
This compound (PFDE) is a fluorinated alkene with the chemical formula C₁₀H₃F₁₇. Its structure, characterized by a long perfluorinated carbon chain, imparts a highly hydrophobic and lipophobic nature to surfaces coated with it.[3] This low surface energy is hypothesized to reduce the driving force for protein adsorption and subsequent platelet adhesion, thereby enhancing hemocompatibility. The rationale is that a surface that is poorly wetted by blood is less likely to initiate the coagulation cascade.[4]
While direct and extensive hemocompatibility data for PFDE coatings are not yet widely published, we can infer its likely performance based on studies of materials with similar long-chain perfluorinated and hydrophobic properties. Self-assembled monolayers (SAMs) with perfluorinated terminal groups have demonstrated very low procoagulant activity.[4] This guide will, therefore, present an evidence-based projection of PFDE's hemocompatibility profile in comparison to well-characterized materials.
Comparative Analysis of Hemocompatibility
To provide a clear and objective comparison, this guide will focus on three key indicators of hemocompatibility: hemolysis, platelet adhesion, and coagulation time. The performance of PFDE coatings will be assessed against two widely used materials in blood-contacting applications: medical-grade titanium and PTFE.
Data Presentation: A Comparative Overview
The following table summarizes the expected quantitative data for each material across the key hemocompatibility assays. It is crucial to note that the data for PFDE are illustrative and extrapolated from studies on similar perfluorinated surfaces, while the data for Titanium and PTFE are based on published experimental results.
| Parameter | This compound (PFDE) Coating (Illustrative) | Medical-Grade Titanium | Polytetrafluoroethylene (PTFE) | Acceptable Limits (as per ISO 10993-4 & ASTM F756) |
| Hemolysis (%) | < 2.0 | < 2.0 | 2.0 - 5.0 | < 5.0 (Non-hemolytic: <2%) |
| Platelet Adhesion (platelets/mm²) | Low (< 500) | Moderate (1,000 - 5,000) | High (> 10,000) | Varies by application, lower is generally better |
| Activated Partial Thromboplastin Time (aPTT) (seconds) | > 60 | ~35-50 | ~40-60 | Prolongation indicates anticoagulant activity |
| Prothrombin Time (PT) (seconds) | ~12-15 | ~12-15 | ~12-15 | Significant prolongation may indicate interference with the extrinsic pathway |
Note: The values for Titanium and PTFE are representative ranges derived from various in vitro studies and can be influenced by surface roughness and specific experimental conditions.
The Science Behind the Surface: Mechanistic Insights
The hemocompatibility of a material is intrinsically linked to its surface properties and the initial interactions with blood proteins.[1][2]
Protein Adsorption: Upon contact with blood, a layer of plasma proteins, primarily albumin, fibrinogen, and immunoglobulins, rapidly adsorbs to the material surface.[1][2] The composition and conformation of this protein layer are critical. Hydrophobic surfaces, like those expected from PFDE and PTFE, tend to induce a greater degree of protein unfolding compared to more hydrophilic surfaces.[2] While this can sometimes expose cryptic binding sites that promote platelet adhesion, the very low surface energy of highly fluorinated materials is thought to minimize the overall amount of protein that initially adsorbs.
Platelet Adhesion and Activation: Platelets do not typically adhere to the native material surface but rather to the adsorbed protein layer, particularly fibrinogen.[1][2] The conformation of adsorbed fibrinogen is a key determinant of platelet activation.[2] Surfaces that induce a conformational change in fibrinogen, exposing its platelet-binding domains, will be more thrombogenic.[2] The anticipated low protein adsorption on PFDE surfaces is expected to lead to reduced platelet adhesion and activation.
Coagulation Cascade: The intrinsic pathway of the coagulation cascade can be initiated by the contact of Factor XII with a foreign surface.[5][6] This "contact activation" is influenced by surface charge and chemistry.[5] Surfaces with low procoagulant activity, as has been observed for perfluorinated compounds, are less likely to trigger this cascade.[4]
Experimental Protocols for Hemocompatibility Assessment
To ensure the trustworthiness and reproducibility of hemocompatibility data, standardized experimental protocols are essential. The following sections detail the methodologies for the key assays discussed in this guide, based on the principles outlined in ISO 10993-4.
Experimental Workflow: An Overview
The general workflow for in vitro hemocompatibility testing involves the preparation of the material surfaces, incubation with blood or blood components, and subsequent analysis.
Hemolysis Assay (Direct Contact Method)
This assay determines the extent of red blood cell (RBC) lysis caused by direct contact with the test material.
Step-by-Step Methodology:
-
Material Preparation: Prepare sterile samples of the PFDE-coated material, titanium, and PTFE with a defined surface area.
-
Blood Preparation: Obtain fresh, anticoagulated human blood (e.g., with citrate). Prepare a diluted blood solution by mixing the blood with a physiological saline solution.
-
Incubation: Place the test materials in separate tubes. Add the diluted blood solution to each tube, ensuring the material is fully submerged. Include positive (e.g., water) and negative (e.g., saline) controls. Incubate all tubes at 37°C with gentle agitation for a specified time (e.g., 3 hours).
-
Centrifugation: After incubation, centrifuge the tubes to pellet the intact RBCs.
-
Analysis: Carefully collect the supernatant. Measure the absorbance of the supernatant at a specific wavelength (e.g., 540 nm) using a spectrophotometer to quantify the amount of free hemoglobin.
-
Calculation: Calculate the percentage of hemolysis for each material relative to the positive control (representing 100% hemolysis).
Self-Validation: The inclusion of positive and negative controls is crucial for validating the assay. The negative control should exhibit minimal hemolysis, while the positive control should show complete hemolysis.
Platelet Adhesion Assay
This assay quantifies the number of platelets that adhere to the material surface after exposure to platelet-rich plasma (PRP).
Step-by-Step Methodology:
-
Material Preparation: Prepare sterile samples of the test materials in a suitable format (e.g., discs for well plates).
-
PRP Preparation: Obtain fresh, anticoagulated human blood. Centrifuge the blood at a low speed to separate the PRP.
-
Incubation: Place the material samples in a well plate. Add a defined volume of PRP to each well and incubate at 37°C for a specified time (e.g., 1 hour).
-
Rinsing: Gently rinse the samples with a buffer solution (e.g., phosphate-buffered saline) to remove non-adherent platelets.
-
Fixation and Staining: Fix the adherent platelets with a suitable fixative (e.g., glutaraldehyde). The platelets can then be stained for visualization (e.g., with a fluorescent dye) or lysed to quantify their number using a colorimetric assay (e.g., lactate dehydrogenase assay).
-
Quantification: If stained, visualize and count the adherent platelets using microscopy and image analysis software to determine the number of platelets per unit area. If a colorimetric assay is used, measure the absorbance and correlate it to a standard curve of known platelet numbers.
Coagulation Time Assay (aPTT)
The activated Partial Thromboplastin Time (aPTT) assay assesses the effect of a material on the intrinsic and common pathways of the coagulation cascade.
Step-by-Step Methodology:
-
Material Preparation: Prepare sterile samples of the test materials.
-
Plasma Preparation: Obtain fresh, citrated human plasma.
-
Incubation: Incubate the test materials with the plasma at 37°C for a defined period.
-
aPTT Measurement:
-
Transfer the plasma that has been in contact with the material to a cuvette in a coagulometer.
-
Add an aPTT reagent (containing a contact activator and phospholipids) and incubate.
-
Add calcium chloride to initiate coagulation.
-
The coagulometer will automatically measure the time taken for a fibrin clot to form.
-
-
Analysis: Compare the aPTT of the plasma exposed to the test materials with that of a control plasma (not exposed to any material). A prolonged aPTT suggests an anticoagulant effect of the material.
Self-Validation: The use of control plasma with a known aPTT range is essential for validating the results.
Conclusion and Future Directions
Based on the fundamental principles of blood-material interactions and data from analogous fluorinated materials, this compound coatings are poised to offer excellent hemocompatibility. Their anticipated low surface energy should translate into reduced protein adsorption, minimal platelet adhesion, and a low propensity to activate the coagulation cascade. When compared to established materials like medical-grade titanium and PTFE, PFDE coatings are expected to demonstrate superior performance, particularly in minimizing thrombogenicity.
However, it is imperative that these theoretical advantages are substantiated by rigorous, direct experimental testing. The protocols outlined in this guide provide a robust framework for such an evaluation. Future research should focus on fabricating and testing PFDE coatings on various substrates and under dynamic flow conditions that more closely mimic the in vivo environment. Such studies will be crucial in validating the promise of PFDE as a next-generation hemocompatible coating for a wide range of cardiovascular and other blood-contacting medical devices.
References
- 1. Proteins, Platelets, and Blood Coagulation at Biomaterial Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The blood compatibility challenge Part 2: protein adsorption phenomena governing blood reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PFAS - Wikipedia [en.wikipedia.org]
- 4. Contact activation of the plasma coagulation cascade. I. Procoagulant surface chemistry and energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Contact activation system - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Quantitative Analysis of Surface Energy on 1H,1H,2H-Perfluoro-1-decene Films
This guide provides a comprehensive framework for the quantitative analysis of surface energy on films derived from 1H,1H,2H-Perfluoro-1-decene (PFDE). Designed for researchers, materials scientists, and drug development professionals, this document moves beyond mere protocol recitation. It delves into the causal relationships behind experimental choices, offers a comparative analysis against established materials, and provides validated methodologies to ensure data integrity. Our focus is on empowering researchers to not only measure but also fundamentally understand the surface properties of these highly fluorinated films.
Introduction: The Critical Role of Surface Energy
Surface energy is a quantitative measure of the excess energy at the surface of a material compared to the bulk.[1] This excess energy arises from the non-ideal coordination environment of surface atoms, which have unfulfilled bonding potential.[1] In practical terms, surface energy dictates how a material interacts with its environment, governing phenomena such as wetting, adhesion, and biocompatibility.[2] For applications ranging from anti-fouling coatings and microfluidics to drug delivery systems and biomedical implants, the ability to precisely engineer and quantify surface energy is paramount.
Fluoropolymers are a class of materials renowned for their exceptionally low surface energies, a property derived from the high electronegativity and low polarizability of the carbon-fluorine bond.[3] this compound (C₁₀H₃F₁₇) is a fluorinated alkene that can be used to create surfaces with terminal perfluoroalkyl chains.[4] These surfaces are expected to exhibit extremely low surface energy due to the dense packing of -CF₂- and terminal -CF₃ groups, which minimizes intermolecular forces.[3] This guide provides the theoretical and practical tools to quantify this property and compare it against other relevant materials.
Theoretical Foundation: From Contact Angle to Surface Energy
The surface free energy of a solid cannot be measured directly.[5] Instead, it is calculated by probing the surface with well-characterized liquids and measuring the resulting contact angle (θ). This technique, known as contact angle goniometry, is the cornerstone of surface energy analysis.[6]
When a liquid droplet is placed on a solid surface, the final shape of the drop is determined by the balance of forces at the three-phase (solid-liquid-vapor) contact line. This relationship is described by Young's Equation:
γsv = γsl + γlv cos(θ)
where γsv is the solid-vapor surface energy, γsl is the solid-liquid interfacial tension, and γlv is the liquid-vapor surface tension.[7] The goal of our analysis is to determine γsv.
To solve Young's equation for the unknown γsv, several models have been developed.
-
Zisman Method (Critical Surface Tension): This empirical method involves measuring the contact angles of a series of homologous liquids with varying surface tensions on the solid surface.[8][9] By plotting the cosine of the contact angle (cos θ) against the surface tension of the liquids (γlv), a straight line is often obtained. Extrapolating this line to cos θ = 1 (where the contact angle is 0°) yields the critical surface tension (γc) of the solid.[10][11] This value represents the highest surface tension a liquid can have and still completely wet the surface. While useful, this method is empirical and does not account for the specific types of intermolecular interactions.[10]
-
Owens, Wendt, Rabel, and Kaelble (OWRK) Method: The OWRK method is a more powerful and widely used model that splits the surface energy into components based on the types of intermolecular forces involved: dispersive (or Lifshitz-van der Waals) and polar (including hydrogen bonding) interactions.[5][7]
γs = γsd + γsp
Here, γs is the total surface free energy of the solid, and γsd and γsp are its dispersive and polar components, respectively. The OWRK method requires measuring the contact angle of at least two liquids with known dispersive and polar components.[2][12] One liquid should be predominantly polar (e.g., deionized water) and the other predominantly non-polar (e.g., diiodomethane).[12] By combining Young's equation with this component-based approach, one can solve for the two unknowns, γsd and γsp.[7]
Experimental Framework: A Validated Workflow
The following section details the protocols for film deposition and surface energy analysis. The workflow is designed to ensure reproducibility and accuracy.
References
- 1. ossila.com [ossila.com]
- 2. How to determine the surface energy of solids [dataphysics-instruments.com]
- 3. fc.up.pt [fc.up.pt]
- 4. This compound | C10H3F17 | CID 88990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biolinscientific.com [biolinscientific.com]
- 6. brighton-science.com [brighton-science.com]
- 7. Owens, Wendt, Rabel and Kaelble (OWRK) method | KRÜSS Scientific [kruss-scientific.com]
- 8. Zisman Plot - Wikipedia [en.wikipedia.org]
- 9. pages.jh.edu [pages.jh.edu]
- 10. Method according to Zisman | KRÜSS Scientific [kruss-scientific.com]
- 11. tau.ac.il [tau.ac.il]
- 12. nanoscience.com [nanoscience.com]
A Comparative Guide to the Mechanical Properties of Fluoropolymers: Benchmarking a Polymer Derived from 1H,1H,2H-Perfluoro-1-decene
Introduction: The Landscape of High-Performance Fluoropolymers
In the realm of materials science, fluoropolymers represent a class of macromolecules distinguished by their exceptional thermal stability, chemical inertness, and unique surface properties.[1][2] These characteristics are a direct consequence of the high bond energy of the carbon-fluorine bond.[1] This guide provides a comparative analysis of the mechanical properties of a polymer derived from 1H,1H,2H-Perfluoro-1-decene, specifically focusing on its common derivative poly(1H,1H,2H,2H-heptadecafluorodecyl acrylate), against well-established fluoropolymers: Polytetrafluoroethylene (PTFE), Fluorinated Ethylene Propylene (FEP), and Perfluoroalkoxy (PFA).
Polymers derived from monomers like this compound are primarily recognized for their application in creating surfaces with extremely low energy, leading to hydrophobic and oleophobic properties.[3][4] These are typically side-chain fluorinated polymers, where the fluorinated alkyl chains are pendant to the main polymer backbone.[1][2] This contrasts with polymers like PTFE, which is a homopolymer with a fully fluorinated backbone.[1] This structural difference has profound implications for their mechanical behavior. While extensive data on the bulk mechanical properties of poly(1H,1H,2H,2H-heptadecafluorodecyl acrylate) is not widely available in public literature, we can infer its likely performance characteristics by understanding its structure and comparing it to its more characterized counterparts. This guide will, therefore, focus on providing a robust comparative framework based on available data for benchmark fluoropolymers, offering researchers and drug development professionals a basis for material selection and performance expectation.
Comparative Analysis of Mechanical Properties
The selection of a fluoropolymer for a specific application, particularly in drug delivery or biomedical devices, often hinges on its mechanical integrity. Properties such as tensile strength, modulus (stiffness), elongation at break (ductility), and hardness are critical performance indicators.
Data Summary
The following table summarizes the typical mechanical properties of PTFE, FEP, and PFA. These values serve as a baseline for understanding the performance envelope of conventional fluoropolymers.
| Mechanical Property | PTFE | FEP | PFA | Test Standard |
| Tensile Strength (MPa) | 20 - 35 | 23 | 28 - 31 | ASTM D638 |
| Young's Modulus (GPa) | 0.4 - 0.55 | 0.5 | 0.6 - 0.7 | ASTM D638 |
| Elongation at Break (%) | 200 - 400 | 300 - 350 | 300 | ASTM D638 |
| Hardness (Shore D) | 50 - 65 | 56 | 60 | ASTM D2240 |
Note: These values are typical and can vary depending on the specific grade and processing conditions.
Discussion of Structure-Property Relationships
The mechanical properties of fluoropolymers are intrinsically linked to their molecular structure.
-
PTFE , with its linear, highly crystalline structure, exhibits excellent thermal stability but has relatively lower tensile strength and is susceptible to creep under load. Its properties are highly dependent on processing techniques like sintering.
-
FEP , a copolymer of tetrafluoroethylene and hexafluoropropylene, has a lower melting point than PTFE, allowing for melt processing. This introduces branches in the polymer chain, which reduces crystallinity and results in slightly lower tensile strength but good flexibility.
-
PFA incorporates a perfluoroalkoxy side chain, which also allows for melt processing while maintaining a high continuous service temperature similar to PTFE. The presence of the side chain slightly modifies the crystal structure, leading to improved creep resistance compared to PTFE.
For poly(1H,1H,2H,2H-heptadecafluorodecyl acrylate) , the long fluorinated side chains are the dominant structural feature.[1][2] These side chains tend to crystallize independently of the polymer backbone, leading to a comb-like structure.[5] This architecture is primarily designed to orient the low-energy fluorinated groups at the surface.[1][2] Consequently, the bulk mechanical properties are expected to be more akin to those of acrylic polymers, potentially exhibiting lower tensile strength and modulus compared to the highly crystalline, backbone-fluorinated polymers like PTFE. The flexibility and hardness will be significantly influenced by the acrylate backbone. The primary mechanical function of such polymers is often realized in thin films and coatings, where surface hardness and adhesion are more critical than bulk tensile properties.
Experimental Protocols
To ensure the reproducibility and validity of mechanical property data, standardized testing methodologies are crucial. The American Society for Testing and Materials (ASTM) provides detailed protocols for these measurements.
Tensile Properties (ASTM D638)
This test method determines the tensile properties of unreinforced and reinforced plastics.[6][7][8][9]
Experimental Workflow:
Caption: Workflow for ASTM D638 Tensile Testing.
Step-by-Step Methodology:
-
Specimen Preparation:
-
Prepare dumbbell-shaped ("dog-bone") test specimens by injection molding or machining from a sheet of the polymer.[6][9] The dimensions of the specimen are critical and are specified in the ASTM D638 standard.
-
Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for a specified period before testing.
-
-
Testing Procedure:
-
Measure the width and thickness of the narrow section of the specimen.
-
Securely clamp the specimen in the grips of a universal testing machine.[7]
-
Attach an extensometer to the gauge length of the specimen to accurately measure strain.[8]
-
Apply a tensile load at a constant rate of crosshead movement until the specimen fails.[6][9] The speed of the test is determined by the material's properties.
-
Continuously record the applied load and the extension of the specimen.[10]
-
-
Data Analysis:
-
Calculate the tensile stress and strain from the load and extension data.
-
Plot the stress-strain curve.
-
From the curve, determine the tensile strength (the maximum stress before failure), Young's modulus (the slope of the initial linear portion of the curve), and the elongation at break (the percentage increase in length at the point of fracture).[8]
-
Hardness (ASTM D2240)
This test method measures the indentation hardness of plastics and elastomers using a durometer.[11][12][13][14]
Experimental Workflow:
References
- 1. fluoropolymers.eu [fluoropolymers.eu]
- 2. fluoropolymerpartnership.com [fluoropolymerpartnership.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 1H,1H,2H,2H-Heptadecafluorodecyl acrylate | 27905-45-9 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 7. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 8. ASTM D638 Testing Simplified: Everything You Need to Know [cscforce.com]
- 9. victortestingmachine.com [victortestingmachine.com]
- 10. ASTM D638 - Tensile Testing of Plastics - STEP Lab [step-lab.com]
- 11. micomlab.com [micomlab.com]
- 12. smithers.com [smithers.com]
- 13. worldoftest.com [worldoftest.com]
- 14. store.astm.org [store.astm.org]
Comparative study of water shedding angles on various fluorinated surfaces
A Comparative Guide to Water Shedding Angles on Fluorinated Surfaces
For researchers and professionals in materials science and drug development, the ability of a surface to shed water is a critical performance attribute. This is particularly true for applications requiring self-cleaning properties, resistance to biofouling, and precise fluid handling. Fluorinated surfaces are renowned for their low surface energy and consequent hydrophobicity. However, a high static contact angle alone does not guarantee efficient water shedding. The dynamic behavior—how easily a water droplet moves across the surface—is quantified by the water shedding angle.
This guide provides an in-depth comparison of water shedding angles on various fluorinated surfaces. We will delve into the fundamental principles governing this behavior, present a comparative analysis of common fluorinated materials with supporting data, and provide a standardized protocol for measurement to ensure scientific rigor in your own evaluations.
Understanding Water Shedding: Beyond the Static Contact Angle
While the static contact angle (SCA) is a primary measure of a surface's hydrophobicity, it describes a droplet at rest. The water shedding angle characterizes a droplet in motion and is crucial for predicting real-world performance. This dynamic property is typically described by two related, but distinct, measurements:
-
Sliding Angle (SA): The angle of inclination at which a water droplet begins to slide down a surface. This is relevant for a wide range of hydrophobic surfaces where the droplet may deform and slide rather than roll.[1]
-
Roll-off Angle (RA): The angle of inclination at which a droplet, typically maintaining a near-spherical shape, begins to roll off a surface. This term is most accurately applied to superhydrophobic surfaces (SCA >150°), where adhesion between the droplet and surface is exceptionally low.[1][2]
A low shedding angle (either SA or RA) indicates that gravitational force can easily overcome the adhesive forces between the water droplet and the surface, leading to efficient water removal. This behavior is primarily governed by contact angle hysteresis (CAH) , which is the difference between the advancing and receding contact angles of a moving droplet. Low CAH is a hallmark of surfaces with high droplet mobility.
The Critical Role of Fluorination and Surface Structure
Fluorine's high electronegativity and the low polarizability of the carbon-fluorine (C-F) bond are responsible for the extremely low surface energy of fluorinated materials. This inherent chemical property is the foundation of their hydrophobicity. However, to achieve very low water shedding angles, surface topography is equally important.
The most effective water-shedding surfaces often operate in the Cassie-Baxter state , where a water droplet rests on a composite interface of solid peaks and trapped air pockets. This micro- or nano-structured roughness minimizes the contact area between the liquid and the solid, drastically reducing adhesion and promoting easy roll-off.[2] Surfaces that are chemically hydrophobic but topographically smooth may still exhibit significant droplet pinning and high sliding angles.
Comparative Analysis of Fluorinated Surfaces
The selection of a fluorinated surface depends on the application's requirements for transparency, durability, cost, and water shedding performance. Below is a comparative look at common categories of these materials.
Fluoropolymers: PTFE and CYTOP
Fluoropolymers are a cornerstone of hydrophobic applications due to their chemical inertness and stability.
-
Polytetrafluoroethylene (PTFE): Commonly known by the trade name Teflon™, PTFE is one of the most well-known fluoropolymers. A smooth, ideal PTFE surface has a static water contact angle of approximately 108°.[3] However, its sliding angle can be relatively high due to droplet pinning on even minor surface imperfections. To achieve superhydrophobicity and low sliding angles (<10°), the PTFE surface must be physically modified to create a hierarchical roughness, for example, through plasma etching.[4] Such treatments can increase the static contact angle to over 172° with a corresponding sliding angle of less than 1°.[4]
-
CYTOP™: This amorphous fluoropolymer offers excellent transparency and can be applied as a thin coating. It typically exhibits a static water contact angle of 110°-117°.[5] Like PTFE, its sliding angle is highly dependent on the coating's uniformity and the substrate's underlying roughness.
Fluorosilanized Surfaces (FAS)
Self-assembled monolayers (SAMs) of fluoroalkylsilanes (FAS) are a common method for rendering surfaces like glass, silicon, and metal oxides superhydrophobic. Molecules such as 1H,1H,2H,2H-perfluorooctyl-triethoxysilane (FAS-17) form a dense, covalently bonded layer of fluorinated chains.
These surfaces can achieve exceptionally high static contact angles and very low sliding angles. For example, a FAS coating on a suitably roughened substrate can produce a static water contact angle of 155° with a sliding angle as low as 1.6°.[6][7] The effectiveness of FAS coatings is highly dependent on the cleanliness of the substrate and the reaction conditions during deposition.
Quantitative Data Summary
Directly comparing water shedding angles across different studies is challenging due to variations in experimental conditions, most notably the droplet volume .[1][8] A larger droplet has more mass, and therefore the gravitational component pulling it down the incline is greater, often resulting in a lower sliding angle.[8] The following table summarizes representative data from various sources, with experimental conditions noted where available.
| Surface Type | Substrate | Static Contact Angle (SCA) | Water Shedding Angle | Droplet Volume | Source(s) |
| Smooth PTFE | Polymer Film | ~108° - 113° | > 30° (typically high) | Not specified | [3][4] |
| Plasma-Etched PTFE | Polymer Film | 172.5° ± 1.2° | < 1° | Not specified | [4] |
| CYTOP™ | Silicon | ~110° - 117° | 34° (on spray-coated layer) | 5 µL | [5] |
| FAS-Coated Glass | Glass | ~110° - 115° | ~5.3° | Not specified | [6][7] |
| FAS-Coated Marble | Marble (roughened) | 155.1° | 1.6° | Not specified | [6][7] |
| FAS-Functionalized Silica Nanoparticles | Aluminum | 152° ± 1° | < 2° (low hysteresis) | Not specified | [7] |
Disclaimer: The data presented are for comparative purposes and are drawn from different research studies. A direct, one-to-one comparison is only valid when all experimental parameters (droplet volume, tilting speed, ambient conditions) are identical.
Standardized Protocol for Measuring Water Shedding Angle
To ensure the generation of reliable and reproducible data, a standardized methodology is paramount. While no single ASTM standard is dedicated exclusively to the sliding angle, the principles outlined in standards for contact angle measurement (e.g., ASTM D5946, ASTM C813) provide a foundation for good practice.[3][9][10][11]
Step-by-Step Measurement Protocol
-
Sample Preparation:
-
Ensure the sample surface is clean and free of contaminants. Handle samples only by their edges, preferably with clean forceps.
-
Place the sample on the tilting stage of a contact angle goniometer, ensuring it is perfectly level (0° inclination).
-
-
Droplet Deposition:
-
Use a high-precision automated dispenser or a calibrated microsyringe to deposit a water droplet of a standardized volume . A volume of 10-20 µL is common for sliding angle measurements.[12][13] Always report the volume used.
-
Gently place the droplet onto the surface from a minimal height to avoid imparting kinetic energy that could affect the initial adhesion.
-
Allow the droplet to equilibrate on the surface for a consistent period (e.g., 10-30 seconds).[12]
-
-
Tilting and Measurement:
-
Begin tilting the stage at a slow, constant, and controlled rate. A typical rate is approximately 0.5° to 1.0° per second.[12] A consistent rate is critical for reproducibility.
-
Using the goniometer's camera, observe the three-phase contact line (the interface of solid, liquid, and air).
-
The sliding angle is the precise angle of inclination at which the droplet's contact line begins to move continuously across the surface.
-
Record this angle.
-
-
Data Validation:
-
Repeat the measurement at least 3-5 times on different areas of the surface to account for any microscopic heterogeneity.
-
Report the average sliding angle and the standard deviation.
-
Experimental Workflow Diagram
Caption: Workflow for standardized water sliding angle measurement.
Conclusion
The water shedding angle is a more telling metric of dynamic water repellency than the static contact angle alone. For fluorinated surfaces, achieving a low shedding angle is a synergistic effect of low surface energy from C-F chemistry and a surface topography that promotes a Cassie-Baxter wetting state.
While fluoropolymers like PTFE and CYTOP provide a robust and hydrophobic base, achieving elite water shedding performance often requires surface texturing. Fluorosilane (FAS) coatings, on the other hand, can impart superhydrophobicity with exceptionally low sliding angles directly through a self-assembly process on appropriately prepared substrates.
When evaluating or reporting water shedding performance, it is imperative to adhere to a strict experimental protocol, with particular emphasis on standardizing and reporting the droplet volume and tilting rate. This rigor ensures that comparisons between different surfaces are both meaningful and scientifically valid, enabling informed material selection for advanced applications.
References
- 1. duraslic.com [duraslic.com]
- 2. emerginginvestigators.org [emerginginvestigators.org]
- 3. infinitalab.com [infinitalab.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dataphysics-instruments.com [dataphysics-instruments.com]
- 7. Fluorine Based Superhydrophobic Coatings [mdpi.com]
- 8. A Simple and Precise Estimation of Water Sliding Angle by Monitoring Image Brightness: A Case Study of the Fluid Repellency of Commercial Face Masks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ASTM D5946 - Measuring water contact angle on surface-treated polymer films - DataPhysics Instruments [dataphysics-instruments.com]
- 10. matestlabs.com [matestlabs.com]
- 11. Standard and Norms | KRÜSS Scientific [kruss-scientific.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Determination of the Sliding Angle of Water Drops on Surfaces from Friction Force Measurements - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 1H,1H,2H-Perfluoro-1-decene
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. In the realm of fluorinated molecules, where unique properties are leveraged for advanced materials and pharmaceuticals, rigorous purity validation is not just a quality control step but a critical determinant of experimental success and product safety. This guide provides an in-depth, comparative analysis of the primary analytical techniques for validating the purity of synthesized 1H,1H,2H-Perfluoro-1-decene (C₁₀H₃F₁₇). We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Criticality of Purity in Fluorinated Compounds
This compound is a valuable fluorinated alkene used in various applications, including the synthesis of polymers and surface modifiers.[1][2] Its synthesis, commonly achieved through the dehydroiodination of 1H,1H,2H,2H-1-iodoperfluorodecane, can yield impurities that may alter its chemical and physical properties.[3] Therefore, a multi-faceted analytical approach is essential to ensure the synthesized product meets the stringent purity requirements for its intended use.
A Multi-Modal Approach to Purity Validation
No single analytical technique is sufficient to provide a complete purity profile of a synthesized compound. A combination of spectroscopic and chromatographic methods offers a comprehensive assessment. This guide will focus on the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint
NMR spectroscopy is an unparalleled tool for the structural elucidation and purity assessment of fluorinated compounds.[4][5][6] The presence of both protons (¹H) and fluorine (¹⁹F) in this compound allows for a detailed analysis using both nuclei.
¹H NMR: A Window into the Hydrocarbon Moiety
¹H NMR provides a quantitative measure of the protons in the molecule, offering a first-line assessment of purity.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Internal Standard: For quantitative analysis (qNMR), add a precisely weighed amount of a suitable internal standard with a known purity and a resonance that does not overlap with the analyte signals.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest for accurate integration.[7]
Data Interpretation
The ¹H NMR spectrum of pure this compound is expected to show three distinct multiplets corresponding to the three protons of the vinyl group.[8]
| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| =CH₂ | ~5.8-6.0 | Multiplet | 2H |
| -CH= | ~6.2-6.4 | Multiplet | 1H |
Table 1: Expected ¹H NMR Data for this compound.
Identifying Impurities with ¹H NMR:
-
Residual Starting Material (1H,1H,2H,2H-1-iodoperfluorodecane): The presence of a triplet around 3.9 ppm and a multiplet around 2.5 ppm would indicate incomplete reaction.
-
Solvent Residues: Signals from common laboratory solvents can be identified by comparing the spectrum to reference tables.[9][10][11]
¹⁹F NMR: The Definitive Tool for Fluorinated Compounds
¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it ideal for identifying and quantifying fluorinated compounds and their impurities.[3][12][13]
Experimental Protocol: ¹⁹F NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire the ¹⁹F NMR spectrum. Proton decoupling is often employed to simplify the spectrum, though the coupled spectrum can provide valuable structural information.[14]
Data Interpretation
The ¹⁹F NMR spectrum of this compound will show a series of multiplets corresponding to the different fluorine environments along the perfluoroalkyl chain. Based on data for similar structures, the following chemical shifts can be anticipated.[15][16]
| Fluorine Environment | Expected Chemical Shift (ppm vs. CFCl₃) |
| -CF₃ | ~ -81 |
| -CF₂- (internal) | ~ -122 to -126 |
| -CF₂-CH= | ~ -116 |
Table 2: Predicted ¹⁹F NMR Chemical Shifts for this compound.
Identifying Impurities with ¹⁹F NMR:
-
Isomeric Byproducts: The formation of constitutional isomers during synthesis would result in a more complex ¹⁹F NMR spectrum with additional signals.
-
Other Fluorinated Species: The high sensitivity of ¹⁹F NMR allows for the detection of trace fluorinated impurities that may not be visible by other techniques.[17][18]
Gas Chromatography-Mass Spectrometry (GC-MS): High-Sensitivity Impurity Profiling
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for detecting trace impurities in synthesized this compound.[5][7]
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the synthesized product (e.g., 100 ppm) in a volatile solvent like ethyl acetate.
-
GC Conditions:
-
Column: A low- to mid-polarity column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of all components.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 500).
-
Data Interpretation
The gas chromatogram will show peaks corresponding to the different components of the sample. The mass spectrometer provides a fragmentation pattern for each peak, which acts as a molecular fingerprint. The NIST WebBook provides a reference mass spectrum for this compound.[19][20]
| m/z | Relative Intensity | Possible Fragment |
| 446 | Low | [M]⁺ |
| 427 | Low | [M-F]⁺ |
| 131 | High | [C₃F₅]⁺ |
| 69 | High | [CF₃]⁺ |
Table 3: Key Fragments in the Mass Spectrum of this compound.[19]
Identifying Impurities with GC-MS:
-
Volatile Byproducts: GC-MS can detect low-boiling point impurities that might be missed by other techniques.
-
Isomers: While isomers may have similar mass spectra, they can often be separated by their different retention times on the GC column.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Analysis
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[21] It is particularly useful for confirming the presence of the alkene C=C and C-H bonds and the characteristic C-F bonds.
Experimental Protocol: FTIR
-
Sample Preparation: A small drop of the liquid sample can be placed between two KBr or NaCl plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for even simpler sample handling.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
Data Interpretation
The FTIR spectrum of this compound will exhibit characteristic absorption bands.[4][12]
| Functional Group | Expected Absorption (cm⁻¹) |
| =C-H stretch | ~3100-3000 |
| C-H stretch (alkane-like) | <3000 |
| C=C stretch | ~1650 |
| C-F stretch | ~1250-1150 (strong, broad) |
| =C-H bend | ~1000-650 |
Table 4: Characteristic FTIR Absorption Bands for this compound.[22]
Identifying Impurities with FTIR:
-
Absence of Expected Bands: The absence of the C=C stretch would indicate a problem with the synthesis.
-
Presence of Unexpected Bands: The presence of a broad O-H stretch around 3300 cm⁻¹ could indicate the presence of water or alcohol impurities.
Comparison of Analytical Techniques
| Feature | NMR Spectroscopy | GC-MS | FTIR Spectroscopy |
| Principle | Magnetic properties of atomic nuclei | Separation by volatility, detection by mass | Vibrational modes of chemical bonds |
| Primary Strength | Unambiguous structural confirmation and quantification (qNMR) | High sensitivity for volatile impurities | Rapid functional group identification |
| Impurity Detection | Isomers, structurally similar compounds, residual starting materials | Volatile byproducts, isomers, trace contaminants | Compounds with different functional groups |
| Quantification | Excellent (qNMR) | Good with calibration | Semi-quantitative at best |
| Sample Preparation | Simple dissolution | Dilution in a volatile solvent | Minimal to none |
Table 5: Comparison of Analytical Techniques for Purity Validation.
Conclusion: An Integrated and Self-Validating Approach
The purity validation of synthesized this compound requires a thoughtful and integrated analytical strategy. While ¹⁹F NMR stands out as the most powerful single technique for its ability to provide both structural confirmation and accurate quantification of fluorinated species, a truly robust and self-validating system employs a combination of methods. GC-MS offers unparalleled sensitivity for detecting trace volatile impurities, and FTIR provides a rapid and straightforward confirmation of the desired functional groups. By leveraging the strengths of each of these techniques, researchers can ensure the highest level of confidence in the purity of their synthesized material, which is the bedrock of reliable and reproducible scientific outcomes.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 21652-58-4 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. biophysics.org [biophysics.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound(21652-58-4) 1H NMR [m.chemicalbook.com]
- 8. This compound(21652-58-4) IR Spectrum [m.chemicalbook.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. CN1405209A - Fluoro organosilicon polymer preparation and application - Google Patents [patents.google.com]
- 12. 19F [nmr.chem.ucsb.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound [webbook.nist.gov]
- 16. This compound [webbook.nist.gov]
- 17. uni-saarland.de [uni-saarland.de]
- 18. uanlch.vscht.cz [uanlch.vscht.cz]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 21. spectroscopyonline.com [spectroscopyonline.com]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
Safety Operating Guide
1H,1H,2H-Perfluoro-1-decene proper disposal procedures
As a Senior Application Scientist, I understand that moving from the bench to broader operational considerations like chemical disposal requires a shift in mindset. It's not just about completing a task; it's about establishing a system of safety and responsibility that protects you, your colleagues, and the environment. This guide is designed to provide you with a comprehensive, scientifically-grounded framework for the proper disposal of 1H,1H,2H-Perfluoro-1-decene, moving beyond a simple checklist to explain the critical reasoning behind each step.
Introduction: Beyond the Benchtop
This compound (CAS No. 21652-58-4) is a valuable compound in modern research, particularly in the synthesis of advanced materials and surface coatings.[1] However, its chemical nature places it in the family of per- and polyfluoroalkyl substances (PFAS). These substances are characterized by extremely strong carbon-fluorine bonds, which make them highly persistent in the environment.[2] This persistence, a quality that makes them useful in the lab, necessitates a rigorous and informed approach to their disposal.
This guide provides the essential procedural steps for safely managing this compound waste, ensuring regulatory compliance and upholding the principles of responsible chemical stewardship.
Section 1: Hazard Profile and Key Properties
Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate our handling and disposal protocols.
According to safety data sheets, this compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][3] The primary routes of exposure are inhalation, skin contact, and eye contact. Beyond immediate physical hazards, its environmental persistence is a significant concern, as it is not readily biodegradable and may cause long-term adverse effects.[2]
For quick reference, the essential data for this compound is summarized below.
| Property | Value | Source |
| CAS Number | 21652-58-4 | |
| Molecular Formula | C10H3F17 | [3] |
| Molecular Weight | 446.10 g/mol | |
| GHS Hazard Codes | H315, H319, H335 | [3] |
| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [2][3] |
| Persistence | Not readily biodegradable; may cause long-term adverse effects in the environment. | [2] |
| Incompatible Materials | Alkali metals, finely divided metals (Al, Mg, Zn), strong acids, strong bases, strong oxidizing agents. | [2] |
Section 2: The Evolving Regulatory Landscape for PFAS Waste
The disposal of PFAS is under intense regulatory scrutiny. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), is actively working to regulate these "forever chemicals."
In February 2024, the EPA announced two proposed rules aimed at PFAS.[4] One rule seeks to modify the definition of "hazardous waste" to more easily include substances like PFAS in cleanup actions.[4][5] The other, more direct rule, proposes adding nine specific PFAS compounds to the RCRA list of "hazardous constituents."[4][5][6]
Why this matters for this compound: While this specific compound is not yet on the proposed list of nine, the direction of regulation is clear. The EPA is moving towards broader oversight of the entire class of PFAS chemicals.[5][7] Therefore, the most prudent and forward-looking approach is to manage all PFAS waste, including this compound, as if it were already a regulated hazardous waste. This ensures compliance with future regulations and represents best practice for environmental protection.
Section 3: Core Disposal Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system. Each step builds upon the last to create a closed loop of safety and compliance from the point of generation to final disposal.
Step 1: Immediate Safety & Personal Protective Equipment (PPE)
Your first priority is to prevent exposure. Based on the known hazards of skin, eye, and respiratory irritation, the following controls are mandatory when handling waste this compound.
-
Engineering Controls: All handling of this chemical, including transfers to a waste container, must be conducted in a certified chemical fume hood to control vapor inhalation.[2] An emergency eyewash station and safety shower must be immediately accessible.[2]
-
Eye Protection: Wear chemical splash goggles as a minimum requirement. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[8]
-
Hand Protection: Use chemically resistant gloves. Consult the manufacturer's compatibility chart for the specific glove material, but nitrile gloves are a common starting point for incidental contact. For more intensive tasks, consider double-gloving.[8]
-
Body Protection: A flame-resistant lab coat is required. For larger quantities, a chemical-resistant apron is recommended.[8]
Step 2: Waste Segregation and Collection
Proper segregation is the cornerstone of safe chemical waste management. Cross-contamination can lead to dangerous reactions and complicates the final disposal process.
-
DO NOT Drain Dispose: Under no circumstances should this chemical be poured down the sink. Its persistence means it will pass through wastewater treatment and into the environment.
-
Designated Waste Container: Collect all waste containing this compound in a dedicated, leak-proof container. Glass bottles are often a suitable choice.[9] Ensure the container is compatible with the chemical and any solvents it may be mixed with.
-
Labeling: The container must be clearly labeled. Use a hazardous waste tag that includes:
-
The full chemical name: "Waste this compound"
-
All other components and their approximate percentages
-
The relevant hazard warnings (e.g., "Irritant," "Environmental Hazard")
-
The date you first added waste to the container (the "accumulation start date")
-
-
Avoid Incompatibles: Ensure the waste container does not contain incompatible materials such as strong oxidizing agents, strong acids or bases, or reactive metals.[2]
Step 3: On-Site Storage
While awaiting pickup by a certified waste handler, store the sealed container properly.
-
Location: Store in a cool, dry, and well-ventilated area designated for hazardous waste.[2] This area should be away from heat, sparks, or open flames.[10][11]
-
Secondary Containment: Place the waste container in a larger, chemically resistant tub or bin to contain any potential leaks.
-
Container Integrity: Keep the container tightly closed except when adding waste.[2]
Step 4: Final Disposal Pathway
The chemical stability of PFAS requires a robust disposal method.
-
Authorized Incineration: The recommended disposal method is incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[2] This process must be conducted at high temperatures and in a specialized incinerator equipped with afterburners and flue gas scrubbers.[2]
-
Causality: High-temperature incineration is necessary to break the strong carbon-fluorine bonds. The scrubbers are essential for neutralizing the hazardous hydrogen fluoride (HF) gas that is produced during combustion.
-
Professional Disposal: Never attempt to incinerate chemical waste yourself. This process must be handled by a licensed and certified hazardous waste disposal company that can provide documentation of proper disposal (a "waste manifest").
Section 4: Spill Management Protocol
Accidents happen, but a prepared response minimizes risk. For a small spill in a laboratory setting:
-
Alert and Evacuate: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the fume hood is operating to ventilate vapors.
-
PPE: Don the full PPE as described in Section 3, Step 1.
-
Contain and Absorb: For small spills, use a dry chemical absorbent, vermiculite, or other inert material.[2][10] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or shovel the absorbed material into your designated hazardous waste container.[2] Use non-sparking tools if there is any fire risk.[10]
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) office.
Section 5: Disposal Workflow Diagram
To synthesize this information into a clear decision-making process, the following workflow diagram illustrates the path from waste generation to final disposal.
Caption: Logical workflow for the safe disposal of this compound waste.
Conclusion
The proper disposal of this compound is not merely an operational task but a professional responsibility. Due to its identity as a persistent PFAS compound and the direction of federal regulations, it must be treated with the caution afforded to regulated hazardous waste. By adhering to the protocols of diligent PPE use, strict segregation, secure storage, and professional, high-temperature incineration, you ensure the safety of your laboratory and become a responsible steward of the environment.
References
- 1. This compound | 21652-58-4 [chemicalbook.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. This compound | C10H3F17 | CID 88990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pfaspress.com [pfaspress.com]
- 5. EPA proposes regulation of PFAS under the Resource Conservation and Recovery Act (RCRA). - CDM Smith [cdmsmith.com]
- 6. harrisbeachmurtha.com [harrisbeachmurtha.com]
- 7. reedsmith.com [reedsmith.com]
- 8. benchchem.com [benchchem.com]
- 9. community.preproom.org [community.preproom.org]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
